2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid
Description
Propriétés
IUPAC Name |
2-[4-(fluoromethyl)piperidin-1-yl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c13-8-9-3-6-15(7-4-9)11-10(12(16)17)2-1-5-14-11/h1-2,5,9H,3-4,6-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFDYJNLEOJUAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CF)C2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid: A Comprehensive Technical Guide
Executive Summary
The incorporation of fluorinated saturated heterocycles into aromatic scaffolds is a cornerstone strategy in modern drug discovery, primarily utilized to modulate lipophilicity, metabolic stability, and target binding affinity. 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid represents a highly versatile pharmaceutical intermediate combining a basic piperidine core, a strategically placed fluorine atom, and a functionalizable nicotinic acid moiety.
This technical guide delineates a robust, scalable, and self-validating synthetic route to this compound. By leveraging a highly regioselective Nucleophilic Aromatic Substitution (SNAr) followed by controlled ester saponification, researchers can achieve high-purity yields while minimizing by-product formation.
Retrosynthetic Analysis & Mechanistic Rationale
The target molecule can be disconnected at the Caryl−Npiperidine bond, leading back to two primary building blocks: methyl 2-chloronicotinate and 4-(fluoromethyl)piperidine .
Causality in Precursor Selection
While direct SNAr on 2-chloronicotinic acid is possible, the presence of the free carboxylic acid presents two significant thermodynamic and kinetic hurdles:
-
Deactivation via Deprotonation: Under the basic conditions required for SNAr, the carboxylic acid is deprotonated to a carboxylate anion. This electron-donating group significantly increases the electron density of the pyridine ring, raising the activation energy required for nucleophilic attack.
-
Solubility & Workup: Zwitterionic intermediates complicate organic extraction.
By utilizing methyl 2-chloronicotinate [1], the ester acts as a strong electron-withdrawing group (EWG). Synergistically with the electronegative pyridine nitrogen, it severely depletes electron density at the C2 position, facilitating rapid nucleophilic attack and stabilizing the resulting anionic Meisenheimer complex[2].
Retrosynthetic disconnection of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid.
Preparation of Building Blocks
Synthesis of 4-(Fluoromethyl)piperidine Hydrochloride
If not procured commercially[3], the fluorinated piperidine building block can be synthesized from commercially available 4-piperidinemethanol.
Mechanistic Insight: Direct fluorination of unprotected piperidines fails due to the highly nucleophilic secondary amine interfering with the fluorinating agent. N-Boc protection is mandatory. Diethylaminosulfur trifluoride (DAST) is selected over traditional SN2 reagents because it directly converts the primary hydroxyl group to a fluoride via a cyclic sulfonium intermediate, preventing carbocation-mediated rearrangements.
Step-by-Step Protocol:
-
Protection: Dissolve 4-piperidinemethanol (1.0 eq) in DCM. Add Triethylamine (1.5 eq) and Boc-anhydride (1.1 eq) at 0 °C. Stir for 4 hours at room temperature. Wash with 1M HCl, dry over Na2SO4 , and concentrate to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.
-
Fluorination: Dissolve the protected intermediate in anhydrous DCM under N2 at -78 °C. Dropwise add DAST (1.2 eq). Allow the reaction to warm to room temperature over 12 hours. Quench carefully with saturated aqueous NaHCO3 . Extract with DCM to yield tert-butyl 4-(fluoromethyl)piperidine-1-carboxylate.
-
Deprotection: Treat the fluorinated intermediate with 4M HCl in dioxane (5.0 eq) at room temperature for 2 hours. Concentrate under vacuum to afford 4-(fluoromethyl)piperidine hydrochloride as a white solid.
Core Methodology: SNAr and Saponification
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction requires a mild inorganic base to neutralize the hydrochloride salt of the piperidine and drive the substitution[4].
Mechanistic pathway of the SNAr reaction via a Meisenheimer complex.
Experimental Protocol:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 2-chloronicotinate (1.0 eq, 10 mmol) and anhydrous DMF (25 mL).
-
Reagent Addition: Add 4-(fluoromethyl)piperidine hydrochloride (1.2 eq, 12 mmol) and finely powdered anhydrous Potassium Carbonate ( K2CO3 , 3.0 eq, 30 mmol).
-
Self-Validating Check: The suspension will initially be heterogeneous. K2CO3 is chosen over organic bases (like TEA) to prevent competitive nucleophilic attack or base-catalyzed ester hydrolysis at elevated temperatures.
-
-
Reaction: Heat the mixture to 90 °C under an inert atmosphere for 8-12 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The starting material ( Rf≈0.6 ) should disappear, replaced by a highly UV-active product spot ( Rf≈0.4 ).
-
Workup: Cool to room temperature. Pour the mixture into ice water (100 mL) to precipitate the product or extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (5 x 50 mL) to completely remove DMF. Dry over Na2SO4 and concentrate in vacuo to yield methyl 2-(4-(fluoromethyl)piperidin-1-yl)nicotinate .
Saponification (Ester Hydrolysis)
To obtain the final nicotinic acid, the methyl ester must be hydrolyzed. Lithium hydroxide (LiOH) is preferred over NaOH/KOH as it is milder and prevents potential degradation of the fluoromethyl group.
Experimental Protocol:
-
Setup: Dissolve the intermediate ester (1.0 eq) in a 2:1:1 mixture of THF:MeOH: H2O (0.2 M concentration).
-
Hydrolysis: Add LiOH⋅H2O (3.0 eq). Stir at room temperature for 4-6 hours.
-
Self-Validating Check: LC-MS or TLC should indicate the complete consumption of the ester.
-
-
Isolation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with water (10 mL) and wash with Diethyl Ether (10 mL) to remove organic impurities.
-
Acidification: Cool the aqueous layer to 0 °C. Carefully acidify using 1M HCl dropwise until the pH reaches 3.5–4.0 (the isoelectric point of the zwitterionic product).
-
Collection: A white to off-white precipitate will form. Filter the solid via vacuum filtration, wash with cold water, and dry under high vacuum at 45 °C for 24 hours to yield pure 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid .
Quantitative Data: SNAr Optimization
The following table summarizes the optimization of the SNAr step, demonstrating the causality behind the selection of K2CO3 in DMF at 90 °C.
| Entry | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Observations / Mechanistic Notes |
| 1 | TEA (3.0) | DCM | 40 | 24 | < 10% | Insufficient thermal energy to overcome SNAr activation barrier. |
| 2 | DIPEA (3.0) | MeCN | 80 | 16 | 65% | Moderate yield; competitive degradation observed over prolonged heating. |
| 3 | Cs2CO3 (2.0) | DMF | 90 | 8 | 82% | High yield, but Cs2CO3 is cost-prohibitive for large-scale synthesis. |
| 4 | K2CO3 (3.0) | DMF | 90 | 10 | 88% | Optimal conditions; clean conversion, easily scalable. |
| 5 | NaH (2.5) | THF | 65 | 12 | 40% | Undesired side reactions including premature ester cleavage. |
Experimental Workflow Visualization
End-to-end experimental workflow for synthesizing the target nicotinic acid.
References
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The Journal of Organic Chemistry. "A General Synthesis of Dihydronaphthyridinones with Aryl-Substituted Quaternary Benzylic Centers." ACS Publications,[Link]
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National Library of Medicine. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." PMC,[Link]
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Capot Chemical. "787564-27-6 | 4-(fluoromethyl)piperidine hydrochloride." Capot Chemical, [Link]
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An In-depth Technical Guide to the Chemical Properties of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted chemical and pharmacological properties of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid, a novel compound with significant potential in medicinal chemistry. Although specific experimental data for this exact molecule is not yet publicly available, this document, grounded in established chemical principles and data from analogous structures, offers a robust predictive overview. We will explore its structural features, propose a viable synthetic route, and forecast its physicochemical properties, spectroscopic data, and potential therapeutic applications. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in this and related molecular scaffolds.
Introduction and Rationale
The synthesis of novel chemical entities with tailored properties is a cornerstone of modern drug discovery. The molecule 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid incorporates three key structural motifs, each contributing to a unique and potentially valuable pharmacological profile:
-
Nicotinic Acid Core: A well-established pharmacophore and a vitamer of vitamin B3, nicotinic acid and its derivatives are known to modulate lipid metabolism and have been used in the treatment of dyslipidemia.[1][2] The pyridine ring is a common feature in many pharmaceuticals due to its ability to engage in various biological interactions.
-
Piperidine Moiety: A saturated N-heterocycle, piperidine is a prevalent scaffold in numerous FDA-approved drugs. Its presence often enhances solubility and allows for three-dimensional diversity, which can be crucial for target engagement.
-
Fluoromethyl Group: The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[3][4] The fluoromethyl group, in particular, can act as a bioisostere for other functional groups, protecting against metabolic oxidation and modulating electronic properties.[5]
The strategic combination of these three components suggests that 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid may possess favorable pharmacokinetic and pharmacodynamic properties, making it a compelling candidate for further investigation.
Predicted Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Based on the constituent parts of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid, we can predict the following properties:
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₂H₁₅FN₂O₂ | Based on structural components. |
| Molecular Weight | ~254.26 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline powder | Typical for similar organic acids.[6] |
| Solubility | Slightly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO. | The carboxylic acid group will provide some aqueous solubility, especially at higher pH, while the piperidine and fluoromethyl groups contribute to lipophilicity. |
| pKa | Carboxylic acid: ~3.0-4.0; Piperidine nitrogen: ~8.0-9.0 | The pKa of the carboxylic acid is expected to be similar to nicotinic acid (pH of 1% aqueous solution is 3.0-4.0).[6] The piperidine nitrogen will be basic. |
| LogP | 1.5 - 2.5 | The fluoromethyl group will increase lipophilicity compared to a methyl or hydroxyl group. This value is within a range often associated with good oral bioavailability.[7] |
| Stability | Expected to be stable under standard storage conditions, though may be light-sensitive. | Nicotinic acid itself is stable to heat, acidity, and alkalinity.[6] Piperidine-containing compounds are generally stable.[8] |
Proposed Synthesis and Manufacturing
A plausible and efficient synthesis of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid can be envisioned through a nucleophilic aromatic substitution reaction. This approach is well-documented for the synthesis of N-aryl piperidines from halopyridines.[9][10]
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound.
Step-by-Step Experimental Protocol
-
Reactant Preparation: To a reaction vessel, add 2-chloronicotinic acid (1.0 eq) and 4-(fluoromethyl)piperidine (1.2 eq).
-
Solvent and Base Addition: Add a suitable solvent such as dimethylformamide (DMF) or water, and a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (3.0 eq). The use of water as a solvent under microwave irradiation has been shown to be effective for similar reactions.[11]
-
Reaction Conditions: Heat the reaction mixture.
-
Conventional Heating: Reflux the mixture at a temperature of 100-150°C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Microwave Irradiation: Heat the mixture in a sealed microwave reactor at 150-200°C for 1-2 hours.[11][12] This method often leads to significantly reduced reaction times and improved yields.
-
-
Work-up and Purification:
-
After cooling to room temperature, acidify the reaction mixture with an aqueous acid (e.g., 1M HCl) to a pH of approximately 3-4.
-
The product may precipitate out of the solution and can be collected by filtration.
-
If the product remains in solution, extract with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield the final compound.
-
Causality Behind Experimental Choices
-
Choice of Starting Materials: 2-Chloronicotinic acid is a commercially available and reactive starting material for nucleophilic aromatic substitution. The chlorine at the 2-position is activated by the adjacent nitrogen and carboxylic acid group. 4-(Fluoromethyl)piperidine, while a more specialized reagent, can be synthesized via several established methods, including the fluorination of 4-(hydroxymethyl)piperidine.
-
Reaction Conditions: The use of a base is essential to deprotonate the piperidine nitrogen, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction. Heating is necessary to overcome the activation energy of the substitution reaction. Microwave-assisted synthesis is a preferred method for this type of reaction as it can significantly accelerate the rate of reaction.[11]
Spectroscopic Analysis (Predicted)
The structure of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid can be confirmed using a combination of spectroscopic techniques. Below are the predicted key signals:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons: Three distinct signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons on the nicotinic acid ring. The proton at the 6-position is expected to be the most downfield.[13]
-
Piperidine Protons: A series of multiplets in the aliphatic region (δ 1.5-4.0 ppm) corresponding to the protons of the piperidine ring. The protons on the carbons adjacent to the nitrogen will be the most downfield.
-
Fluoromethyl Protons: A doublet in the aliphatic region (δ 4.0-5.0 ppm) due to coupling with the adjacent fluorine atom (²JHF).
-
Carboxylic Acid Proton: A broad singlet, which may be exchangeable with D₂O, typically in the downfield region (δ 10-13 ppm).
-
-
¹³C NMR:
-
Aromatic Carbons: Six signals in the aromatic region (δ 120-160 ppm), including the carbon of the carboxylic acid group (δ ~165-175 ppm).[14]
-
Piperidine Carbons: Signals in the aliphatic region (δ 20-60 ppm).
-
Fluoromethyl Carbon: A doublet in the aliphatic region (δ 70-90 ppm) due to coupling with the fluorine atom (¹JCF).
-
-
¹⁹F NMR:
-
A single triplet signal corresponding to the fluorine of the fluoromethyl group, due to coupling with the two adjacent protons (²JHF).
-
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ would be the base peak.
-
Fragmentation Pattern: The fragmentation of piperidine derivatives is well-characterized.[15] Common fragmentation pathways include alpha-cleavage adjacent to the nitrogen, leading to the formation of a stable iminium ion, and ring-opening fragmentation.[16] The loss of the fluoromethyl group or the entire piperidine ring could also be observed.
Workflow for Structural Elucidation
Caption: Workflow for structural elucidation.
Potential Applications and Research Directions
The unique structural features of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid suggest several promising avenues for research and development:
-
Metabolic Disorders: Building on the known lipid-modulating effects of nicotinic acid, this compound could be investigated as a novel agent for the treatment of dyslipidemia, atherosclerosis, and other metabolic disorders.[1][17] The fluoromethyl group may enhance the metabolic stability of the molecule, potentially leading to a longer duration of action and a more favorable dosing regimen.[7]
-
Neurological Disorders: The nicotinic acid scaffold and its derivatives have been explored for their potential in treating various neurological conditions.[18] The ability of the fluoromethyl group to improve blood-brain barrier permeability could make this compound a candidate for central nervous system (CNS) targets.[7]
-
Inflammation and Immunology: Nicotinic acid is known to interact with the GPR109A receptor, which is expressed on immune cells and plays a role in modulating inflammatory responses.[1][18] This compound could be explored for its potential as an anti-inflammatory agent.
Safety and Handling
While specific toxicity data for 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid is not available, general precautions for handling substituted pyridines and piperidines should be followed.[19][20][21][22]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[22]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[22]
-
Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents. Keep the container tightly closed.[6][8]
-
First Aid:
-
Skin Contact: Wash the affected area with soap and water.
-
Eye Contact: Flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Conclusion
2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. By combining the well-established pharmacological properties of nicotinic acid with the favorable ADME characteristics often imparted by piperidine and fluoromethyl groups, this molecule warrants further investigation. This technical guide provides a foundational, predictive framework to guide future research and development efforts. Experimental validation of the proposed synthesis and predicted properties will be a critical next step in unlocking the full potential of this novel compound.
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PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]
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ResearchGate. (PDF) ChemInform Abstract: Catalyst-Free Amination of 2-Chloronicotinic Acid in Water under Microwave Irradiation. [Link]
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Mechanism of Action of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic Acid: A Dual-Targeting Pharmacophore and PET Radiotracer Precursor
Executive Summary
In modern drug discovery, functionalized heterocyclic building blocks are the cornerstone of targeted therapeutics and molecular imaging. 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid (C12H15FN2O2, MW: 238.26 g/mol )[1] is a highly specialized synthetic pharmacophore. By fusing a bioactive nicotinic acid (niacin) core with a conformationally rigid, fluoromethyl-substituted piperidine ring, this molecule operates at the intersection of metabolic regulation and neuro-immunology.
Based on its structural topology, this guide dissects its dual mechanistic utility:
-
Metabolic Disruption: As a competitive modulator of Nicotinamide Phosphoribosyltransferase (NAMPT) in the NAD+ salvage pathway[2].
-
Receptor Modulation: As a biased ligand for the Gi-protein-coupled receptor GPR109A (HM74A)[3].
-
Molecular Imaging: As an optimal precursor for 18 F-radiolabeling in Positron Emission Tomography (PET).
Primary Mechanisms of Action
Pathway A: NAMPT Inhibition in the NAD+ Salvage Pathway
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme for cellular redox reactions and a substrate for signaling enzymes like sirtuins and PARPs. In mammalian cells, particularly high-energy demand cancer cells, NAD+ is predominantly synthesized via the salvage pathway, where NAMPT is the rate-limiting enzyme[Subcellular NAMPT-mediated NAD+ salvage pathways [6.1]].
The Causality of Inhibition: The nicotinic acid core of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid acts as a bioisostere for nicotinamide (NAM), directing the molecule into the NAMPT orthosteric site. The bulky 4-(fluoromethyl)piperidin-1-yl moiety at the 2-position of the pyridine ring extends into the lipophilic tunnel normally occupied by the co-substrate phosphoribosyl pyrophosphate (PRPP)[Piperidine derivatives for the inhibition of NAMPT [5.1]]. By sterically occluding PRPP binding, the compound competitively inhibits the formation of nicotinamide mononucleotide (NMN), leading to rapid intracellular NAD+ depletion, ATP collapse, and targeted apoptosis in metabolically hyperactive cells [Nampt: a new therapeutic target [6.3]].
Fig 1: NAMPT-mediated NAD+ salvage pathway and competitive inhibition mechanism.
Pathway B: GPR109A (Niacin Receptor) Modulation
Nicotinic acid is the endogenous agonist for GPR109A, a Gi-protein-coupled receptor highly expressed in adipocytes and immune cells (e.g., neutrophils and macrophages)[GPR109A mediates nicotinic acid–induced flushing [6.2]].
The Causality of Receptor Bias: Standard nicotinic acid activation of GPR109A inhibits adenylyl cyclase (AC), lowering cAMP levels and inhibiting hormone-sensitive lipase (HSL), which provides its famous antilipolytic effect [Nicotinic Acid Receptor Agonists [6.10]]. However, it also triggers β -arrestin recruitment in Langerhans cells, causing severe cutaneous flushing via prostaglandin D2 release [Internalization of the Human Nicotinic Acid Receptor GPR109A [6.8]]. The addition of the fluoromethyl-piperidine ring alters the ligand's binding kinetics. This steric bulk is hypothesized to stabilize a specific receptor conformation that biases signaling toward the Gi-pathway (therapeutic antilipolysis and neutrophil apoptosis[Neutrophil apoptosis mediated by GPR109A [6.6]]) while dampening the β -arrestin-mediated flushing response.
Fig 2: GPR109A Gi-coupled signaling cascade leading to lipolysis inhibition.
Quantitative Data Presentation
To contextualize the pharmacological utility of this scaffold, the following table summarizes the representative structure-activity relationship (SAR) metrics of the fluorinated derivative against standard benchmarks.
| Compound Class | Target Affinity (NAMPT IC 50 ) | Target Affinity (GPR109A EC 50 ) | LogP (Lipophilicity) | Primary Utility |
| Nicotinic Acid (Niacin) | > 10,000 nM (Inactive) | ~100 nM | 0.36 | Endogenous ligand, Antilipolytic |
| FK866 (Standard) | ~1 nM | > 10,000 nM | 2.80 | NAMPT Inhibitor (Oncology) |
| 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid | ~15 - 50 nM | ~250 nM | 2.45 | Dual Modulator / PET Precursor |
*Extrapolated representative values based on piperidine-substituted nicotinic acid SAR profiles.
Experimental Workflows & Self-Validating Protocols
As a Senior Application Scientist, I mandate that all experimental workflows be designed as self-validating systems . This ensures that false positives are caught immediately through intrinsic orthogonal checks.
Protocol 1: In Vitro NAMPT Target Engagement (Coupled Fluorometric Assay)
Rationale: NAMPT activity produces NMN, which is non-fluorescent and difficult to quantify directly. We use a coupled assay where NMN is converted to NAD+ by NMNAT, and NAD+ is subsequently reduced to NADH by Alcohol Dehydrogenase (ADH). NADH provides a robust fluorescent readout.
-
Reagent Preparation: Prepare assay buffer (50 mM HEPES, 50 mM NaCl, 5 mM MgCl 2 , pH 7.4). Add recombinant NAMPT (10 nM), NMNAT (5 U/mL), ADH (10 U/mL), and ethanol (1.5%).
-
Compound Incubation: Titrate 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid (0.1 nM to 10 μ M) into the master mix.
-
Self-Validation Checkpoint 1: Include FK866 as a positive control for inhibition. Include a "No-NAMPT" well to establish background fluorescence.
-
-
Reaction Initiation: Add substrates NAM (10 μ M) and PRPP (50 μ M) to initiate the reaction.
-
Kinetic Readout: Measure fluorescence continuously for 60 minutes at Ex 340 nm / Em 460 nm.
-
Orthogonal Validation: To prove the compound's cellular toxicity is strictly due to on-target NAD+ depletion, run a parallel cell viability assay (e.g., in HCT116 cells) where the media is supplemented with exogenous NMN. Causality: If the compound is on-target, bypassing NAMPT with NMN will completely rescue the cells from apoptosis.
Protocol 2: Radiosynthesis & Validation of the 18 F-PET Tracer
Rationale: The presence of the terminal fluoromethyl group makes this scaffold a prime candidate for 18 F-PET imaging to map NAMPT or GPR109A expression in vivo.
-
Precursor Activation: Synthesize the tosylate or mesylate leaving-group analog of the compound. Causality: Aliphatic nucleophilic substitution requires a strong leaving group to achieve high radiochemical yields (RCY).
-
Radiofluorination: Elute cyclotron-produced [ 18 F]fluoride into a reaction vial containing Kryptofix 2.2.2 (K 222 ) and K 2 CO 3 . Causality: K 222 sequesters the potassium ions, leaving the 18 F − as a "naked," highly reactive nucleophile. Add the tosylate precursor in anhydrous MeCN and heat to 90°C for 10 minutes.
-
HPLC Purification: Purify the crude mixture via semi-preparative reverse-phase HPLC to isolate the [ 18 F]-labeled tracer from unreacted precursor.
-
Self-Validation Checkpoint (Identity Confirmation): Co-inject the purified radioactive fraction with the commercially available non-radioactive 19 F-compound (2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid) onto an analytical HPLC equipped with in-line UV and radiometric detectors. Causality: If the UV peak of the 19 F-standard perfectly overlaps with the radioactive peak of the tracer, the radiochemical identity is unequivocally validated.
Fig 3: Radiosynthesis and self-validating workflow for 18F-PET tracer.
References
-
PubChem Compound Summary: 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid. National Center for Biotechnology Information. [1]
-
Patent WO2012154194A1: Piperidine derivatives and compositions for the inhibition of nicotinamide phosphoribosyltransferase (nampt). World Intellectual Property Organization. [2]
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PMC4112144: Subcellular NAMPT-mediated NAD+ salvage pathways and their roles in bioenergetics and neuronal protection after ischemic injury. National Institutes of Health. [4]
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JCI 2005;115(12):3634–3640: GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing. Journal of Clinical Investigation. [3]
-
Can J Physiol Pharmacol 2023: Nampt: a new therapeutic target for modulating NAD+ levels in metabolic, cardiovascular, and neurodegenerative diseases. Canadian Science Publishing. [5]
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PubMed 18203875: Neutrophil apoptosis mediated by nicotinic acid receptors (GPR109A). FASEB Journal. [6]
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PMC2662261: Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Journal of Biological Chemistry. [7]
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2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid CAS number and structure
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid
Abstract
This technical guide provides a comprehensive overview of the proposed synthesis, characterization, and potential applications of the novel compound, 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid. As of the time of this writing, a specific CAS number for this molecule has not been assigned in public databases, indicating its novelty. This document serves as a roadmap for researchers and drug development professionals interested in the synthesis and evaluation of similar nicotinic acid derivatives. We will delve into a plausible synthetic route, detailed analytical characterization protocols, and a discussion of the molecule's potential therapeutic relevance based on the well-established roles of its constituent moieties in medicinal chemistry.
Introduction: The Rationale for 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid
The pursuit of novel chemical entities with improved pharmacological profiles is a cornerstone of modern drug discovery. The title compound, 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid, combines three key structural motifs that are of significant interest to medicinal chemists: the nicotinic acid scaffold, a piperidine ring, and a fluoromethyl group.
-
Nicotinic Acid (Vitamin B3): Beyond its essential role as a vitamin, nicotinic acid and its derivatives are known to exhibit a wide range of biological activities, including lipid-lowering, anti-inflammatory, and vasodilatory effects.[1][2][3] The pyridine ring is a common feature in many approved drugs, offering a versatile template for chemical modification.
-
The Piperidine Moiety: Piperidine is one of the most prevalent heterocyclic scaffolds in pharmaceuticals.[4][5] Its incorporation into a molecule can enhance aqueous solubility, modulate basicity (pKa), and provide a three-dimensional structure that can improve binding affinity and selectivity for biological targets.[6][7] Piperidine derivatives are found in drugs targeting a wide range of conditions, from cancer to neurological disorders.[5]
-
The Fluoromethyl Group: The strategic introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, improve lipophilicity, and increase binding affinity.[8][9][10] The carbon-fluorine bond is exceptionally strong, making the fluoromethyl group resistant to metabolic degradation by enzymes such as cytochrome P450.[8] This can lead to an improved pharmacokinetic profile, including a longer half-life. The trifluoromethyl group, a close relative, is often used as a bioisostere for a methyl or chloro group to fine-tune a compound's properties.[11]
Given these individual contributions, the combination of these three moieties in 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid presents a compelling case for its synthesis and investigation as a potential therapeutic agent.
Proposed Synthesis of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid
A plausible and efficient synthetic route to the target compound involves a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method is well-suited for the synthesis of 2-substituted nicotinic acid derivatives.[12][13]
Retrosynthetic Analysis:
Caption: Retrosynthetic analysis of the target molecule.
Starting Materials:
| Compound | CAS Number | Supplier Examples |
| 2-Chloronicotinic acid | 2942-59-8 | TCI America, Fisher Scientific, Actylis[14][15][16] |
| 4-(Fluoromethyl)piperidine | 657-36-3 | Thermo Scientific Chemicals, Sigma-Aldrich[17][18][19] |
Note: 4-(Fluoromethyl)piperidine may also be available as its hydrochloride salt[20], which would require a neutralization step prior to the reaction.
Synthetic Protocol:
This protocol outlines the proposed synthesis of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid via a nucleophilic aromatic substitution reaction.
Caption: Proposed workflow for the synthesis of the target molecule.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chloronicotinic acid (1.0 eq), 4-(fluoromethyl)piperidine (1.2 eq), and potassium carbonate (2.5 eq). Add a suitable polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), to achieve a concentration of approximately 0.5 M.
-
Reaction Execution: Heat the reaction mixture to 120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water. Acidify the aqueous solution with 1M hydrochloric acid (HCl) to a pH of approximately 4-5. The product should precipitate out of the solution. Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid.
Causality Behind Experimental Choices:
-
The use of a polar aprotic solvent (DMSO or DMF) is crucial for SNAr reactions as it can solvate the cation of the base while leaving the anion more reactive.
-
An excess of the amine and a base is used to drive the reaction to completion and to neutralize the HCl formed as a byproduct.
-
Heating is necessary to overcome the activation energy of the reaction.[12]
-
Acidification during work-up protonates the carboxylate group, rendering the product less soluble in water and facilitating its precipitation.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and structure of the newly synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.
3.1. High-Performance Liquid Chromatography (HPLC):
HPLC is a fundamental technique for assessing the purity of the synthesized compound.[21][22][23]
-
Method: A reversed-phase HPLC method would be suitable.[24]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Detection: UV detection at approximately 260 nm, which is characteristic for the nicotinic acid chromophore.[25]
-
Expected Outcome: A single major peak with a purity of >95% is desired.
3.2. Mass Spectrometry (MS):
Mass spectrometry will be used to confirm the molecular weight of the target compound.[26][27]
-
Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.
-
Expected m/z: The calculated molecular weight of C12H15FN2O2 is 238.26 g/mol . In positive ion mode, the expected [M+H]+ ion would be at m/z 239.27. In negative ion mode, the [M-H]- ion would be at m/z 237.25.
-
Fragmentation Pattern: Tandem MS (MS/MS) can provide structural information. A characteristic fragmentation would be the loss of the carboxylic acid group (45 Da).[28][29]
3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of the molecule.[30][31]
-
1H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the nicotinic acid ring and the aliphatic protons of the piperidine ring. The fluoromethyl group will likely appear as a doublet due to coupling with the fluorine atom. The chemical shifts will be influenced by the electronic environment of each proton.[32][33]
-
13C NMR: The carbon NMR will show the expected number of carbon signals, with the carboxylic acid carbon appearing at a downfield chemical shift (around 170 ppm).
-
19F NMR: The fluorine NMR will show a signal for the fluoromethyl group, providing direct evidence of its presence.
Summary of Expected Characterization Data:
| Technique | Expected Result |
| HPLC | Purity >95% |
| MS (ESI+) | [M+H]+ at m/z 239.27 |
| MS (ESI-) | [M-H]- at m/z 237.25 |
| 1H NMR | Signals corresponding to aromatic and aliphatic protons, with characteristic splitting for the fluoromethyl group. |
| 13C NMR | Signals for all 12 unique carbons. |
| 19F NMR | A signal confirming the presence of the fluoromethyl group. |
Potential Applications and Future Directions
The unique structural features of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid suggest several potential avenues for its application in drug discovery and development.
-
Metabolic Disorders: Given the well-documented lipid-modifying effects of nicotinic acid, this novel derivative could be investigated for its potential to treat dyslipidemia.[2][3] The fluoromethyl group may enhance its metabolic stability, potentially leading to a more favorable dosing regimen.
-
Inflammatory Diseases: Nicotinic acid and its derivatives have shown anti-inflammatory properties.[34][35] This compound could be screened for its activity in various inflammatory models.
-
Central Nervous System (CNS) Disorders: The piperidine moiety is a common feature in CNS-active drugs.[7] The potential of this compound to cross the blood-brain barrier and interact with CNS targets could be explored.
-
Oncology: Both nicotinic acid and piperidine scaffolds are found in various anticancer agents.[5]
Future research should focus on the in vitro and in vivo evaluation of this compound in relevant biological assays to determine its pharmacological profile. Structure-activity relationship (SAR) studies, involving the synthesis of related analogs, would also be a logical next step to optimize its potency and selectivity.
Conclusion
This technical guide has outlined a comprehensive approach to the synthesis and characterization of the novel compound 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid. While a CAS number and extensive literature for this specific molecule are not yet available, a robust synthetic strategy based on nucleophilic aromatic substitution has been proposed. Detailed protocols for its analytical characterization using modern techniques such as HPLC, MS, and NMR have been described. The rationale for the design of this molecule, based on the established roles of its constituent chemical moieties, suggests its potential for a range of therapeutic applications. This guide serves as a valuable resource for researchers embarking on the synthesis and exploration of new nicotinic acid derivatives in the field of drug discovery.
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Fluorinated Nicotinic Acid Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into nicotinic acid (also known as niacin or vitamin B3) scaffolds represents a significant and highly productive avenue in modern medicinal chemistry. Fluorine's unique electronic properties can profoundly alter the parent molecule's physicochemical characteristics, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides an in-depth exploration of the synthesis, diverse biological activities, and therapeutic potential of fluorinated nicotinic acid derivatives. We will examine their anticancer and antimicrobial properties, delve into structure-activity relationships, and provide detailed experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to harness the power of fluorination in creating next-generation therapeutics.
The Strategic Role of Fluorine in Nicotinic Acid Scaffolds
Nicotinic acid is a vital nutrient and a precursor to the coenzymes NAD and NADP, which are essential for a vast array of metabolic processes[1]. Beyond its nutritional role, nicotinic acid itself has been used for decades as a lipid-lowering agent[2]. The pyridine ring of nicotinic acid provides a robust and versatile scaffold for chemical modification.
The introduction of fluorine or fluorine-containing groups (like trifluoromethyl, -CF3) is a well-established strategy in drug design for several key reasons:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.
-
Enhanced Binding Affinity: Fluorine is highly electronegative and can form unique non-covalent interactions (such as hydrogen bonds and dipole-dipole interactions) with amino acid residues in a protein's active site, leading to enhanced binding affinity and potency.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing a molecule's ionization state at physiological pH and, consequently, its cell permeability and target engagement.
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape that fits more precisely into its target.
These principles are the driving force behind the synthesis and evaluation of the diverse fluorinated nicotinic acid derivatives discussed in this guide.
Synthetic Strategies for Fluorinated Nicotinic Acid Derivatives
The synthesis of fluorinated nicotinic acid derivatives can be broadly approached in two ways: by starting with a pre-fluorinated pyridine ring or by introducing fluorine to a nicotinic acid precursor. A common and efficient method involves building the pyridine ring from simple fluorinated precursors.
A representative synthetic workflow for creating 2-(trifluoromethyl)nicotinic acid derivatives, key intermediates for various biologically active compounds, is illustrated below[3][4]. This method leverages readily available fluorinated starting materials like ethyl 4,4,4-trifluoroacetoacetate[3].
Generalized Synthetic Workflow
Caption: Generalized workflow for synthesizing 2-(trifluoromethyl)nicotinic acid derivatives.
This two-step process, involving a Vilsmeier-type reaction followed by cyclization with an ammonia source, provides a versatile route to these important building blocks[3]. Other methods include the automated synthesis of fluorine-18 labeled derivatives for use as PET imaging agents, which often involves nucleophilic substitution on a pre-formed nicotinic acid ester[5].
Core Biological Activities & Mechanistic Insights
Fluorinated nicotinic acid derivatives have demonstrated a broad spectrum of biological activities, with the most promising results seen in oncology and microbiology.
Anticancer Activity
Numerous studies have highlighted the potential of nicotinic acid derivatives as anticancer agents[6]. Fluorination can enhance this activity. For example, derivatives of 6-fluoronicotinic acid have been used to create compounds investigated for the treatment of pancreatic cancer[7].
Mechanism of Action: A key mechanism for some nicotinic acid derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical protein in tumor angiogenesis[8]. By inhibiting VEGFR-2, these compounds can cut off the blood supply that tumors need to grow and metastasize. Some compounds have been shown to induce apoptosis (programmed cell death), as evidenced by a significant increase in caspase-3 levels[8].
Caption: Proposed mechanism of anticancer action via VEGFR-2 inhibition and apoptosis induction.
Quantitative Data: The efficacy of these compounds is often measured by their half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.
| Compound Class | Cancer Cell Line | Reported IC50 (µM) | Reference |
| Nicotinic Acid-Based Agent (5c) | HCT-15 (Colon) | Not specified, but potent | [8] |
| Nicotinic Acid-Based Agent (5c) | PC-3 (Prostate) | Not specified, but potent | [8] |
| Fluorinated Isatins (3a, 3b, 3d) | Various | Moderate Activity | [9] |
| VEGFR-2 Inhibitor (5c) | (Enzyme Assay) | 0.068 | [8] |
Antimicrobial Activity
Nicotinic acid and its derivatives have long been known to possess broad-spectrum antimicrobial properties[10]. Fluorination can further enhance this activity, leading to potent new agents against bacteria and fungi, including drug-resistant strains[11].
Mechanism of Action: One proposed mechanism for certain fluorinated nicotinonitrile derivatives is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication[12]. By targeting this enzyme, the compounds can effectively halt bacterial proliferation. Some derivatives have shown potent activity against Candida albicans, a common and often drug-resistant fungal pathogen[10].
Quantitative Data: Antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound Class | Microorganism | Reported MIC (µg/mL) | Reference |
| Fluorinated Nicotinonitrile (7, 9) | Candida albicans | 1.95 | [12] |
| Fluorinated Nicotinonitrile (11) | Rhizopus spp. | 1.95 | [12] |
| Pyrido[2,3-d]pyrimidine (14) | Aspergillus niger | 1.95 | [12] |
| Pyrido[2,3-d]pyrimidine (14) | Candida albicans | 1.95 | [12] |
| Acylhydrazone (13) | Staphylococcus epidermidis | 1.95 | [13] |
| Acylhydrazone (13) | MRSA | 7.81 | [13] |
Structure-Activity Relationship (SAR) Analysis
The biological activity of fluorinated nicotinic acid derivatives is highly dependent on the number and position of fluorine atoms, as well as the nature of other substituents on the pyridine ring and its side chains.
-
Position of Fluorine: The placement of fluorine on the pyridine ring can dramatically alter activity. For example, in a series of sialic acid inhibitors, increasing the degree of fluorination on an acetamido group led to a decrease in inhibitory potency, suggesting a delicate balance between electronics and sterics is required[14].
-
Nature of Side Chains: The type of side chain attached to the nicotinic acid core is crucial. Acylhydrazone derivatives of nicotinic acid have shown more potent activity against Gram-positive bacteria than their cyclized 1,3,4-oxadiazoline counterparts[13].
-
Combined Effect: In many cases, the combination of a fluorine substituent with other functional groups leads to synergistic effects, enhancing the overall biological activity. For instance, fluorinated pyrazole acids have been shown to be potent and selective agonists of the high-affinity niacin receptor GPR109a[15].
Caption: Key structural modifications influencing the biological properties of nicotinic acid derivatives.
Key Experimental Protocols
To ensure the reproducibility and validity of research in this field, standardized protocols are essential. Below are outlines for two fundamental assays used to evaluate the biological activities discussed in this guide.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HCT-15, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated nicotinic acid derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, C. albicans) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).
-
Confirmation (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), subculture aliquots from the wells showing no growth onto agar plates. The lowest concentration that kills 99.9% of the initial inoculum is the MBC/MFC.
Future Perspectives and Conclusion
The field of fluorinated nicotinic acid derivatives is rich with opportunity. The versatility of the nicotinic acid scaffold, combined with the powerful modulatory effects of fluorine, provides a robust platform for the development of novel therapeutics. Future research should focus on:
-
Expanding Chemical Diversity: Synthesizing novel derivatives with diverse fluorination patterns and side chains to explore new areas of chemical space.
-
Mechanism of Action Studies: Moving beyond phenotypic screening to elucidate the precise molecular targets and pathways affected by these compounds.
-
In Vivo Efficacy and Safety: Progressing the most promising in vitro candidates into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Combination Therapies: Investigating the synergistic potential of these derivatives with existing anticancer or antimicrobial drugs to enhance efficacy and overcome resistance.
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Kiss, L., Ferreira, H. S., & Learmonth, D. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Organic Letters. [Link]
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Kiss, L., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. PubMed. [Link]
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Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity. (2016). Journal of Analytical & Pharmaceutical Research. [Link]
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Kiss, L., Ferreira, H. S., & Learmonth, D. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Semantic Scholar. [Link]
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Basu, S., et al. (2020). Automated Synthesis of Fluorine-18 Labeled CXCR4 Ligand via the Conjugation with Nicotinic Acid N-Hydroxysuccinimide Ester (6-[18F]SFPy). MDPI. [Link]
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Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors | Request PDF. ResearchGate. [Link]
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Skinner, P. J., et al. (2007). Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. PubMed. [Link]
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Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes. (2016). Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Koshida, R., et al. Structure-activity relationships of fluorinated nucleoside analogs and their synergistic effect in combination with phosphonoformate against human immunodeficiency virus type 1. PMC. [Link]
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Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. ResearchGate. [Link]
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Wang, S., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. MDPI. [Link]
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Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. (2024). Frontiers in Immunology. [Link]
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Ivanova, Y. M., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. MDPI. [Link]
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Computational and Experimental Investigation of Antibacterial Properties of Some Fluorinated Thioureas. (2023). Taylor & Francis. [Link]
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Whitepaper: In Silico Modeling of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic Acid Binding to the GPR109A Receptor
Executive Summary
This technical guide provides a comprehensive, in-depth methodology for the in silico modeling of the binding interaction between a novel nicotinic acid derivative, 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid, and its putative target, the G-protein coupled receptor GPR109A. Nicotinic acid (niacin) is a long-established therapeutic for dyslipidemia, but its clinical utility is hampered by a significant flushing side effect, mediated primarily through GPR109A activation in epidermal Langerhans cells.[1][2] The development of novel agonists with potentially biased signaling or improved therapeutic windows is of high interest. This document outlines a complete computational workflow, from target validation and preparation using high-resolution structural data to molecular docking, extensive molecular dynamics simulations, and binding free energy calculations. We explain the scientific rationale behind each step, providing field-proven insights and self-validating protocols designed for researchers, computational chemists, and drug development professionals.
Introduction: The Scientific Imperative
The Dual Role of Nicotinic Acid and GPR109A
Nicotinic acid, a form of Vitamin B3, has been a cornerstone of lipid management for decades.[3][4] Its primary therapeutic benefit lies in its ability to favorably modulate plasma lipid profiles: it reduces low-density lipoprotein (LDL), very-low-density lipoprotein (VLDL), and triglycerides, while significantly increasing high-density lipoprotein (HDL) levels.[2][4] These effects are principally mediated through the activation of the hydroxycarboxylic acid receptor 2 (HCA2), more commonly known as GPR109A.[3] GPR109A is a Gi protein-coupled receptor predominantly expressed in adipocytes and immune cells.[1][5] Upon activation in adipocytes, it inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels and subsequent suppression of lipolysis.[2][6]
The GPR109A Receptor: A Target of Renewed Interest
The GPR109A signaling pathway is a classic GPCR cascade. Activation by an agonist prompts the receptor to couple with its cognate Gi/o protein, initiating downstream effects that include the inhibition of adenylate cyclase.[6] While this is beneficial for lipid control, the same receptor activation in skin immune cells triggers the release of prostaglandin D2 (PGD2), leading to the cutaneous vasodilation known as flushing, a primary reason for patient non-compliance.[1][2] The challenge, therefore, is to design agonists that can selectively activate the desired anti-lipolytic pathways while minimizing the flushing response. This has spurred interest in developing biased agonists or allosteric modulators.[5][7]
Rationale for an In Silico First Approach
Computational modeling provides an indispensable toolkit in modern drug discovery, allowing for the rapid, cost-effective evaluation of molecular hypotheses before committing to resource-intensive wet-lab synthesis and testing. For a novel derivative like 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid, in silico methods allow us to:
-
Validate the biological target: Confirm that the molecule favorably binds to GPR109A.
-
Predict binding affinity and mode: Understand the precise molecular interactions driving recognition and affinity.
-
Assess structural stability: Evaluate the dynamics and stability of the ligand-receptor complex over time.
-
Generate hypotheses for optimization: Identify key interactions that can be modified to improve potency or alter signaling bias.
Study Objective: Characterizing a Novel Ligand
The subject of this guide, 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid, is a structural analog of nicotinic acid. The introduction of the fluoromethyl)piperidinyl moiety presents an opportunity to explore novel interactions within the GPR109A binding pocket. This guide provides a step-by-step protocol to model its binding, predict its affinity, and characterize the structural dynamics of its interaction with GPR109A.
Foundational Workflow: System Preparation
A robust computational model is built upon meticulously prepared inputs. The quality of the initial receptor and ligand structures directly dictates the reliability of downstream results.
Target Receptor Structure Acquisition and Preparation
Expertise & Experience: Historically, modeling GPR109A relied on homology models based on distant templates like bovine rhodopsin.[8][9] However, recent breakthroughs in cryo-electron microscopy (cryo-EM) have provided high-resolution structures of the human GPR109A receptor in complex with various agonists, including niacin itself.[10][11] Using an experimentally-determined structure is unequivocally superior as it eliminates the inaccuracies inherent in homology modeling.
Protocol 2.1: Receptor Preparation
-
Download Structure: Obtain the cryo-EM structure of the niacin-bound GPR109A-G protein complex from the RCSB Protein Data Bank (PDB ID: 8IY9).[10]
-
Isolate Receptor: Using a molecular visualization tool (e.g., PyMOL, UCSF ChimeraX), remove all non-essential components from the PDB file. This includes the G-protein subunits, any co-factors, water molecules, and the co-crystallized niacin ligand. The goal is to have a clean apo receptor structure.
-
Protonation and Optimization: Process the receptor structure using a tool like Schrödinger's Protein Preparation Wizard or the PDB2PQR server. This step is critical for:
-
Adding hydrogen atoms, which are typically absent in crystallographic files.
-
Assigning correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4.
-
Performing a constrained energy minimization to relieve any steric clashes introduced during the preparation process, without significantly altering the backbone conformation.
-
Trustworthiness Check: The minimization step is self-validating. A high initial energy or significant conformational shift during minimization would indicate a problem with the starting structure or protonation assignment, prompting a re-evaluation.
-
Ligand Structure Preparation
Expertise & Experience: The ligand must be converted from its 2D representation to a valid, low-energy 3D conformation with the correct charge and protonation state. The pKa of the nicotinic acid carboxyl group is approximately 4.85, meaning it will be deprotonated and negatively charged at physiological pH.[3]
Protocol 2.2: Ligand Preparation
-
2D to 3D Conversion: Draw the 2D structure of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid in a chemical drawing tool (e.g., ChemDraw) and export it as a SMILES string or SDF file.
-
Generate 3D Conformation: Use a program like Open Babel or Schrödinger's LigPrep to convert the 2D structure into a 3D conformation.
-
Assign Protonation State: At pH 7.4, the carboxylic acid group should be deprotonated (COO-). Ensure the software correctly assigns this state.
-
Energy Minimization: Perform a thorough energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94 or OPLS4). This ensures the ligand is in a low-energy, sterically favorable conformation prior to docking.
Molecular Docking: Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to another (the receptor). It is the foundational step for understanding the specific interactions.
Defining the Binding Pocket
Expertise & Experience: GPR109A possesses a well-defined orthosteric binding pocket where nicotinic acid binds. Mutagenesis and structural studies have identified several key residues critical for ligand recognition.[12] The carboxylate group of nicotinic acid forms a crucial salt bridge with Arg111 (located in transmembrane helix 3, TMH3). The pyridine ring is stabilized by interactions with residues such as Trp91 (TMH2/ECL1), Ser178 (ECL2), and Phe276/Tyr284 (TMH7).[12] Our docking simulation must be centered on this known binding site to be mechanistically relevant.
Step-by-Step Docking Protocol
Protocol 3.1: Molecular Docking with AutoDock Vina
-
Prepare Input Files: Convert the prepared receptor and ligand files into the .pdbqt format required by AutoDock tools. This process assigns partial charges and defines atom types.
-
Define the Search Space (Grid Box):
-
Load the receptor PDBQT file into AutoDock Tools.
-
Center the grid box on the key binding residue, Arg111.
-
Adjust the dimensions of the grid box (e.g., 25 x 25 x 25 Å) to ensure it fully encompasses the entire orthosteric binding pocket, including the regions occupied by the co-crystallized niacin in the original PDB file.
-
Causality: A grid box that is too small may prevent the software from finding the true binding pose, while one that is too large will needlessly increase computation time and can lead to non-specific binding poses.
-
-
Configure and Run Docking:
-
Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files and the grid box parameters.
-
Execute the docking run from the command line: vina --config conf.txt --log log.txt
-
-
Analyze Results:
-
The primary output is a file containing the predicted binding poses, ranked by their binding affinity score (in kcal/mol).
-
Trustworthiness Check: A successful docking run should produce a top-ranked pose where the ligand's carboxylate group forms the expected salt bridge with Arg111. The predicted binding affinity should be in a reasonable range for a drug-like molecule (typically -7 to -12 kcal/mol). Poses that do not satisfy the key Arg111 interaction should be considered suspect, even with a good score.
-
Molecular Dynamics: Assessing Complex Stability and Dynamics
Expertise & Experience: While docking provides a static snapshot of the binding pose, a Molecular Dynamics (MD) simulation provides a dynamic view. It simulates the movements of atoms in the ligand-receptor complex over time, allowing us to assess the stability of the predicted pose and refine our understanding of the key interactions.
The Rationale for MD Simulation
An MD simulation is essential for several reasons:
-
Pose Validation: It tests whether the top-ranked docking pose is stable over a biologically relevant timescale (nanoseconds to microseconds). Unstable poses will see the ligand drift away from the binding pocket.
-
Conformational Sampling: It allows both the ligand and the receptor to adjust their conformations to achieve an optimal fit, a process not fully captured by rigid-receptor docking.
-
Solvent Effects: It explicitly includes water molecules, providing a more accurate representation of the cellular environment and its effect on binding.
Overall In Silico Modeling Workflow Diagram
Caption: Simplified GPR109A signaling cascade leading to therapeutic and side effects.
Conclusion and Future Directions
This guide has detailed a robust, multi-stage in silico workflow to characterize the binding of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid to the GPR109A receptor. By integrating high-resolution experimental structures with molecular docking and extensive molecular dynamics simulations, this approach provides a powerful platform for predicting binding affinity, identifying key molecular interactions, and assessing the stability of the ligand-receptor complex.
The hypothetical results suggest our novel ligand is a high-affinity binder. The next logical steps in a drug discovery program would involve:
-
Biased Agonism Prediction: Employing advanced simulation techniques like enhanced sampling or machine learning models trained on known biased agonists to predict if the novel ligand might preferentially activate G-protein signaling over β-arrestin pathways, which could potentially mitigate the flushing side effect. [5]* ADMET Profiling: Using in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction tools to assess the drug-like properties of the compound. [13][14]* Experimental Validation: The ultimate validation of any computational model is experimental testing. The insights gained from this workflow should guide the synthesis and subsequent in vitro binding and functional assays to confirm the predicted affinity and efficacy.
By adopting the rigorous, self-validating protocols outlined herein, research teams can de-risk their drug discovery programs, accelerate the design-test-learn cycle, and make more informed decisions in the quest for safer and more effective therapeutics targeting the GPR109A receptor.
References
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Deng, Q., Frie, J.L., Marley, D.M., et al. (2008). Molecular modeling aided design of nicotinic acid receptor GPR109A agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Tunaru, S., et al. (2005). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular Pharmacology. ResearchGate provides access to the paper: [Link]
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Walters, D., et al. (2009). Nicotinic Acid Receptor Agonists Differentially Activate Downstream Effectors. Journal of Biological Chemistry. ResearchGate provides access to the paper: [Link]
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Gebremedhin, M., et al. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. SAGE Journals. Available at: [Link]
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Deng, Q., et al. (2008). Molecular modeling aided design of nicotinic acid receptor GPR109A agonists. PubMed. Available at: [Link]
-
Gebremedhin, M., et al. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. ResearchGate. Available at: [Link]
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Tunaru, S., et al. (2005). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). PubMed. Available at: [Link]
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Yadav, M.K., Sarma, P., Chami, M., et al. (2024). Structure of Niacin-GPR109A-G protein complex. RCSB PDB. Available at: [Link]
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Gebremedhin, M., et al. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. PubMed. Available at: [Link]
-
Liu, C., et al. (2023). Hydroxycarboxylic acid receptor 2 (GPR109A) and retinopathies: pathways and prospects. Frontiers in Pharmacology. Available at: [Link]
-
Yadav, M.K., et al. (2023). Ligand binding interface of GPR109A. ResearchGate. Available at: [Link]
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Yadav, M.K., et al. (2023). Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. Nature Communications. Available at: [Link]
-
Khan, S., et al. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. MDPI. Available at: [Link]
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Hua, T., et al. (2023). Orthosteric and allosteric modulation of human HCAR2 signaling complex. Nature Communications. Available at: [Link]
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Wikipedia. Nicotinic acid. Available at: [Link]
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Zhong, L., et al. (2007). An In Silico Method for Screening Nicotine Derivatives as Cytochrome P450 2A6 Selective Inhibitors Based on Kernel Partial Least Squares. MDPI. Available at: [Link]
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Wujec, M., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Available at: [Link]
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Blad, C.C., et al. (2012). Novel 3,6,7-substituted pyrazolopyrimidines as positive allosteric modulators for the hydroxycarboxylic acid receptor 2 (GPR109A). PubMed. Available at: [Link]
-
Blad, C.C., et al. (2012). Novel 3,6,7-Substituted Pyrazolopyrimidines as Positive Allosteric Modulators for the Hydroxycarboxylic Acid Receptor 2 (GPR109A). ACS Publications. Available at: [Link]
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Yadav, M.K., et al. (2023). Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. ResearchGate. Available at: [Link]
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Zhou, Y., et al. (2023). Allosteric modulation of G protein-coupled receptor signaling. Frontiers in Pharmacology. Available at: [Link]
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Gille, A., et al. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. Available at: [Link]
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Kamanna, V.S. & Kashyap, M.L. (2008). Mechanism of action of niacin. PubMed. Available at: [Link]
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Cottet, F., et al. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. PubMed. Available at: [Link]
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Jacob, J. & T.T., A. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. Available at: [Link]
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Appchem. (Product Information). 2-(4-(hydroxymethyl)piperidin-1-yl)nicotinic acid. Available at: [Link]
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AdooQ BioScience. (Product Information). N-(2,6-dioxopiperidin-3-yl)-2-fluoro-4-(4-(piperidin-4-ylmethyl)piperazin-1-yl)benzamide. Available at: [Link]
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A Comprehensive Technical Guide to the Spectroscopic Analysis of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid
Foreword
For researchers and professionals in drug discovery and development, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent biological and pharmacological evaluation rests. This guide provides an in-depth, technical exploration of the spectroscopic analysis of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid, a molecule featuring a confluence of important pharmacophores: a nicotinic acid core, a piperidine ring, and a fluoromethyl group. As a Senior Application Scientist, my objective is not merely to present data but to weave a narrative of analytical logic, explaining the causality behind experimental choices and interpretive reasoning. This document is structured to serve as a practical reference for the comprehensive characterization of this molecule and its analogues, grounding all protocols and interpretations in established scientific principles.
Introduction: The Molecular Architecture
2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid is a heterocyclic compound whose structure presents a rich tapestry for spectroscopic investigation. It comprises three key domains:
-
The Nicotinic Acid Moiety: A pyridine ring substituted with a carboxylic acid. This aromatic system provides characteristic signals in NMR and IR spectroscopy.
-
The Piperidine Ring: A saturated N-heterocycle, which introduces conformational complexity and a distinct set of aliphatic proton and carbon signals.
-
The Fluoromethyl Group: A monofluorinated alkyl substituent that serves as a unique probe, particularly for ¹⁹F NMR, and influences the electronic environment of neighboring atoms.
The precise characterization of this molecule is paramount, as subtle changes in its structure could significantly impact its biological activity. This guide will systematically deconstruct the molecule using the "big three" spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution.[1] For a molecule of this complexity, a suite of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HMBC) experiments is essential for unambiguous assignment.
Guiding Principles & Experimental Causality
The choice of solvent is critical for NMR analysis. Deuterated chloroform (CDCl₃) is a common starting point, but the carboxylic acid proton may undergo rapid exchange, leading to peak broadening or disappearance. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are excellent alternatives that can slow this exchange and allow for the observation of the acidic proton and any N-H protons, should they be present as impurities. The concentration for a typical high-field NMR spectrometer (400 MHz or higher) should be around 5-10 mg of the sample dissolved in 0.6-0.7 mL of the deuterated solvent.[2]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh ~5 mg of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse program. A spectral width of -2 to 14 ppm is appropriate. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[2]
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[2] A spectral width of 0 to 200 ppm is standard.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. ¹⁹F is a high-abundance, high-sensitivity nucleus. A spectral width covering the expected range for alkyl fluorides is appropriate (e.g., -100 to -250 ppm).
-
2D NMR (COSY, HSQC, HMBC): Acquire two-dimensional spectra as needed to resolve ambiguities in proton-proton and proton-carbon correlations, which is crucial for assigning the complex piperidine and aromatic signals.[1]
Predicted Spectra and Interpretation
The proton NMR spectrum will be complex, but can be broken down into three main regions:
-
Aromatic Region (7.5 - 9.0 ppm): The three protons on the nicotinic acid ring will appear in this downfield region. Based on known data for nicotinic acid, they will exhibit characteristic splitting patterns (doublets of doublets, etc.) due to spin-spin coupling.[3][4] The proton ortho to the carboxylic acid is expected to be the most downfield.
-
Aliphatic Region (1.5 - 4.5 ppm): This region will contain signals from the piperidine ring and the fluoromethyl group.
-
The two axial and two equatorial protons adjacent to the ring nitrogen (C2' and C6') will likely appear as complex multiplets around 3.0-4.0 ppm.
-
The protons on C3', C4', and C5' of the piperidine ring will give rise to a series of overlapping multiplets.
-
The -CH₂F protons will be the most distinct, appearing as a doublet of triplets (or a more complex pattern) due to coupling with the C4' proton and the adjacent fluorine atom (²JH-F coupling is typically large, ~47-49 Hz).
-
-
Carboxylic Acid Proton (>12 ppm): The acidic proton of the -COOH group is expected to appear as a broad singlet at a very downfield chemical shift, typically >12 ppm, especially in a non-exchanging solvent like DMSO-d₆.[5]
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.
| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Rationale / Notes |
| Carboxylic Acid (C=O) | 165 - 175 | Characteristic range for carboxylic acids.[5] |
| Aromatic C (Nicotinic) | 120 - 155 | Six distinct signals are expected for the pyridine ring carbons. |
| Piperidine C-2', C-6' | 50 - 60 | Carbons adjacent to the nitrogen are shifted downfield. |
| Piperidine C-3', C-5' | 25 - 35 | Typical aliphatic carbon range. |
| Piperidine C-4' | 30 - 40 | Influenced by the attached fluoromethyl group. |
| Fluoromethyl (-CH₂F) | 80 - 90 | Strongly deshielded by the electronegative fluorine. Will appear as a doublet due to ¹JC-F coupling. |
The ¹⁹F NMR spectrum offers a clean and unambiguous signal. A single resonance is expected, which will be split into a triplet by the two adjacent protons of the methylene group (²JF-H coupling). The chemical shift is anticipated in the region of -210 to -230 ppm, characteristic of a primary fluoroalkane.[6]
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their vibrational frequencies.[7]
Guiding Principles & Experimental Causality
For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most convenient and requires minimal sample preparation. The key diagnostic peaks for this molecule are the very broad O-H stretch of the carboxylic acid, which arises from strong hydrogen bonding, and the sharp, intense C=O stretch.[8]
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: Place a small, solvent-free sample of the compound directly onto the ATR crystal.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.
-
Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.[1]
Predicted Spectrum and Interpretation
The IR spectrum will be dominated by several key features:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Appearance | Rationale |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very broad, strong | Characteristic of hydrogen-bonded dimers in carboxylic acids.[5][9][10] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, medium | C-H bonds on the pyridine ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Sharp, medium-strong | C-H bonds on the piperidine ring. |
| C=O Stretch (Carboxylic Acid) | 1690 - 1760 | Intense, sharp | The carbonyl group of the acid.[9][11] |
| C=C, C=N Stretches | 1450 - 1650 | Medium-strong | Aromatic ring stretches. |
| C-O Stretch | 1210 - 1320 | Strong | From the carboxylic acid group.[9] |
| C-F Stretch | 1000 - 1100 | Strong, sharp | A strong absorption characteristic of the C-F bond. |
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the exact molecular weight of the compound and offers invaluable structural information through the analysis of its fragmentation patterns.[12]
Guiding Principles & Experimental Causality
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) is the method of choice for this type of molecule.[13][14] ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation in the source. The basic nitrogen atom of the piperidine ring is readily protonated, making positive ion mode ideal.[14] Tandem MS (MS/MS) involves selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.
Experimental Protocol: LC-MS/MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution (~1 µg/mL) of the compound in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.[13]
-
LC Separation (Optional but Recommended): Inject the sample onto a C18 reverse-phase HPLC column to ensure sample purity before it enters the mass spectrometer.
-
MS Full Scan: Acquire a full scan spectrum in positive ESI mode to identify the protonated molecular ion, [M+H]⁺.
-
MS/MS Product Ion Scan: Perform a product ion scan on the isolated [M+H]⁺ precursor ion. The collision energy should be optimized to produce a rich fragmentation pattern.[14]
Predicted Spectrum and Interpretation
-
Full Scan MS: The expected monoisotopic mass of C₁₂H₁₅FN₂O₂ is 238.11. The full scan ESI-MS spectrum should show a prominent ion at m/z 239.12, corresponding to the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS): The fragmentation of the [M+H]⁺ ion at m/z 239.12 will be key to confirming the structure.
The most likely fragmentation pathways involve cleavages at the most labile sites:
-
Loss of Formic Acid (HCOOH): A common loss from protonated carboxylic acids, resulting in an ion at m/z 193.11.
-
Alpha-Cleavage of the Piperidine Ring: Fragmentation of the C-C bonds adjacent to the positively charged nitrogen is a characteristic pathway for piperidines, leading to various ring-opened fragments.[14][15]
-
Loss of the Fluoromethyl Side Chain: Cleavage of the bond between the piperidine ring and the fluoromethyl group could result in the loss of CH₂F (33 Da), leading to an ion at m/z 206.09.
Caption: Predicted ESI-MS/MS Fragmentation Pathway
Integrated Analytical Workflow
Caption: Integrated Spectroscopic Workflow
Summary & Conclusion
The structural elucidation of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid requires a multi-faceted spectroscopic approach. Mass spectrometry confirms the molecular formula, infrared spectroscopy verifies the presence of key functional groups (carboxylic acid, aromatic ring, C-F bond), and a suite of NMR experiments provides the definitive atom-by-atom connectivity map. By integrating the data from these orthogonal techniques, researchers can achieve an unambiguous and robust confirmation of the molecular structure, a critical milestone in the drug development pipeline.
References
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Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). Rapid Communications in Mass Spectrometry, 32(15), 1303-1310. [Link]
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IR Spectroscopy Tutorial: Carboxylic Acids. University of Colorado Boulder. [Link]
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Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (2006). Journal of the Brazilian Chemical Society. [Link]
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Piperidines. (2016). MassBank. [Link]
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Electronic Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
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NMR analysis; a, b H NMR spectra of 3-cyanopyridine and nicotinic acid;... (2023). ResearchGate. [Link]
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Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. (2025). Chemistry & Biodiversity. [Link]
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Interpreting infra-red spectra. Chemguide. [Link]
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Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. [Link]
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The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. [Link]
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Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. [Link]
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Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021). YouTube. [Link]
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Spectroscopic (FT-IR, Raman, 13C and 1H NMR) investigation... (2017). ResearchGate. [Link]
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Combination of 1H and 13C NMR Spectroscopy. NMR, NQR, EPR, and Mossbauer Spectroscopy in Inorganic Chemistry. [Link]
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¹⁹F NMR spectra of 2‐fluoro‐4‐(trifluoromethyl)‐nicotinic acid (9)... (2021). ResearchGate. [Link]
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Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds... (2020). MDPI. [Link]
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Synthesis, structure elucidation, spectroscopic analysis, thermal and NLO properties of A new piperidine derivative... (2017). ResearchGate. [Link]
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Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity... (2016). Journal of Chemical Education. [Link]
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Spectrophotometric Determination of 6-(Trifluoro methyl)- furo[2, 3-b]pyridine-2-carbohydrazide Derivatives... (2016). ResearchGate. [Link]
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Potential therapeutic targets of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid
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Step-by-step workflow for the FRET-based Human Neutrophil Elastase inhibition assay.Secondary Target: 3-Hydroxyanthranilate 3,4-dioxygenase (3-HAO)
The kynurenine pathway is the primary route of tryptophan degradation. A critical enzyme in this pathway is 3-HAO, which catalyzes the conversion of 3-hydroxyanthranilic acid (3-HANA) into the potent neurotoxin quinolinic acid (QUIN). Overactivation of 3-HAO is linked to neurodegenerative diseases like Huntington's and Alzheimer's.
Mechanistic Causality: According to research published in the , 2-aminonicotinic acid derivatives act as chemically stable bioisosteres of the unstable natural substrate, 3-HANA. The 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid scaffold mimics the ortho-amino benzoic acid structure of 3-HANA. The carboxylate group chelates the non-heme Fe²⁺ in the active site, trapping the enzyme in a catalytically inert disposition and shifting the metabolic balance toward the neuroprotective kynurenic acid (KYNA).
Kynurenine pathway modulation via 3-HAO inhibition by nicotinic acid derivatives.
Protocol: LC-MS/MS 3-HAO Enzymatic Assay
To accurately measure the suppression of QUIN synthesis, an LC-MS/MS approach is superior to standard UV assays due to the complex biological matrices involved in neuro-pharmacology.
-
Causality of Design: Why use isotopically labeled internal standards (IS)? In brain homogenates, co-eluting lipids and proteins cause severe ion suppression in the mass spectrometer. By spiking the sample with ¹³C-QUIN, the internal standard experiences the exact same matrix effects as the analyte. This creates a self-validating normalization factor, ensuring absolute quantification accuracy regardless of sample impurities.
Step-by-Step Methodology:
-
Homogenization: Prepare rat brain homogenate in 50 mM MES buffer (pH 6.5) containing 1 mM dithiothreitol (DTT) to maintain the Fe²⁺ catalytic center in its reduced, active state.
-
Reaction Setup: Incubate 100 µL of homogenate with varying concentrations of the nicotinic acid inhibitor for 15 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding 3-HANA (final concentration 10 µM). Incubate for exactly 30 minutes.
-
Quenching: Stop the reaction by adding 200 µL of ice-cold acetonitrile spiked with 50 ng/mL of ¹³C-QUIN (Internal Standard).
-
Centrifugation: Spin at 14,000 x g for 10 minutes to precipitate proteins. Transfer the supernatant to LC vials.
-
LC-MS/MS Analysis: Inject onto a C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor the transitions for QUIN (m/z 168 → 78) and ¹³C-QUIN (m/z 175 → 84).
Emerging Target: EP2 Prostaglandin Receptor
The EP2 receptor is a crucial mediator of neuroinflammation. Recent thesis research at has highlighted the synthesis of 4-fluoromethyl-piperidine derivatives specifically designed as EP2 prostaglandin antagonists.
The primary challenge in neuro-pharmacology is achieving optimal Blood-Brain Barrier (BBB) permeation. The fluoromethyl group on the piperidine ring is specifically utilized to lower the compound's LogP to an optimal value (below 2.0), preventing it from becoming trapped in lipid bilayers while maintaining enough lipophilicity to cross the BBB. Furthermore, the presence of the fluorine atom makes this scaffold an excellent precursor for Positron Emission Tomography (PET) radioligands via ¹⁸F isotopic exchange.
Quantitative Data Summary
The table below synthesizes the expected binding affinities and structural interaction motifs for the 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid scaffold across its potential targets, based on validated data from its parent derivatives.
| Target | Derivative Class | Expected IC₅₀ / Affinity | Key Interaction Motif |
| Human Neutrophil Elastase (HNE) | 2-substituted nicotinic acids | 10 nM – 500 nM | Carboxylate (ionic anchor); Fluoromethylpiperidine (S1/S2 hydrophobic pocket) |
| 3-HAO (Kynurenine Pathway) | 2-aminonicotinic acid bioisosteres | 1 µM – 10 µM | Nicotinic core (Fe²⁺ chelation); Pyridine nitrogen (hydrogen bonding) |
| EP2 Prostaglandin Receptor | 4-fluoromethyl-piperidines | < 100 nM | Fluoromethyl group (LogP optimization for BBB penetration < 2.0) |
Conclusion
2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid is far more than a simple chemical building block; it is a highly engineered scaffold primed for multi-target drug discovery. By combining the electrostatic anchoring capabilities of nicotinic acid with the metabolic stability and optimized lipophilicity of a fluoromethylpiperidine ring, this compound serves as a powerful starting point for developing potent HNE inhibitors for pulmonary disease, 3-HAO inhibitors for neuroprotection, and EP2 antagonists for neuroinflammation.
References
-
Title: 2-Aminonicotinic Acid 1-Oxides Are Chemically Stable Inhibitors of Quinolinic Acid Synthesis in the Mammalian Brain: A Step toward New Antiexcitotoxic Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: 2-(4-Carboxypiperidinium-1-yl)pyridine-3-carboxylate Source: PubMed Central (PMC), National Institutes of Health URL: [Link]
-
Title: Synthesis of Novel EP2 Prostaglandin Antagonists for Optimal Blood-Brain Barrier Permeation as Radioligands Source: Emory Theses and Dissertations, Emory University URL: [Link]
The Piperidine Pharmacophore in Modern Drug Discovery: Structural Rationale, Synthetic Methodologies, and Optimization Strategies
Executive Summary
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals, ranging from analgesics (Fentanyl) to acetylcholinesterase inhibitors (Donepezil)[1]. As drug discovery pivots toward increasingly complex targets, understanding the nuanced physicochemical properties of saturated nitrogen heterocycles is paramount. This whitepaper provides an in-depth technical analysis of the piperidine pharmacophore, detailing the structural rationale for its use, field-proven synthetic methodologies, and advanced pharmacokinetic optimization strategies.
Structural and Physicochemical Rationale
When designing a drug candidate, the selection of a heterocyclic core is never arbitrary; it dictates the molecule's three-dimensional geometry, target engagement, and ultimate absorption, distribution, metabolism, and excretion (ADME) profile[2].
The 3D Geometry and Exit Vectors
Unlike flat, sp2-hybridized aromatic rings, the sp3-hybridized carbon framework of piperidine provides a distinct three-dimensional conformation (predominantly the chair conformation). This allows for the precise spatial orientation of substituents—known as exit vectors. By strategically placing functional groups on the piperidine ring, medicinal chemists can maximize enthalpy-driven interactions with target proteins, effectively locking the drug into the receptor's binding pocket with high affinity[1].
Basicity and Lipophilicity (pKa and logP)
Piperidine is a strongly basic secondary amine with an unsubstituted pKa of approximately 11.2 and a logP of 0.9[2]. At physiological pH (7.4), the nitrogen atom is heavily protonated. This cationic state is highly advantageous for forming strong ionic bonds or charge-assisted hydrogen bonds with acidic amino acid residues (such as aspartate or glutamate) within a target protein[3]. However, this high degree of ionization can severely restrict passive membrane permeability, necessitating careful structural optimization to balance aqueous solubility with lipophilicity (logD)[4].
Quantitative Profiling: Piperidine vs. Analogous Scaffolds
To contextualize piperidine's utility, it is essential to compare it against other common saturated nitrogen heterocycles. The table below summarizes the foundational physicochemical data that drives scaffold selection in hit-to-lead campaigns.
| Scaffold | Ring Size | Unsubstituted pKa | Unsubstituted logP | Primary Medicinal Utility |
| Piperidine | 6 | ~11.2 | 0.9 | High lipophilicity, strong ionic interactions, excellent membrane permeability[2]. |
| Piperazine | 6 | ~9.7, 5.3 | -1.5 | Increased aqueous solubility, dual basic centers for multipolar binding[2]. |
| Pyrrolidine | 5 | ~11.3 | 0.4 | Conformational rigidity, precise hydrogen bond acceptor/donor vectors[4]. |
| Azetidine | 4 | ~10.4 | 0.1 | High ring strain, rapid exit vector divergence, low metabolic liability[4]. |
Strategic Synthetic Methodologies
While simple piperidines are commercially available, the synthesis of highly functionalized, sterically demanding, or chiral piperidine derivatives requires robust de novo construction. Common routes include the catalytic hydrogenation of pyridines, ring-closing metathesis, and multicomponent aza-Diels-Alder reactions. However, one of the most reliable and atom-economical methods utilized in discovery laboratories is the intramolecular reductive amination of dicarbonyl precursors.
Protocol: One-Pot Intramolecular Reductive Amination
Objective: Synthesis of a substituted piperidine from a 1,5-dicarbonyl precursor and a primary amine.
Expertise & Causality: We specifically select Sodium Triacetoxyborohydride ( NaBH(OAc)3 ) over Sodium Borohydride ( NaBH4 ). NaBH4 is an aggressive reducing agent that will prematurely reduce the starting dicarbonyl into a diol, ruining the reaction. NaBH(OAc)3 is sterically hindered and electron-deficient, making it mild enough to selectively reduce the transient iminium ion without attacking the unreacted aldehydes or ketones.
-
Imine Condensation: Dissolve the 1,5-dicarbonyl compound (1.0 eq) and the primary amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) at room temperature.
-
Causality: Anhydrous DCE is critical because water is a byproduct of imine formation; its absence drives the thermodynamic equilibrium forward toward the intermediate.
-
-
Acid Catalysis: Add glacial acetic acid (1.0 eq) dropwise.
-
Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity for the initial amine attack, and subsequently protonates the resulting imine to form the highly reactive, electrophilic iminium ion.
-
-
Selective Reduction: Cool the reaction to 0°C and add NaBH(OAc)3 (1.5 eq) portion-wise. Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Self-Validation Step: Monitor the reaction via LC-MS. The successful cyclization is confirmed by a mass shift indicating the loss of water ( −18 Da) and the addition of the amine mass, alongside the disappearance of the dicarbonyl starting material.
-
-
Self-Validating Workup: Quench the reaction carefully with saturated aqueous NaHCO3 .
-
Causality & Validation: This step neutralizes the acetic acid and destroys any excess hydride. Crucially, you must verify that the pH of the aqueous layer is >8. If the pH is acidic, the newly formed piperidine will exist as a water-soluble ammonium salt and will be lost in the aqueous waste. A basic pH ensures the piperidine is free-based and partitions into the organic layer. Extract with ethyl acetate, dry over Na2SO4 , and concentrate under reduced pressure.
-
Fig 1. Experimental workflow for piperidine synthesis via reductive amination.
Pharmacokinetic & Pharmacodynamic Optimization
Initial piperidine hits often suffer from rapid oxidative metabolism via hepatic CYP450 enzymes or exhibit poor oral bioavailability due to excessive basicity[4]. Optimizing these liabilities requires precise structural modifications.
pKa Tuning via Inductive Effects (Fluorination)
At pH 7.4, an unsubstituted piperidine (pKa ~11.2) is >99.9% protonated. This highly ionized state severely depresses the molecule's logD, hindering passive diffusion across lipid bilayers[3]. To resolve this, medicinal chemists frequently introduce fluorine atoms at the beta or gamma positions relative to the nitrogen. The highly electronegative fluorine exerts a strong electron-withdrawing inductive effect, pulling electron density away from the basic nitrogen. This safely lowers the pKa to a more optimal range (e.g., 8.5–9.0)[4]. Consequently, the fraction of the neutral, lipophilic species at physiological pH increases dramatically, improving oral bioavailability and central nervous system (CNS) penetration.
Metabolic Shielding via Steric Hindrance
The nitrogen atom and its adjacent alpha-carbons are prime targets for metabolic degradation (N-oxidation and alpha-hydroxylation). Introducing bulky alkyl groups, such as alpha-methylation (e.g., generating a 2,2,6,6-tetramethylpiperidine derivative), provides a steric shield[5]. This physical bulk prevents CYP450 enzymes from accessing the vulnerable C-H bonds, significantly extending the drug's half-life.
Chiral Resolution for Target Specificity
Because the piperidine ring is 3D, the spatial arrangement of its substituents is chiral. Different enantiomers of a chiral piperidine will interact differently with the asymmetric binding pockets of target proteins[6]. Resolving and developing a single enantiomer not only enhances on-target potency but also mitigates off-target toxicities, such as dangerous interactions with the hERG potassium channel, which is a common liability for basic amines[6].
Fig 2. Hit-to-lead optimization pathway for piperidine-containing drug candidates.
Conclusion
The piperidine ring remains an indispensable tool in the medicinal chemist's arsenal. By understanding the causality behind its physicochemical properties and employing rigorous, self-validating synthetic and optimization protocols, drug development professionals can leverage this privileged scaffold to design highly potent, selective, and bioavailable therapeutics.
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Structure-Activity Relationship of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic Acid Analogs: A Technical Guide for Drug Development Professionals
Introduction: Targeting Dyslipidemia with Novel Nicotinic Acid Analogs
For decades, nicotinic acid (niacin) has been a cornerstone in the management of dyslipidemia, valued for its ability to favorably modulate a wide range of lipid parameters. It effectively lowers low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while being one of the most potent agents for raising high-density lipoprotein (HDL) cholesterol. The discovery of the G-protein coupled receptor GPR109A (also known as hydroxycarboxylic acid receptor 2, HCA2) as the high-affinity receptor for niacin has significantly advanced our understanding of its mechanism of action and has opened new avenues for the development of novel anti-dyslipidemic agents with improved therapeutic profiles.[1][2][3][4]
Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and consequently, a reduction in the activity of hormone-sensitive lipase. This cascade of events results in decreased lipolysis and a subsequent reduction in the flux of free fatty acids (FFAs) to the liver, a key factor in the production of triglycerides and very-low-density lipoprotein (VLDL).
However, the clinical utility of niacin is often limited by a significant side effect: cutaneous vasodilation, commonly known as flushing. This reaction is also mediated by GPR109A, but through a distinct pathway in skin cells. This has spurred extensive research into the development of GPR109A agonists that can separate the beneficial anti-lipolytic effects from the undesirable flushing response.
This technical guide delves into the structure-activity relationship (SAR) of a promising class of GPR109A agonists: 2-(4-(fluoromethyl)piperidin-1-yl)nicotinic acid analogs. By exploring the key structural features and their impact on biological activity, we aim to provide a framework for the rational design of next-generation GPR109A modulators for the treatment of dyslipidemia.
The GPR109A Pharmacophore: Key Structural Considerations
The general pharmacophore for GPR109A agonists is centered around a carboxylic acid moiety, which is crucial for binding to the receptor. The loss of activity upon replacing the carboxyl group of nicotinic acid with an amide underscores its importance.[4] The pyridine ring of nicotinic acid serves as a scaffold, and substitutions at various positions can significantly influence potency, selectivity, and pharmacokinetic properties.
In the context of 2-(4-(fluoromethyl)piperidin-1-yl)nicotinic acid analogs, the molecule can be dissected into three key components for SAR analysis:
-
The Nicotinic Acid Core: The carboxylic acid at the 3-position of the pyridine ring is essential for activity. Modifications to the pyridine ring itself can modulate activity and selectivity.
-
The 2-Position Linker and Piperidine Ring: The piperidine ring, attached at the 2-position of the nicotinic acid core, plays a critical role in orienting the molecule within the GPR109A binding pocket. The nature and substitution of this ring are key determinants of agonist activity.
-
The 4-Position Piperidine Substituent (Fluoromethyl Group): The fluoromethyl group at the 4-position of the piperidine ring is a key feature of this analog series. Its size, electronics, and potential for hydrogen bonding can significantly impact binding affinity and functional activity.
Inferred Structure-Activity Relationships of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic Acid Analogs
While specific SAR data for the 2-(4-(fluoromethyl)piperidin-1-yl)nicotinic acid scaffold is not extensively published in publicly available literature, we can infer key relationships based on the broader knowledge of GPR109A agonists.
The Nicotinic Acid Core
The carboxylic acid group at the 3-position of the pyridine ring is a non-negotiable feature for high-affinity GPR109A binding. It is believed to form a key ionic interaction with a positively charged residue, such as arginine, in the binding pocket of the receptor.
The 2-Substituted Piperidine Moiety
The introduction of a piperidine ring at the 2-position of the nicotinic acid core is a common strategy in the design of GPR109A agonists. This bulky, basic substituent can occupy a hydrophobic pocket in the receptor, enhancing binding affinity. The nitrogen of the piperidine can also participate in hydrogen bonding interactions.
The 4-(Fluoromethyl) Substituent on the Piperidine Ring
The substitution at the 4-position of the piperidine ring is a critical determinant of potency and selectivity. Based on SAR studies of other GPR109A agonist series, we can hypothesize the following for the fluoromethyl group:
-
Size and Steric Effects: Small alkyl groups at this position are often well-tolerated. The fluoromethyl group is relatively small and is not expected to cause significant steric hindrance.
-
Fluorine's Influence: The introduction of fluorine can have several effects:
-
Increased Lipophilicity: Fluorination can increase the lipophilicity of the molecule, potentially enhancing membrane permeability and oral bioavailability.
-
Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic oxidation at that position, leading to improved pharmacokinetic profiles.
-
Conformational Effects: The electronegativity of fluorine can influence the conformation of the piperidine ring, which in turn can affect how the molecule fits into the receptor binding pocket.
-
Hydrogen Bonding: While not a classical hydrogen bond donor, the fluorine atom can act as a weak hydrogen bond acceptor, potentially forming favorable interactions within the receptor.
-
The following table summarizes the inferred impact of modifications to the core scaffold on GPR109A agonist activity, based on general principles from related chemical series.
| Molecular Component | Modification | Inferred Effect on GPR109A Activity | Rationale |
| Nicotinic Acid Core | Esterification or amidation of the carboxylic acid | Decrease | The carboxylate is crucial for ionic interaction with the receptor. |
| Substitution on the pyridine ring | Modulation | Can fine-tune electronic properties and steric interactions. | |
| 2-Position Linker | Replacement of piperidine with other cyclic amines (e.g., pyrrolidine, azetidine) | Modulation | Ring size and basicity will affect binding pocket fit and interactions. |
| 4-Position Piperidine Substituent | Replacement of -CH2F with -H | Likely Decrease | Loss of potential favorable interactions from the fluoromethyl group. |
| Replacement of -CH2F with -CH3 | Variable | Potency will depend on the balance of steric and electronic effects. | |
| Replacement of -CH2F with -CF3 | Likely Decrease | The bulkier trifluoromethyl group may introduce steric clashes. | |
| Replacement of -CH2F with -OH or -NH2 | Modulation | Introduction of hydrogen bond donors could either enhance or disrupt binding depending on the receptor environment. |
Experimental Protocols for SAR Elucidation
To systematically investigate the SAR of 2-(4-(fluoromethyl)piperidin-1-yl)nicotinic acid analogs, a well-defined experimental workflow is essential.
General Synthetic Scheme
A plausible synthetic route to these analogs would involve the coupling of a 2-halonicotinic acid derivative with 4-(fluoromethyl)piperidine.
Caption: A general synthetic approach to the target compounds.
Step-by-Step Methodology:
-
Synthesis of 4-(Fluoromethyl)piperidine: This key intermediate can be synthesized from commercially available 4-(hydroxymethyl)piperidine via a fluorination reaction (e.g., using diethylaminosulfur trifluoride - DAST).
-
Buchwald-Hartwig Amination: The protected 4-(fluoromethyl)piperidine is coupled with a suitable 2-halonicotinate ester (e.g., methyl 2-chloronicotinate) in the presence of a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).
-
Ester Hydrolysis: The resulting ester is hydrolyzed to the final carboxylic acid using standard conditions (e.g., LiOH in THF/water).
-
Purification and Characterization: The final compounds are purified by chromatography (e.g., HPLC) and characterized by spectroscopic methods (e.g., 1H NMR, 13C NMR, and mass spectrometry).
In Vitro Biological Evaluation
1. GPR109A Functional Assay (cAMP Measurement):
This assay determines the ability of the synthesized analogs to activate GPR109A and inhibit cAMP production.
Caption: Workflow for the in vitro functional assessment of GPR109A agonists.
Step-by-Step Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human GPR109A are cultured under standard conditions.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the test compounds for a short period (e.g., 15 minutes).
-
Forskolin Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to stimulate cAMP production.
-
Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP levels are quantified using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The inhibition of forskolin-stimulated cAMP production is plotted against the compound concentration, and the EC50 (half-maximal effective concentration) is calculated.
2. In Vivo Evaluation (Animal Models):
Promising candidates from the in vitro assays can be further evaluated in animal models to assess their anti-dyslipidemic efficacy and potential for causing flushing.
-
Dyslipidemia Model: The effect of the compounds on plasma free fatty acids (FFAs) and triglyceride levels can be assessed in rodents (e.g., rats or mice).
-
Flushing Model: The flushing response can be evaluated by measuring changes in ear blood flow in mice using a laser Doppler flowmeter.
GPR109A Signaling Pathway
The activation of GPR109A by an agonist like the 2-(4-(fluoromethyl)piperidin-1-yl)nicotinic acid analogs triggers a Gαi-mediated signaling cascade.
Caption: The Gαi-mediated signaling pathway of GPR109A.
Conclusion and Future Directions
The 2-(4-(fluoromethyl)piperidin-1-yl)nicotinic acid scaffold represents a promising starting point for the development of novel GPR109A agonists for the treatment of dyslipidemia. While direct SAR data is limited, by leveraging our understanding of the broader class of GPR109A agonists, we can make rational design choices to optimize potency, selectivity, and pharmacokinetic properties. The strategic incorporation of a fluoromethyl group on the piperidine ring is a key feature that may confer advantages in terms of metabolic stability and binding interactions.
Future research in this area should focus on the systematic synthesis and evaluation of analogs to build a comprehensive SAR dataset for this specific scaffold. This will involve exploring a wider range of substituents on the piperidine ring and the nicotinic acid core. Ultimately, the goal is to identify a clinical candidate that retains the beneficial lipid-modifying effects of niacin while minimizing or eliminating the flushing side effect, thereby offering a superior therapeutic option for patients with dyslipidemia.
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Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. bioRxiv. [Link]
-
GPR109a agonists. Part 2: Pyrazole-acids as agonists of the human orphan G-protein coupled receptor GPR109a. ResearchGate. [Link]
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Structure-activity relationships within a family of selectively cytotoxic macrolide natural products. PubMed. [Link]
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Structure-activity relationship study of novel tissue transglutaminase inhibitors. PubMed. [Link]
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A patent review of SCF E3 ligases inhibitors for cancer:Structural design, pharmacological activities and structure-activity relationship. PubMed. [Link]
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Structures of GPR109A agonists presented herein with compound... ResearchGate. [Link]
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The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. MDPI. [Link]
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Peptide scanning for studying structure-activity relationships in drug discovery. PubMed. [Link]
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Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PubMed. [Link]
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The discovery of high affinity agonists of GPR109a with reduced serum shift and improved ADME properties. PubMed. [Link]
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Application Note: In Vitro Pharmacological Characterization of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid
Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Application: High-Throughput GPCR Screening, Lipid Metabolism, and Anti-inflammatory Therapeutics
Introduction & Scientific Rationale
Nicotinic acid (niacin) is a foundational therapeutic agent for dyslipidemia and metabolic disorders, exerting its effects primarily through the hydroxycarboxylic acid receptor 2 (HCAR2, also known as GPR109A)[1]. Despite its efficacy, the clinical utility of unsubstituted nicotinic acid is frequently limited by severe cutaneous flushing—an adverse event mediated by β-arrestin-dependent signaling pathways in epidermal Langerhans cells.
To circumvent this, modern drug discovery has focused on structurally modified nicotinic acid derivatives. The compound 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid represents a targeted synthetic evolution.
-
Causality in structural design: The addition of the bulky, lipophilic piperidine ring is engineered to exploit the hydrophobic pocket of the HCAR2 orthosteric site[2]. Concurrently, the fluoromethyl substitution enhances metabolic stability and modulates the basicity of the piperidine nitrogen, a critical factor in shifting the ligand's functional bias toward therapeutic Gi/o signaling while minimizing β-arrestin recruitment[3].
Mechanism of Action (MoA)
HCAR2 is a Gi/o -coupled G-protein coupled receptor (GPCR). Upon orthosteric binding of a nicotinic acid derivative, the receptor undergoes a conformational shift that promotes the exchange of GDP for GTP on the Gi α-subunit[1]. The activated Gαi subunit directly inhibits adenylyl cyclase (AC), leading to a rapid reduction in intracellular cyclic AMP (cAMP) levels. This decrease in cAMP downregulates Protein Kinase A (PKA) activity, ultimately suppressing hormone-sensitive lipase (HSL) to exert an anti-lipolytic effect[1].
Signaling cascade of HCAR2 activation by the nicotinic acid derivative leading to cellular effects.
Assay Design & Experimental Causality
To rigorously validate the efficacy of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP accumulation assay . This methodology is chosen over traditional ELISAs because TR-FRET is a homogeneous (no-wash) system that minimizes well-to-well variability, resists compound auto-fluorescence interference, and is highly scalable for high-throughput screening.
Critical Assay Parameters & Causality:
-
Forskolin Challenge: Because HCAR2 activation decreases cAMP, basal cellular cAMP is too low to measure a reliable inhibitory window. We utilize Forskolin to directly activate adenylyl cyclase, creating a high cAMP baseline. The agonist's potency is accurately measured by its ability to suppress this Forskolin-induced cAMP spike[3].
-
Phosphodiesterase Inhibition (IBMX): 3-Isobutyl-1-methylxanthine (IBMX) is included in the stimulation buffer to halt the endogenous degradation of cAMP. This ensures the measured cAMP levels strictly reflect adenylyl cyclase activity, rather than PDE-mediated clearance[2].
-
0.1% BSA Addition: The fluoromethyl-piperidine moiety increases the compound's lipophilicity. Bovine Serum Albumin (BSA) is added to the buffer to prevent non-specific binding of the compound to the plastic walls of the microplate, preventing artificial right-shifts in the dose-response curve.
Detailed Experimental Protocol
Reagents & Materials
-
Cell Line: HEK293 cells stably expressing human HCAR2 (hGPR109A).
-
Compounds: 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid (Test Agonist), Niacin (Reference Agonist)[1].
-
Detection: TR-FRET cAMP Assay Kit (e.g., Cisbio/Revvity cAMP-Gi kit).
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 0.1% BSA, 500 µM IBMX, and 20 mM HEPES (pH 7.4).
-
Plastics: 384-well low-volume white microplates (White plates reflect the luminescent signal back to the detector, maximizing the signal-to-noise ratio).
Step-by-Step Workflow
-
Cell Preparation: Harvest HEK293-HCAR2 cells at 80% confluency. Resuspend in Stimulation Buffer to a density of 1×106 cells/mL.
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound in Stimulation Buffer (Final assay concentration range: 10 µM to 0.5 nM). Ensure the final DMSO concentration remains constant at 0.5% across all wells to prevent solvent-induced cytotoxicity.
-
Plating: Dispense 5 µL of the cell suspension (5,000 cells/well) into the 384-well plate.
-
Ligand Pre-Incubation: Add 5 µL of the diluted compound to the respective wells. Incubate for 15 minutes at Room Temperature (RT) to allow orthosteric receptor binding.
-
Forskolin Challenge: Add 5 µL of Forskolin (final concentration 1 µM) to all wells (except basal controls). Incubate for 30 minutes at RT. (Causality: A 30-minute window represents the optimal kinetic equilibrium where Gi -mediated inhibition counters Forskolin-induced cAMP synthesis).
-
Lysis and Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of Anti-cAMP Cryptate (both diluted in the provided lysis buffer).
-
Signal Incubation: Incubate for 1 hour at RT in the dark to allow the FRET complex to stabilize.
-
Measurement: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation at 337 nm; dual emission at 620 nm (Cryptate donor) and 665 nm (d2 acceptor).
Step-by-step in vitro TR-FRET cAMP assay workflow for evaluating HCAR2 receptor agonism.
Data Analysis and Quantitative Presentation
The raw TR-FRET signal is calculated as the ratio of emissions (665nm/620nm)×104 . Because the assay format is competitive (labeled cAMP competes with cellular cAMP for the antibody), a high TR-FRET ratio indicates low intracellular cAMP (indicative of high Gi agonism).
Data is normalized to the Forskolin-only control (0% inhibition) and the basal control (100% inhibition). Non-linear regression (four-parameter logistic curve) is utilized to determine the half-maximal effective concentration ( EC50 ).
Table 1: Representative In Vitro Pharmacological Profile
| Compound | Target | Assay Type | EC50 (nM) | Emax (%) |
| Niacin (Control) | HCAR2 | cAMP ( Gi ) | ~ 60 - 100 | 100 |
| Acipimox (Control) | HCAR2 | cAMP ( Gi ) | ~ 2500 | 95 |
| 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid | HCAR2 | cAMP ( Gi ) | TBD (Experimental) | TBD |
(Note: Baseline values for Niacin and Acipimox are benchmarked against established literature standards for the HEK293-HCAR2 cAMP assay[1].)
References
-
[1] Structural insights into ligand recognition and selectivity of the human hydroxycarboxylic acid receptor HCAR2 - PMC (Nature Communications) 1
-
[3] Orthosteric ligand selectivity and allosteric probe dependence at Hydroxycarboxylic acid receptor HCAR2 - PMC 3
-
[2] Discovery of SCH 900271, a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia - ACS Medicinal Chemistry Letters 2
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Application Notes and Protocols for 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid in Cell Culture Experiments
Introduction
2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid is a novel synthetic small molecule with a structural resemblance to nicotinic acid (Niacin, Vitamin B3). The piperidine moiety, a common scaffold in medicinal chemistry, suggests potential for high-affinity interactions with biological targets.[1][2] The nicotinic acid component strongly implies that this compound functions as an agonist for the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[3][4] GPR109A is a receptor of significant interest due to its role in lipid metabolism, inflammation, and cellular homeostasis.[5][6][7]
These application notes provide a comprehensive guide for researchers utilizing 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid in cell culture experiments. The protocols and recommendations are grounded in the established pharmacology of GPR109A agonists and best practices for handling small molecule compounds in a research setting.
Mechanism of Action: Targeting the GPR109A Signaling Pathway
2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid is predicted to exert its biological effects through the activation of GPR109A, a Gi-coupled receptor.[8][9] Upon agonist binding, GPR109A initiates a signaling cascade with diverse downstream effects that are highly cell-type specific.[5][10]
Primary Signaling Cascade:
-
Agonist Binding and Gi Activation: The compound binds to the extracellular domain of GPR109A, inducing a conformational change that activates the associated heterotrimeric Gi protein.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][9]
-
Downstream Effects of Reduced cAMP: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA). In adipocytes, this results in reduced phosphorylation and activation of hormone-sensitive lipase, thereby inhibiting lipolysis.[5][10]
Secondary and Context-Dependent Signaling Pathways:
-
Anti-inflammatory Signaling: In cell types such as retinal pigment epithelial cells and macrophages, GPR109A activation can suppress inflammatory responses by inhibiting the NF-κB pathway.[5][11] This can occur through various mechanisms, including the stabilization of IκBα via β-arrestin interaction.[5][10]
-
Induction of Apoptosis: In certain cancer cell lines, such as colon and breast cancer cells, activation of GPR109A has been shown to induce apoptosis.[8][12] This can be mediated by the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the upregulation of pro-apoptotic pathways.[8][12]
-
Calcium Mobilization: GPR109A activation can also lead to the activation of phospholipase C, resulting in an increase in intracellular calcium levels.[5][9]
Caption: Simplified GPR109A signaling pathway upon agonist binding.
Experimental Protocols
Reagent Preparation and Storage
Proper preparation and storage of the small molecule stock solution are critical for experimental reproducibility.
Materials:
-
2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, low-protein-binding microcentrifuge tubes or vials
Protocol:
-
Resuspension: Briefly centrifuge the vial of the compound to ensure all powder is at the bottom.[13]
-
Solvent Selection: Based on the properties of similar nicotinic acid and piperidine derivatives, DMSO is the recommended solvent for creating a high-concentration stock solution.[14]
-
Stock Solution Preparation: Prepare a 10 mM stock solution by dissolving the compound in an appropriate volume of DMSO. For example, if the molecular weight is 252.26 g/mol , dissolve 2.52 mg in 1 mL of DMSO. Ensure complete dissolution by vortexing.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[15]
Table 1: Recommended Stock and Working Concentrations
| Parameter | Recommendation | Rationale |
| Stock Solution Concentration | 10 mM in DMSO | High enough for serial dilutions while minimizing the final DMSO concentration in culture. |
| Final DMSO Concentration | < 0.5% (v/v) | Higher concentrations of DMSO can be toxic to cells and may affect experimental outcomes.[16] |
| Working Concentration Range | 1 µM - 100 µM | Based on the effective concentrations of other GPR109A agonists like nicotinic acid.[11] The optimal concentration should be determined empirically for each cell line. |
Cell Culture Treatment
The following is a general protocol for treating adherent cells in a 96-well plate format. This can be adapted for other plate formats and suspension cells.
Materials:
-
Cultured cells of interest (e.g., adipocytes, macrophages, cancer cell lines)
-
Complete cell culture medium
-
10 mM stock solution of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid
-
Phosphate-buffered saline (PBS)
-
96-well tissue culture plates
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and recover for 24 hours.
-
Preparation of Working Solutions: Prepare serial dilutions of the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest treatment concentration).
-
Cell Treatment:
-
Carefully aspirate the old medium from the wells.
-
Gently wash the cells once with sterile PBS.
-
Add 100 µL of the prepared working solutions (including the vehicle control) to the respective wells.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator. The incubation time will depend on the specific assay being performed.
Caption: General workflow for cell culture treatment with the compound.
Functional Assays to Validate GPR109A Activation
To confirm that 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid acts as a GPR109A agonist, a combination of the following assays is recommended.
This assay directly measures the functional consequence of Gi activation.
Principle: Activation of GPR109A inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This can be measured using commercially available cAMP assay kits (e.g., ELISA-based or FRET-based).
Brief Protocol:
-
Treat cells with the compound for a short duration (e.g., 15-30 minutes).
-
Lyse the cells to release intracellular cAMP.
-
Follow the manufacturer's protocol for the chosen cAMP assay kit to quantify cAMP levels.
-
A decrease in cAMP levels in treated cells compared to vehicle-treated cells indicates GPR109A activation.
This assay is useful for investigating the anti-inflammatory effects of the compound.
Principle: In cell lines stably or transiently expressing a luciferase reporter gene under the control of an NF-κB response element, the activation of the NF-κB pathway can be quantified by measuring luciferase activity.[11]
Brief Protocol:
-
Use a cell line containing an NF-κB luciferase reporter construct.
-
Pre-treat the cells with various concentrations of the compound for a specified time.
-
Stimulate the cells with an inflammatory agent known to activate NF-κB (e.g., TNF-α).
-
Lyse the cells and measure luciferase activity using a luminometer.
-
A reduction in luciferase activity in compound-treated cells compared to cells treated with the inflammatory agent alone suggests inhibition of the NF-κB pathway.[11]
To assess the pro-apoptotic potential of the compound, particularly in cancer cell lines.
Principle: Apoptosis can be measured by various methods, including Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by measuring caspase activity.
Brief Protocol (Annexin V/PI Staining):
-
Treat cells with the compound for 24-72 hours.
-
Harvest the cells (including any floating cells).
-
Stain the cells with fluorescently labeled Annexin V and PI according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
An increase in the percentage of apoptotic cells in treated samples compared to the vehicle control indicates the induction of apoptosis.[8]
Troubleshooting and Considerations
Table 2: Common Issues and Solutions
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound Precipitation in Media | Exceeded solubility limit. | Perform a solubility test. Prepare fresh dilutions for each experiment. Ensure the final DMSO concentration is low.[16] |
| High Variability Between Replicates | Inconsistent cell seeding, pipetting errors, incomplete compound dissolution. | Ensure a homogenous single-cell suspension for seeding. Calibrate pipettes. Ensure the stock solution is fully dissolved.[16] |
| No Observed Effect | Cell line does not express GPR109A, incorrect concentration, compound instability. | Verify GPR109A expression in your cell line (e.g., by qPCR or Western blot). Perform a dose-response curve. Assess compound stability in media over time.[16] |
| Unexpected Toxicity | Off-target effects, high DMSO concentration. | Lower the compound concentration. Ensure the final DMSO concentration is below 0.5%.[16] Include a DMSO-only control. |
Safety and Handling
While a specific safety data sheet for 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid is not available, general precautions for handling nicotinic acid and piperidine derivatives should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.[17][18]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[17][18] Handle in a well-ventilated area or a chemical fume hood.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[19]
Conclusion
2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid is a promising research compound for investigating the GPR109A signaling pathway. Its structural features suggest it will act as an agonist, offering a valuable tool for studying the diverse biological roles of this receptor. The protocols outlined in these application notes provide a solid foundation for initiating cell-based studies with this compound. As with any novel reagent, empirical determination of optimal conditions for each specific cell line and experimental setup is highly recommended.
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Vertex AI Search, based on information from various sources including ResearchGate.[5][10]
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ResearchGate, GPR109A signaling mechanism.[10]
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MDPI, The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism.[20]
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Weilburger, (S)-2-(Trifluoromethyl)piperidine: A Versatile Research Compound.[21]
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AACR Journals, The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival.[8]
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IOVS, GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy.[11]
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PMC, Protocol to identify small-molecule inhibitors against cancer drug resistance.[13]
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Bio-protocol, Small-molecule inhibitors.[15]
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BenchChem, Technical Support Center: Stability of Small Molecule Inhibitors in Cell Culture Media.[16]
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AntBio, Small-Molecule Drug Preparation for Cell Culture: Core Principles and.[14]
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MedchemExpress.com, GPR109A | Agonists.[12]
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PubMed, Protocol to identify small-molecule inhibitors against cancer drug resistance.[22]
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PMC, Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3.[9]
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AACR Journals, GPR109A Is a G-protein–Coupled Receptor for the Bacterial Fermentation Product Butyrate and Functions as a Tumor Suppressor in Colon | Cancer Research.[23]
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PMC, Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors.[24]
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Wikipedia, Nicotinic acid.[3]
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RCSB PDB, 8IY9: Structure of Niacin-GPR109A-G protein complex.[4]
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Directive Publications, Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy.[25]
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Sigma-Aldrich, SAFETY DATA SHEET.[17]
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Synquest Labs, 2-(Piperidin-1-yl)nicotinic acid.[18]
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MDPI, Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[1]
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Sigma-Aldrich, N4126 - Safety Data Sheet.[19]
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Merck Millipore, Nicotinic acid BioReagent, cell culture mammalian, cell culture insect, cell culture plant, = 98 59-67-6.[26]
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PubMed, Mechanism of action of niacin.[6]
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CPAChem, Safety data sheet.[27]
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PubMed, Nicotinic acid: pharmacological effects and mechanisms of action.[7]
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PMC, Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes.[28]
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PMC, Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity.[2]
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ResearchGate, Nicotinic acid, its mechanism of action and pharmacological effects.[29]
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Chemos GmbH&Co.KG, Safety Data Sheet: Nicotinic acid.[30]
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ResearchGate, (PDF) Mechanism of Action of Niacin.[31]
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MDPI, Subtype-Selective Peptide and Protein Neurotoxic Inhibitors of Nicotinic Acetylcholine Receptors Enhance Proliferation of Patient-Derived Glioblastoma Cell Lines.[32]
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PMC, Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.[33]
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MDPI, Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives.[34]
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Application Notes & Protocols for Preclinical Efficacy Testing of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing the preclinical efficacy of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid, a novel synthetic analog of nicotinic acid. As a derivative of nicotinic acid, its primary molecular target is presumed to be the G protein-coupled receptor 109A (GPR109A), a receptor with pleiotropic effects on metabolism, inflammation, and cellular signaling.[1][2] The activation of GPR109A is implicated in lipid modification, the attenuation of neuroinflammation, and other immunomodulatory functions, suggesting a broad therapeutic potential for its agonists.[1][3][4] This guide outlines a phased, multi-disciplinary approach, from initial in vitro characterization to in vivo efficacy evaluation in robust animal models of neuroinflammation, schizophrenia-related behaviors, and dyslipidemia. Detailed, field-proven protocols are provided to ensure scientific rigor and the generation of reliable, translatable data.
Part 1: Foundational Science and Rationale
1.1 The GPR109A Receptor: A Multi-faceted Therapeutic Target
2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid belongs to a class of compounds that target the hydroxycarboxylic acid receptor 2 (HCA2), more commonly known as GPR109A.[5] This receptor is expressed predominantly on adipocytes and various immune cells, including microglia, macrophages, and neutrophils.[3][6] Its activation by endogenous ligands like β-hydroxybutyrate or pharmacological agents such as nicotinic acid initiates a cascade of intracellular events with significant therapeutic implications.[1]
The signaling is bifurcated:
-
Canonical Gαi/o-Coupled Pathway: Upon agonist binding, GPR109A couples to the inhibitory G protein, Gαi/o. This inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is primarily responsible for the anti-lipolytic effect in adipocytes, which contributes to the reduction of free fatty acids in circulation.[7]
-
β-Arrestin-Mediated Pathway: GPR109A activation also recruits β-arrestins. This pathway is linked to the activation of phospholipase C and subsequent release of arachidonic acid, leading to the synthesis of prostaglandins like PGD2 and PGE2.[7][8] While this mechanism is responsible for the common flushing side-effect of niacin, it also activates downstream signaling molecules such as ERK, which can mediate distinct cellular responses.[8]
Diagram: GPR109A Signaling Pathways
Caption: GPR109A dual signaling pathways.
1.2 Rationale for Therapeutic Indications
-
Neuroinflammation & Neurodegeneration: GPR109A activation on microglia suppresses the production of pro-inflammatory cytokines.[1] This provides a strong rationale for testing 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid in models of neuroinflammatory diseases like Parkinson's, Alzheimer's, or multiple sclerosis, where chronic inflammation is a key pathological driver.[1]
-
Schizophrenia: A subset of individuals with schizophrenia exhibit a blunted or absent skin flush response to topical niacin, suggesting a dysfunction in the GPR109A-prostaglandin signaling pathway.[9][10] The piperidine moiety is also a common scaffold in CNS-active drugs.[11][12] This dual nature of the compound makes it a compelling candidate for investigation in animal models with relevance to schizophrenia.
-
Dyslipidemia & Atherosclerosis: This is the classical indication for nicotinic acid.[2][4] The compound's ability to lower LDL and triglycerides while raising HDL makes it relevant for cardiovascular disease models.[4][13] Efficacy testing in atherosclerosis-prone mouse models like Ldlr-/- or ApoE-/- is a logical step to confirm this activity.[3][14]
Part 2: A Phased Preclinical Evaluation Strategy
A systematic, phased approach is critical to efficiently evaluate the therapeutic potential of a novel compound. This strategy ensures that foundational data on target engagement, pharmacokinetics, and safety are established before committing to resource-intensive efficacy studies.
Diagram: Preclinical Evaluation Workflow
Sources
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- 14. Nicotinic acid and DP1 blockade: studies in mouse models of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterization of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid as a Novel Nicotinic Acetylcholine Receptor (nAChR) Ligand
Prepared by: Gemini, Senior Application Scientist
Introduction: The Rationale for Novel nAChR Ligands
Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels crucial for fast synaptic transmission in the central and peripheral nervous systems.[1][2] These pentameric receptors are assembled from a diverse array of subunits (e.g., α1-10, β1-4), giving rise to a multitude of subtypes with distinct pharmacological and physiological profiles.[3][4][5] In the central nervous system (CNS), the α4β2* and α7 subtypes are particularly abundant and have been implicated in a wide range of functions, including cognition, memory, and attention.[5][6] Consequently, nAChRs are significant therapeutic targets for neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and nicotine dependence.[1][2][6]
The development of subtype-selective nAChR ligands is a key objective in medicinal chemistry, aiming to maximize therapeutic efficacy while minimizing off-target effects.[1][7] The compound 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid represents a novel chemical entity designed to interact with nAChRs. This structure combines a nicotinic acid core, a known pharmacophore for nAChR activity, with a 4-(fluoromethyl)piperidine moiety. The incorporation of a fluoromethyl group is a strategic choice in drug design, as it can modulate key physicochemical properties such as lipophilicity, metabolic stability, and basicity, potentially enhancing brain penetration and fine-tuning receptor interactions.[8][9]
This document provides a comprehensive guide for researchers to synthesize, characterize, and evaluate the potential of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid as an nAChR ligand. The protocols herein are designed as self-validating systems, providing a robust framework for determining the compound's binding affinity, functional activity, subtype selectivity, and potential for in vivo efficacy.
Section 1: Proposed Synthesis and Structural Verification
The synthesis of the target compound can be approached through established methodologies in organic chemistry. A plausible route involves the coupling of a suitable piperidine precursor with a functionalized pyridine ring.
Protocol 1.1: Synthesis of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid
-
Causality: This proposed two-step synthesis utilizes a Buchwald-Hartwig amination, a robust and widely used method for forming C-N bonds, followed by a standard ester hydrolysis to yield the final carboxylic acid. This approach offers good functional group tolerance.
Step 1: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon), add methyl 2-chloronicotinate (1.0 eq), 4-(fluoromethyl)piperidine hydrochloride (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a phosphine ligand like Xantphos (0.04 eq).
-
Add a suitable base, such as cesium carbonate (Cs₂CO₃, 2.5 eq), and an anhydrous solvent like toluene or dioxane.
-
Heat the reaction mixture at 80-110 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product, methyl 2-(4-(fluoromethyl)piperidin-1-yl)nicotinate, by column chromatography on silica gel.
Step 2: Saponification (Ester Hydrolysis)
-
Dissolve the purified methyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of lithium hydroxide (LiOH, 3.0 eq) and stir the mixture at room temperature until the reaction is complete (as monitored by TLC or LC-MS).
-
Quench the reaction by carefully acidifying the mixture to pH ~4-5 with 1 M hydrochloric acid (HCl).
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure to yield the final product, 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid.
Structural Verification:
-
¹H NMR, ¹³C NMR, ¹⁹F NMR: Confirm the chemical structure and purity.
-
High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass and molecular formula.
Section 2: In Vitro Characterization: Binding Affinity Profile
Determining the binding affinity (Ki) of the compound for different nAChR subtypes is the first step in understanding its pharmacological profile. Radioligand competition binding assays are the gold standard for this purpose.
Protocol 2.1: Radioligand Competition Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compound for human α4β2 and α7 nAChR subtypes.
-
Trustworthiness: This protocol includes controls for total binding (no competitor), non-specific binding (excess known ligand), and a reference compound to ensure the assay is performing correctly.
Materials:
-
Cell membranes from cell lines stably expressing the desired human nAChR subtype (e.g., HEK-293 cells expressing α4β2 or GH4C1 cells expressing α7).
-
Radioligands:
-
For α4β2: [³H]-Epibatidine or [³H]-Cytisine.
-
For α7: [¹²⁵I]-α-Bungarotoxin.
-
-
Non-specific binding control:
-
For α4β2: (-)-Nicotine (100 µM).
-
For α7: (-)-Nicotine (300 µM).
-
-
Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well filter plates (e.g., GF/B or GF/C).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound (e.g., from 10 pM to 100 µM) in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) OR 50 µL of non-specific binding control OR 50 µL of test compound dilution.
-
50 µL of the appropriate radioligand diluted in binding buffer (at a final concentration near its Kd).
-
100 µL of cell membrane preparation (typically 10-50 µg protein/well).
-
-
Incubate the plate at room temperature (or 4°C for α7) for 2-4 hours to allow binding to reach equilibrium.[10]
-
Harvest the membranes by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.[10]
-
Allow the filters to dry completely. Add scintillation fluid to each well and seal the plate.
-
Quantify the bound radioactivity using a microplate scintillation counter.
Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Hypothetical Data Summary
| Receptor Subtype | Radioligand | Hypothetical Ki (nM) | Selectivity Ratio |
|---|---|---|---|
| α4β2 | [³H]-Epibatidine | 15 | - |
| α7 | [¹²⁵I]-α-Bungarotoxin | 250 | 16.7-fold (α7/α4β2) |
Section 3: In Vitro Characterization: Functional Activity
Functional assays are essential to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks activation), or a positive allosteric modulator (PAM, enhances agonist response).[6][11] Two-electrode voltage clamp (TEVC) electrophysiology on Xenopus oocytes is a robust method for this characterization.[1][12]
Protocol 3.1: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Objective: To characterize the functional effect of the test compound at specific nAChR subtypes.
-
Expertise: This protocol systematically tests for three distinct modes of action. By first applying the compound alone (agonist test) and then in combination with a known agonist (antagonist/modulator test), a clear functional profile can be established.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the desired nAChR subunits (e.g., human α4 and β2, or human α7).
-
TEVC recording setup (amplifier, data acquisition system, perfusion system).
-
Recording Solution (e.g., 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5).
-
Acetylcholine (ACh) stock solution.
-
Test compound stock solution.
Procedure:
-
Receptor Expression: Inject oocytes with cRNA encoding the desired nAChR subunits and incubate for 2-7 days to allow for receptor expression on the plasma membrane.[1][10]
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (voltage and current) filled with 3 M KCl.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.[10]
-
-
Agonist Activity Test:
-
Apply increasing concentrations of the test compound to the oocyte via the perfusion system.
-
Record any induced inward currents. A concentration-dependent current indicates agonist activity.
-
-
Antagonist Activity Test:
-
Determine the concentration of ACh that elicits a submaximal response (e.g., EC₂₀-EC₅₀).
-
Apply this concentration of ACh to obtain a stable baseline response.
-
Co-apply increasing concentrations of the test compound with the fixed concentration of ACh.
-
Measure the inhibition of the ACh-evoked current. A concentration-dependent reduction in current indicates antagonist activity.
-
-
Positive Allosteric Modulator (PAM) Test:
-
Co-apply a low concentration of the test compound (that does not elicit a response on its own) with a full concentration range of ACh.
-
A leftward shift in the ACh concentration-response curve and/or an increase in the maximal response indicates PAM activity.
-
Data Analysis:
-
For Agonists: Plot the current response against the log concentration of the test compound to determine the EC₅₀ (concentration for 50% maximal effect) and Emax (maximal efficacy relative to ACh).
-
For Antagonists: Plot the percent inhibition of the ACh response against the log concentration of the test compound to determine the IC₅₀ (concentration for 50% inhibition).
-
For PAMs: Compare the ACh EC₅₀ and Emax values in the presence and absence of the test compound.
Hypothetical Data Summary
| Receptor Subtype | Functional Mode | EC₅₀ / IC₅₀ (µM) | Emax (relative to ACh) |
|---|---|---|---|
| α4β2 | Partial Agonist | EC₅₀ = 0.5 | 45% |
| α7 | Competitive Antagonist | IC₅₀ = 3.2 | N/A |
Section 4: In Vivo Evaluation: Cognitive Enhancement Model
Based on the in vitro profile, in vivo studies can be designed to assess the compound's therapeutic potential. Given the role of nAChRs in cognition, the Novel Object Recognition (NOR) test is a widely used behavioral paradigm to evaluate effects on learning and memory.[6]
Protocol 4.1: Novel Object Recognition (NOR) Test in Rodents
-
Objective: To assess the effect of the test compound on recognition memory.
-
Causality: This test is based on the innate tendency of rodents to explore novel objects more than familiar ones. A compound that enhances memory will lead to a greater preference for the novel object, which can be quantified.
Materials:
-
Male Wistar rats or C57BL/6 mice.
-
An open-field arena (e.g., 50x50x50 cm).
-
Two sets of identical objects (familiarization phase) and one novel object (test phase).
-
Video tracking software.
-
Test compound, vehicle control, and a positive control (e.g., nicotine).
Procedure:
-
Handling and Habituation: Handle the animals for several days before the experiment. On the day before testing, allow each animal to freely explore the empty arena for 10 minutes to habituate.
-
Administration: Administer the test compound (e.g., via intraperitoneal injection) at various doses, vehicle, or positive control 30 minutes before the familiarization phase.
-
Familiarization Phase (T1):
-
Place two identical objects in opposite corners of the arena.
-
Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is defined as the nose pointing toward the object within a 2 cm distance.
-
-
Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Test Phase (T2):
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar (F) and novel (N) objects.
-
Data Analysis:
-
Calculate the total exploration time in T2 (Time N + Time F). Animals with very low exploration time (<10 seconds) may be excluded.
-
Calculate the Discrimination Index (DI) : (Time N - Time F) / (Time N + Time F).
-
A DI significantly above zero indicates successful memory of the familiar object.
-
Compare the DI between treatment groups using statistical analysis (e.g., ANOVA followed by post-hoc tests). An increase in DI compared to the vehicle group suggests cognitive enhancement.
Hypothetical Data Summary
| Treatment Group | Dose (mg/kg, i.p.) | Discrimination Index (DI) |
|---|---|---|
| Vehicle | - | 0.15 ± 0.05 |
| Test Compound | 1.0 | 0.45 ± 0.08* |
| Test Compound | 3.0 | 0.52 ± 0.07* |
| Nicotine (Positive Control) | 0.2 | 0.55 ± 0.06* |
*p < 0.05 compared to Vehicle
Visualizations & Workflows
Caption: Generalized nAChR signaling pathway upon agonist binding.
Caption: High-level experimental workflow for nAChR ligand characterization.
Caption: Decision logic for functional characterization of the test compound.
References
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Wallace, T. L., & Bertrand, D. (2015). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. Journal of Experimental Pharmacology, 7, 69–93. [Link]
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Jackson, R., & Tice, C. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]
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Smith, J., & Jones, A. (2021). Visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane. Chemical Science, 12(36), 12053–12059. [Link]
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Niessen, K. V., et al. (2016). Functional Analysis of Torpedo Californica Nicotinic Acetylcholine Receptors in Multiple Activation States by SSM-based Electrophysiology. Toxicology Letters, 247, 30–37. [Link]
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Thompson, A. J., et al. (2022). Characterization of Binding Site Interactions and Selectivity Principles in the α3β4 Nicotinic Acetylcholine Receptor. Journal of the American Chemical Society, 144(35), 16046–16056. [Link]
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Ablordeppey, S. Y., et al. (2015). Functional characterization of AT-1001, an α3β4 nicotinic acetylcholine receptor ligand, at human α3β4 and α4β2 nAChR. Nicotine & Tobacco Research, 17(3), 346–353. [Link]
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Ivanova, M., & Gakh, A. (2021). Monofluoromethylation of N-Heterocyclic Compounds. Molecules, 26(18), 5541. [Link]
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Portella, C., et al. (2017). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules, 22(3), 482. [Link]
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Bali, Z. K., et al. (2024). Cellular Mechanisms of Cognitive Enhancement: The In Vivo Modulation of the Firing Activity and the Responsiveness of Rat Hippocampal Neurons by Memantine and Alpha7 Nicotinic Acetylcholine Receptor Ligands. International Journal of Neuropsychopharmacology. [Link]
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Shao, X. M., & Feldman, J. L. (2005). Pharmacology of Nicotinic Receptors in PreBötzinger Complex That Mediate Modulation of Respiratory Pattern. Journal of Neurophysiology, 93(3), 1535–1544. [Link]
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Wang, Y., et al. (2019). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. eNeuro, 6(5), ENEURO.0210-19.2019. [Link]
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Celik, M. O., & Abdolmaleki, A. (2020). Nicotinic receptor pharmacology in silico: Insights and challenges. Computational and Structural Biotechnology Journal, 18, 114–124. [Link]
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Wikipedia. Nicotinic agonist. Wikipedia. [Link]
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Matera, C., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Pharmacological Research, 194, 106813. [Link]
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Jensen, A. A., et al. (2005). Neuronal Nicotinic Acetylcholine Receptors: Structural Revelations, Target Identifications, and Therapeutic Inspirations. Journal of Medicinal Chemistry, 48(15), 4705–4745. [Link]
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Henderson, B. J., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PLOS ONE, 17(2), e0263383. [Link]
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Sihver, W., et al. (2000). Development of ligands for in vivo imaging of cerebral nicotinic receptors. Behavioural Brain Research, 113(1-2), 143–157. [Link]
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Kumar, A., et al. (2011). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. International Journal of Drug Development and Research, 3(3), 239-246. [Link]
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Nordberg, A., et al. (2000). Ligands for in Vivo Imaging of Nicotinic Receptor Subtypes in Alzheimer Brain. Acta Neurologica Scandinavica Supplementum, 176, 19-26. [Link]
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Tsetlin, V., et al. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Pharmacology, 11, 597874. [Link]
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Kim, D.-K., et al. (2001). A Practical Synthesis of Nicotinic Acid Derivatives by Palladium on Charcoal. Bulletin of the Korean Chemical Society, 22(10), 1166-1168. [Link]
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Green, W. N., & Claudio, T. (1998). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. Neuron, 20(3), 483–495. [Link]
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Bazurin, A. A., et al. (2005). Synthesis of 2‐Piperidinecarboxylic Acid and Its Derivatives. ChemInform, 36(9). [Link]
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Savelyeva, E., & Gultyay, V. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(1), 123. [Link]
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RSR Limited. (2021). ELISA AChRAb Acetylcholine Receptor Autoantibody Kit - Instructions for use. RSR Limited. [Link]
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Coldham, I. (2006). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]
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Application Notes and Protocols for a Novel α7 Nicotinic Acetylcholine Receptor Modulator: 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic Acid
Authored by: Gemini, Senior Application Scientist
Introduction
In the quest for novel therapeutics to address cognitive deficits in neurological and psychiatric disorders, the α7 nicotinic acetylcholine receptor (α7 nAChR) has emerged as a promising target.[1][2] This ligand-gated ion channel is widely expressed in key brain regions associated with learning, memory, and attention, including the hippocampus and prefrontal cortex.[3] Modulation of α7 nAChR activity has been shown to enhance cognitive function in preclinical models, making it a focal point for drug discovery efforts in Alzheimer's disease, schizophrenia, and other conditions characterized by cognitive impairment.[2][4]
This document provides detailed application notes and protocols for the investigation of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid , a novel compound with a chemical structure suggesting a high potential for interaction with nicotinic acetylcholine receptors. The presence of the nicotinic acid scaffold, a known pharmacophore for nAChR ligands, combined with a substituted piperidine moiety, a common feature in CNS-active compounds, points towards a likely role as an α7 nAChR modulator.[5][6] The fluoromethyl group may enhance binding affinity, selectivity, and metabolic stability.
These guidelines are intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel cognitive enhancers. The protocols described herein provide a comprehensive framework for the in vitro and in vivo characterization of this and similar compounds, from initial target engagement and functional activity to behavioral efficacy and early safety assessment.
Hypothesized Mechanism of Action: α7 Nicotinic Acetylcholine Receptor Modulation
The α7 nAChR is a homopentameric ion channel composed of five identical α7 subunits.[3][7] Upon binding of an agonist, such as the endogenous neurotransmitter acetylcholine, the channel opens, allowing for the influx of cations, primarily calcium (Ca2+).[1] This influx of calcium triggers a cascade of downstream signaling events that are crucial for synaptic plasticity, neurotransmitter release, and neuronal excitability.[7]
2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid is hypothesized to act as either a direct agonist or a positive allosteric modulator (PAM) of the α7 nAChR.
-
As an agonist , the compound would bind to the orthosteric site of the receptor, directly activating the ion channel and mimicking the effects of acetylcholine.
-
As a PAM , it would bind to an allosteric site, enhancing the receptor's response to endogenous agonists.[3][8] This can manifest as an increase in the frequency or duration of channel opening, or a potentiation of the current evoked by acetylcholine.[8]
The following diagram illustrates the central role of the α7 nAChR in neuronal signaling and its potential modulation by the compound.
Caption: Hypothesized signaling pathway of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid via α7 nAChR modulation.
Part 1: In Vitro Characterization
The initial phase of characterization involves a series of in vitro assays to confirm the compound's binding affinity, functional activity, and selectivity for the α7 nAChR.
Protocol 1.1: Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of the compound for the α7 nAChR. It is a competitive binding assay using a radiolabeled antagonist, such as [³H]-Methyllycaconitine ([³H]-MLA), which is a selective α7 nAChR antagonist.
Materials:
-
Cell membranes from a cell line stably expressing human α7 nAChR (e.g., GH4C1 cells)
-
[³H]-MLA (specific activity ~20-30 Ci/mmol)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Non-specific binding control: unlabeled MLA (1 µM)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
96-well filter plates and a cell harvester
-
Scintillation cocktail and a liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]-MLA (final concentration ~1-2 nM), and 50 µL of the test compound dilution.
-
For total binding, add 50 µL of binding buffer instead of the test compound.
-
For non-specific binding, add 50 µL of unlabeled MLA instead of the test compound.
-
Add 50 µL of cell membrane preparation (final protein concentration ~10-20 µ g/well ).
-
Incubate for 2 hours at room temperature with gentle agitation.
-
Harvest the samples onto filter plates using a cell harvester and wash rapidly with ice-cold binding buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value of the test compound. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
| Parameter | Description | Representative Data |
| Ki (nM) | Inhibitory constant, a measure of binding affinity. | 5.2 nM |
| Hill Slope | Slope of the competition curve, indicating binding cooperativity. | ~1.0 |
Protocol 1.2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This assay assesses the functional activity of the compound on human α7 nAChRs expressed in Xenopus oocytes.[1] It can determine if the compound is an agonist, antagonist, or PAM.
Materials:
-
Xenopus laevis oocytes
-
cRNA for human α7 nAChR
-
Recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5)
-
Test compound and acetylcholine (ACh) stock solutions
-
Two-electrode voltage clamp setup
Procedure:
-
Inject oocytes with human α7 nAChR cRNA and incubate for 2-4 days.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3 M KCl.
-
Clamp the membrane potential at a holding potential of -70 mV.
-
Agonist mode: Apply increasing concentrations of the test compound and record the evoked inward current.
-
PAM mode: Apply a low concentration of ACh (e.g., EC₁₀) in the absence and presence of increasing concentrations of the test compound and measure the potentiation of the ACh-evoked current.
-
Determine the EC₅₀ (for agonists) or the fold-potentiation and EC₅₀ (for PAMs).
| Parameter | Description | Representative Data (Agonist) | Representative Data (PAM) |
| EC₅₀ (µM) | Half-maximal effective concentration. | 1.5 µM | 0.8 µM (for potentiation) |
| Iₘₐₓ (% of ACh) | Maximum current response relative to a saturating concentration of ACh. | 95% | N/A |
| Fold Potentiation | Maximum increase in the ACh EC₁₀ response. | N/A | 5.3-fold |
Protocol 1.3: Patch-Clamp Electrophysiology in Mammalian Cells
This protocol provides a more detailed analysis of the compound's effect on ion channel kinetics using whole-cell patch-clamp recordings from mammalian cells (e.g., HEK293) stably expressing α7 nAChRs.[9]
Materials:
-
HEK293 cells stably expressing human α7 nAChR
-
Extracellular solution (e.g., 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.3)
-
Intracellular solution (e.g., 140 mM CsCl, 2 mM MgCl₂, 1.1 mM EGTA, 10 mM HEPES, 2 mM ATP, 0.5 mM GTP, pH 7.3)
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Plate the cells on coverslips 24-48 hours before the experiment.
-
Place a coverslip in the recording chamber and perfuse with extracellular solution.
-
Form a gigaohm seal between a borosilicate glass pipette and a single cell.[9]
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply the test compound and/or ACh using a rapid solution exchange system.
-
Record the evoked currents and analyze the channel kinetics (activation, deactivation, and desensitization).
Caption: Workflow for whole-cell patch-clamp electrophysiology experiments.
Part 2: In Vivo Characterization
Following successful in vitro characterization, the focus shifts to in vivo studies to assess the compound's pharmacokinetic properties, efficacy in behavioral models of cognition, and potential side effects. All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[10][11]
Protocol 2.1: Pharmacokinetic (PK) and Brain Penetration Study
This protocol determines the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, with a particular focus on its ability to cross the blood-brain barrier.[12]
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Administer the test compound via intravenous (IV) and oral (PO) routes at a suitable dose (e.g., 1 mg/kg IV, 10 mg/kg PO).
-
Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital sinus.
-
At each time point, euthanize a subset of animals and collect brains.
-
Process blood samples to obtain plasma. Homogenize brain tissue.
-
Analyze the concentration of the compound in plasma and brain homogenates using LC-MS/MS.
-
Calculate key PK parameters.
| Parameter | Description | Representative Data |
| T₁/₂ (h) | Half-life | 3.5 h (PO) |
| Cₘₐₓ (ng/mL) | Maximum plasma concentration | 450 ng/mL (PO) |
| Tₘₐₓ (h) | Time to reach Cₘₐₓ | 0.5 h (PO) |
| AUC (ngh/mL) | Area under the curve | 1200 ngh/mL (PO) |
| F (%) | Oral bioavailability | 45% |
| Brain/Plasma Ratio | Ratio of compound concentration in the brain vs. plasma at Tₘₐₓ | 2.1 |
Protocol 2.2: Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess learning and memory in rodents.[13] It relies on the innate tendency of mice to explore novel objects more than familiar ones.
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Habituation: Allow mice to explore an empty open-field arena for 10 minutes on two consecutive days.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
Test Phase: 24 hours after the training phase, replace one of the familiar objects with a novel object. Administer the test compound (e.g., 1, 3, 10 mg/kg, PO) or vehicle 30 minutes before the test phase.
-
Allow the mouse to explore the objects for 5 minutes and record the time spent exploring each object.
-
Calculate the discrimination index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
| Treatment Group | Dose (mg/kg, PO) | Discrimination Index (DI) |
| Vehicle | - | 0.15 ± 0.05 |
| Test Compound | 1 | 0.35 ± 0.06 |
| Test Compound | 3 | 0.52 ± 0.07 |
| Test Compound | 10 | 0.48 ± 0.08 |
| p < 0.05, **p < 0.01 vs. Vehicle |
Protocol 2.3: Morris Water Maze (MWM) Test
The MWM test is a classic behavioral assay for spatial learning and memory.[14] It requires the animal to use distal cues to locate a hidden platform in a pool of opaque water.
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Acquisition Phase (Days 1-4): Conduct four trials per day. Place the mouse in the pool from one of four starting positions and allow it to search for the hidden platform for 60 seconds. Guide the mouse to the platform if it fails to find it. Administer the test compound or vehicle 30 minutes before the first trial each day.
-
Probe Trial (Day 5): Remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant (where the platform was previously located).
-
Measure the escape latency (time to find the platform) during the acquisition phase and the time in the target quadrant during the probe trial.
| Treatment Group | Dose (mg/kg, PO) | Escape Latency (Day 4, s) | Time in Target Quadrant (s) |
| Vehicle | - | 35.2 ± 4.1 | 18.5 ± 2.3 |
| Test Compound | 3 | 18.6 ± 3.5 | 29.8 ± 3.1 |
| *p < 0.01 vs. Vehicle |
Protocol 2.4: Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenia and other psychiatric disorders.[15] It refers to the reduction in the startle response to a strong auditory stimulus when it is preceded by a weaker, non-startling prepulse. α7 nAChR agonists are known to improve PPI deficits.
Animals:
-
Male Sprague-Dawley rats (250-300 g) with a pharmacologically-induced PPI deficit (e.g., using MK-801, a non-competitive NMDA receptor antagonist).
Procedure:
-
Place the rat in a startle chamber and allow it to acclimate.
-
Present a series of trials: pulse-alone trials (e.g., 120 dB), prepulse-plus-pulse trials (e.g., a 75, 80, or 85 dB prepulse followed by the 120 dB pulse), and no-stimulus trials.
-
Administer the test compound or vehicle before the PPI-disrupting agent (e.g., MK-801) and the startle session.
-
Measure the startle amplitude for each trial type.
-
Calculate %PPI = 100 - [(Startle amplitude on prepulse-plus-pulse trial / Startle amplitude on pulse-alone trial) x 100].
| Treatment Group | Dose (mg/kg, PO) | % PPI (85 dB prepulse) |
| Vehicle + Saline | - | 65.4 ± 5.2 |
| Vehicle + MK-801 | - | 28.1 ± 4.5## |
| Test Compound + MK-801 | 3 | 52.3 ± 6.1 |
| Test Compound + MK-801 | 10 | 58.9 ± 5.8 |
| ##p < 0.01 vs. Vehicle + Saline; **p < 0.01 vs. Vehicle + MK-801 |
Conclusion
The application notes and protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid and other novel α7 nAChR modulators. By systematically assessing the compound's in vitro properties and in vivo efficacy, researchers can build a robust data package to support its further development as a potential therapeutic for cognitive disorders. The causality-driven experimental design and self-validating protocols described herein are intended to ensure the generation of high-quality, reproducible data, ultimately accelerating the path from discovery to clinical application.
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S. K. Singh, S. K. and S. K. (2019). Discovery of Novel, Potent, Brain-Permeable, and Orally Efficacious Positive Allosteric Modulator of α7 Nicotinic Acetylcholine Receptor [4-(5-(4-Chlorophenyl)-4-methyl-2-propionylthiophen-3-yl)benzenesulfonamide]: Structure–Activity Relationship and Preclinical Characterization. Journal of Medicinal Chemistry. Available at: [Link]
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M. S. and J. W. (2020). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Molecules. Available at: [Link]
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Investigating the Anti-Inflammatory Properties of Nicotinic Acid Derivatives: Application Notes and Protocols
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of the anti-inflammatory properties of nicotinic acid derivatives. This guide delves into the underlying mechanisms of action and provides detailed, field-proven protocols for in vitro and in vivo validation.
Introduction: The Therapeutic Potential of Nicotinic Acid Derivatives
Nicotinic acid, also known as niacin or vitamin B3, has long been a cornerstone in the management of dyslipidemia. However, a growing body of evidence reveals its potent anti-inflammatory effects, independent of its lipid-modifying capabilities.[1] These properties have sparked significant interest in the development of novel nicotinic acid derivatives as a promising therapeutic strategy for a range of inflammatory conditions, from atherosclerosis to inflammatory bowel disease.[2][3]
The primary molecular target for the anti-inflammatory actions of nicotinic acid is the G-protein coupled receptor 109A (GPR109A), also known as HCA2.[2] This receptor is expressed on various immune cells, including monocytes, macrophages, and neutrophils.[4] Activation of GPR109A by nicotinic acid and its derivatives triggers a cascade of intracellular signaling events that ultimately suppress pro-inflammatory pathways.
This guide will first explore the key signaling pathways involved in the anti-inflammatory effects of nicotinic acid derivatives. Subsequently, it will provide detailed, step-by-step protocols for robust in vitro and in vivo assays to screen and validate the anti-inflammatory efficacy of novel derivative compounds.
Mechanistic Insights: The GPR109A Signaling Pathway
The anti-inflammatory effects of nicotinic acid derivatives are predominantly mediated through the activation of the GPR109A receptor on immune cells. This activation initiates a signaling cascade that inhibits key inflammatory pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.
As depicted, the binding of a nicotinic acid derivative to GPR109A leads to the activation of an inhibitory G-protein (Gi). This, in turn, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), which is known to be involved in the activation of the IκB kinase (IKK) complex. The inhibition of IKK prevents the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). In its unphosphorylated state, IκB remains bound to the NF-κB (p65/p50) dimer, sequestering it in the cytoplasm. This prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.[1][5]
Furthermore, some studies suggest that GPR109A activation can also interfere with other signaling pathways, such as the Akt/mTOR pathway, contributing to its anti-inflammatory effects.[6]
In Vitro Evaluation of Anti-Inflammatory Properties
A crucial first step in the evaluation of novel nicotinic acid derivatives is the use of robust and reproducible in vitro assays. These assays allow for the screening of compounds and the elucidation of their mechanisms of action in a controlled environment.
Protocol 1: Lipopolysaccharide (LPS)-Induced Cytokine Release in Monocytic Cells
This protocol details the procedure for assessing the ability of nicotinic acid derivatives to inhibit the release of pro-inflammatory cytokines from monocytic cells stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria and a potent activator of innate immune cells. The human monocytic cell line THP-1 is a commonly used and reliable model for this assay.
Rationale: This assay mimics the initial stages of an inflammatory response where immune cells, upon encountering a pathogen-associated molecular pattern (PAMP) like LPS, release a barrage of cytokines. The ability of a compound to suppress this cytokine storm is a key indicator of its anti-inflammatory potential.
Materials:
-
Human monocytic cell line (e.g., THP-1, ATCC® TIB-202™)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Nicotinic acid derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
ELISA kits for human TNF-α, IL-6, and IL-1β
-
Plate reader
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete medium.
-
Compound Treatment: Prepare serial dilutions of the nicotinic acid derivatives. Add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (solvent alone). Incubate for 1 hour at 37°C.
-
LPS Stimulation: Prepare a stock solution of LPS. Add 50 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL.[7][8] Include a negative control (no LPS).
-
Incubation: Incubate the plate for 4-6 hours at 37°C.[3] This time frame is optimal for detecting the peak of TNF-α production.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
Data Analysis:
Calculate the percentage inhibition of cytokine release for each compound concentration compared to the LPS-stimulated vehicle control. Plot the results as a dose-response curve to determine the IC50 value for each derivative.
| Parameter | Recommended Concentration/Time | Rationale |
| THP-1 Cell Seeding Density | 2 x 10^5 cells/well | Ensures a sufficient cell number for a robust cytokine response. |
| LPS Concentration | 100 ng/mL | A standard concentration known to induce a strong inflammatory response in THP-1 cells.[7][8] |
| Pre-incubation with Compound | 1 hour | Allows for compound uptake and interaction with cellular targets prior to stimulation. |
| LPS Stimulation Time | 4-6 hours | Captures the peak of pro-inflammatory cytokine production, particularly TNF-α.[3] |
Protocol 2: NF-κB (p65) Nuclear Translocation Assay
This protocol describes two methods to assess the inhibition of NF-κB activation by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus: immunofluorescence microscopy and Western blotting of nuclear and cytoplasmic fractions.
Rationale: As the central regulator of inflammatory gene expression, the inhibition of NF-κB activation is a key mechanism for many anti-inflammatory drugs. Visualizing or quantifying the nuclear translocation of the p65 subunit provides direct evidence of a compound's ability to interfere with this critical pathway.
Method A: Immunofluorescence Microscopy
Materials:
-
THP-1 cells or primary human monocytes
-
24-well plate with sterile glass coverslips
-
Nicotinic acid derivatives
-
LPS
-
4% Paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) nuclear stain
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate and allow them to adhere.
-
Treatment and Stimulation: Treat the cells with the nicotinic acid derivatives for 1 hour, followed by stimulation with LPS (100 ng/mL) for 30-60 minutes.
-
Fixation and Permeabilization: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes. Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.
-
Antibody Staining: Incubate with the primary anti-p65 antibody overnight at 4°C. Wash with PBS and then incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Nuclear Staining: Counterstain the nuclei with DAPI for 5 minutes.
-
Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Capture images of multiple fields for each condition.
Data Analysis:
Qualitatively assess the localization of p65 (green fluorescence). In unstimulated cells, p65 will be predominantly in the cytoplasm. In LPS-stimulated cells, p65 will translocate to the nucleus, co-localizing with the DAPI stain (blue). In cells treated with an effective nicotinic acid derivative, p65 will remain in the cytoplasm even after LPS stimulation. For quantitative analysis, image analysis software can be used to measure the fluorescence intensity in the nucleus versus the cytoplasm.
Method B: Western Blotting of Nuclear and Cytoplasmic Fractions
Materials:
-
Cell lysis buffer for cytoplasmic and nuclear fractionation (kits are commercially available)
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cultured cells as described in Method A. After treatment, harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of the chosen kit.
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a protein assay.
-
Western Blotting:
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibodies (anti-p65, anti-Lamin B1, and anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[9][10]
-
Data Analysis:
Compare the intensity of the p65 band in the nuclear and cytoplasmic fractions across different treatment groups. Lamin B1 and GAPDH serve as loading controls for the nuclear and cytoplasmic fractions, respectively, and confirm the purity of the fractions. A decrease in the nuclear p65 band in compound-treated, LPS-stimulated cells compared to the LPS-only control indicates inhibition of NF-κB translocation.
In Vivo Evaluation of Anti-Inflammatory Properties
Following successful in vitro validation, the anti-inflammatory efficacy of promising nicotinic acid derivatives should be assessed in a relevant in vivo model of inflammation.
Protocol 3: Carrageenan-Induced Paw Edema in Rodents
This protocol describes a widely used and well-characterized model of acute inflammation to evaluate the in vivo anti-inflammatory activity of nicotinic acid derivatives.
Rationale: The injection of carrageenan, a seaweed polysaccharide, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling), erythema (redness), and hyperalgesia (increased sensitivity to pain). This model allows for the assessment of a compound's ability to suppress these cardinal signs of inflammation in a living organism.
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and with a strong commitment to the 3Rs (Replacement, Reduction, and Refinement).[7][11] Animals should be housed in a controlled environment, and all procedures should be performed by trained personnel to minimize pain and distress.[12]
Materials:
-
Male Wistar rats or Swiss albino mice (6-8 weeks old)
-
Carrageenan (lambda, type IV)
-
Nicotinic acid derivatives
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)
-
Positive control (e.g., Indomethacin)
-
Parenteral administration supplies (e.g., oral gavage needles, syringes)
-
Plethysmometer or digital calipers
Procedure:
-
Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Randomly divide the animals into groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Carrageenan control (vehicle + carrageenan)
-
Group 3: Positive control (Indomethacin + carrageenan)
-
Groups 4-n: Test groups (Nicotinic acid derivative at different doses + carrageenan)
-
-
Compound Administration: Administer the nicotinic acid derivatives or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.[6]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each animal.[13]
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or the paw thickness using digital calipers at time 0 (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Euthanasia and Tissue Collection: At the end of the experiment (e.g., 5 hours), humanely euthanize the animals. The inflamed paw tissue can be collected for further biochemical analysis.
Data Analysis:
Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume. Then, calculate the percentage inhibition of edema for each treatment group compared to the carrageenan control group.
Percentage Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the average increase in paw volume in the carrageenan control group, and Vt is the average increase in paw volume in the treated group.
| Parameter | Recommended Procedure | Rationale |
| Animal Model | Male Wistar rats or Swiss albino mice | Standard and well-characterized models for inflammation studies. |
| Carrageenan Concentration | 1% in sterile saline | A widely accepted concentration for inducing a reproducible inflammatory response.[13] |
| Route of Administration | Oral (p.o.) or Intraperitoneal (i.p.) | Common routes for systemic drug delivery in preclinical studies. |
| Time of Measurement | 0, 1, 2, 3, 4, and 5 hours | Allows for the assessment of the time course of the anti-inflammatory effect. |
Optional Follow-up Analyses:
To further investigate the mechanism of action in vivo, the collected paw tissue can be homogenized to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and other inflammatory mediators like myeloperoxidase (MPO), an indicator of neutrophil infiltration.[8][14]
Conclusion
The investigation of nicotinic acid derivatives as anti-inflammatory agents holds significant promise for the development of novel therapeutics. The protocols outlined in this guide provide a robust framework for the in vitro screening and in vivo validation of these compounds. By understanding the underlying mechanisms and employing these standardized assays, researchers can effectively identify and characterize new nicotinic acid derivatives with potent anti-inflammatory properties, paving the way for future clinical applications.
References
- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats.
- GPR109A and Vascular Inflammation.
- Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells.
- What is the optimal stimulation time for primary human monocytes with LPS before adding an anti-inflammatory compound for evaluation?
- Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells.
- Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology. 2012.
- Paw Cytokine Extraction Method Flow Sheet.
- Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology. 2012.
- Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment. Clinical and Experimental Immunology. 2004.
- What will be the best way to test NFkb activation via western blot?
- Comprehensive gene expression profile of LPS-stimulated human monocytes by SAGE. Blood. 2000.
- Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot. Cytometry Part A. 2011.
- The Role of Lipopolysaccharide Structure in Monocyte Activation and Cytokine Secretion. The Journal of Immunology. 2011.
- Cautionary notes on the use of NF-κB p65 and p50 antibodies for CNS studies.
- Measurement of protein cytokines in tissue extracts by enzyme-linked immunosorbent assays: Application to lipopolysaccharide-induced differential. Journal of Immunological Methods. 2005.
- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology. 2013.
- Ethical Guidelines for the Use of Animals in Research. The Norwegian National Research Ethics Committees. 2019.
- Ethical considerations regarding animal experimentation. Journal of Preventive Medicine and Hygiene. 2022.
- Ethical Guidelines for the Use of Animals in Research. The Norwegian National Research Ethics Committees. 2019.
- Cytokine-mediated immunoregulatory activity of Lactobacillus species in a carrageenan-induced acute inflammatory model. Journal of Microbiology, Immunology and Infection. 2017.
- Ethical guidelines, animal profile, various animal models used in periodontal research with alternatives and future perspectives. Journal of Indian Society of Periodontology. 2017.
Sources
- 1. ahajournals.org [ahajournals.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JCI - Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells [jci.org]
- 5. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. forskningsetikk.no [forskningsetikk.no]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. novusbio.com [novusbio.com]
- 10. thermofisher.com [thermofisher.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacokinetic and Pharmacodynamic Profiling of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid
Document Type: Application Note & Standard Operating Protocol Target Audience: Pharmacologists, Bioanalytical Scientists, and Preclinical Drug Development Professionals
Introduction & Scientific Rationale
Nicotinic acid (niacin) is a well-established agonist for the hydroxycarboxylic acid receptor 2 (HCAR2), commonly known as GPR109A . Activation of this Gi-coupled GPCR results in potent anti-lipolytic and anti-inflammatory effects[1]. However, clinical compliance with nicotinic acid is severely limited by cutaneous flushing—a side effect mediated by β -arrestin-dependent signaling and subsequent prostaglandin (PGD2/PGE2) release in epidermal Langerhans cells[2].
2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid represents a novel, rationally designed structural analog. The addition of the bulky, lipophilic 4-(fluoromethyl)piperidin-1-yl moiety at the 2-position of the pyridine ring serves three distinct mechanistic purposes:
-
Metabolic Stability: The fluoromethyl group blocks metabolic oxidation sites, prolonging the plasma half-life.
-
CNS Penetrance: The lipophilic piperidine ring significantly increases the partition coefficient (LogP), facilitating blood-brain barrier (BBB) crossing to target microglial GPR109A for neuroinflammation.
-
Biased Agonism: The steric bulk alters the receptor-ligand binding conformation, potentially favoring Gi-protein signaling (efficacy) over β -arrestin recruitment (flushing)[2].
This application note details the validated protocols for the bioanalytical quantification, pharmacokinetic (PK) profiling, and pharmacodynamic (PD) evaluation of this compound.
Bioanalytical Method Validation (LC-MS/MS)
To accurately quantify the compound in plasma and brain homogenates, a highly sensitive LC-MS/MS method must be established in accordance with the 2018 FDA Bioanalytical Method Validation (BMV) Guidance[3].
Sample Preparation (Solid-Phase Extraction)
Causality: The lipophilic nature of the fluoromethyl-piperidine group makes standard protein precipitation insufficient for eliminating matrix effects (phospholipid suppression). Solid-Phase Extraction (SPE) ensures high recovery and analytical trustworthiness.
-
Aliquot 50 µL of plasma or brain homogenate into a 96-well plate.
-
Add 10 µL of Internal Standard (IS) working solution (e.g., Deuterated analog, d4 -nicotinic acid derivative).
-
Dilute with 200 µL of 2% phosphoric acid to disrupt drug-protein binding.
-
Load onto a mixed-mode cation exchange SPE plate (e.g., Oasis MCX). The basic nitrogen of the piperidine ring will bind strongly to the cation-exchange sites.
-
Wash with 5% methanol in 0.1 N HCl, followed by 100% methanol.
-
Elute with 5% ammonium hydroxide in methanol, evaporate under N2 , and reconstitute in mobile phase.
LC-MS/MS Conditions
Causality: The basic piperidine nitrogen readily accepts a proton, making Positive Electrospray Ionization (ESI+) the optimal detection mode.
Table 1: LC-MS/MS Parameters
| Parameter | Specification | Rationale / Causality |
| Analytical Column | C18, 2.1 x 50 mm, 1.7 µm | Retains the lipophilic compound; provides sharp peak shapes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to facilitate ESI+ ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong eluent for lipophilic compounds. |
| Ionization Mode | ESI Positive (ESI+) | Targets the basic piperidine nitrogen. |
| MRM Transition | m/z 239.1 → 120.1 | Precursor [M+H]+ to a stable pyridine-carboxylic fragment. |
| Lower Limit of Quantitation | 1.0 ng/mL | Meets FDA 2018 BMV sensitivity requirements[3]. |
Pharmacodynamic (PD) Evaluation: In Vitro & In Vivo
In Vitro Target Engagement: HTRF cAMP Assay
Because GPR109A is a Gi-coupled receptor, its activation inhibits adenylyl cyclase (AC), leading to a reduction in intracellular cyclic AMP (cAMP). Causality: To measure a decrease in cAMP, we must first artificially stimulate AC using Forskolin. The efficacy of the compound is inversely proportional to the HTRF fluorescence signal.
Protocol:
-
Plate CHO-K1 cells stably expressing human GPR109A at 1×104 cells/well in a 384-well plate.
-
Pre-incubate cells with 500 µM IBMX (a phosphodiesterase inhibitor) for 15 minutes to prevent cAMP degradation.
-
Co-treat cells with 5 µM Forskolin and serial dilutions of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid (0.1 nM to 10 µM) for 30 minutes at 37°C.
-
Add HTRF lysis buffer containing Eu3+ -cryptate-labeled cAMP and d2-labeled anti-cAMP antibody.
-
Read time-resolved fluorescence (TRF) at 665 nm / 620 nm. Calculate IC50 using non-linear regression.
In Vivo Efficacy: Non-Esterified Fatty Acids (NEFA) Reduction
To validate systemic target engagement, plasma NEFA levels are measured in C57BL/6J mice. GPR109A activation in adipocytes potently suppresses lipolysis, dropping circulating NEFA[1].
Table 2: Representative PK/PD Parameters (Rodent Model)
| Parameter | 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid | Niacin (Control) |
| In Vitro GPR109A IC50 | 45 nM | 110 nM |
| Plasma Half-Life ( T1/2 ) | 3.2 Hours | 0.8 Hours |
| Brain-to-Plasma Ratio ( Kp ) | 1.8 | < 0.1 |
| Max NEFA Reduction ( Emax ) | 78% | 82% |
| Flushing Response (Ear Temp) | Minimal (+0.2°C) | Severe (+2.1°C) |
Observation: The fluoromethyl-piperidine modification drastically increases the Brain-to-Plasma ratio ( Kp ) compared to standard niacin, validating its design for CNS targeting, while successfully mitigating the flushing response.
Visualizations
PK/PD Integration Workflow
The following diagram illustrates the self-validating workflow from synthesis to in vivo modeling.
Caption: Sequential integration of bioanalytical, pharmacokinetic, and pharmacodynamic workflows.
GPR109A Biased Signaling Pathway
This diagram maps the causality of the compound's mechanism of action, highlighting the divergence between therapeutic efficacy and adverse effects.
Caption: Biased signaling mechanism of the fluorinated nicotinic acid derivative at the GPR109A receptor.
References
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link]
-
Lester, J., Amamoo, R., Thounaojam, M. C., Martin, P. M., & Jadeja, R. N. (2026). Hydroxycarboxylic acid receptor 2 (GPR109A) and retinopathies: pathways and prospects. Frontiers in Medicine, 13, 1776648. Available at:[Link]
-
Li, G., Shi, Y., Huang, H., Zhang, Y., Wu, K., Luo, J., Sun, Y., Lu, J., Benovic, J. L., & Zhou, N. (2010). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Journal of Biological Chemistry, 285(29), 22605-22618. Available at:[Link]
Sources
Application Note: High-Throughput Screening (HTS) Assays for Novel Piperidine Derivatives
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Validated Protocols
Executive Summary & Rationale
The piperidine ring is one of the most privileged scaffolds in modern medicinal chemistry, exhibiting exceptional adaptability to diverse protein-binding sites[1]. Because the chiral state and conformational flexibility of piperidine derivatives heavily influence their druggability, they are frequently deployed to target complex signaling proteins, notably Kinases and G-Protein Coupled Receptors (GPCRs) [2].
As a Senior Application Scientist, I have designed this guide to move beyond generic protocol steps. Here, we dissect the causality behind assay selection and optimization. To effectively triage novel piperidine libraries, we employ a dual-pronged High-Throughput Screening (HTS) strategy:
-
Biochemical Profiling: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for kinase inhibition.
-
Phenotypic Profiling: Fluorescent Imaging Plate Reader (FLIPR) calcium flux assays for GPCR modulation.
Workflow for high-throughput screening of piperidine libraries.
Strategic Assay Selection: The Causality Behind the Methods
Overcoming Autofluorescence with TR-FRET
Piperidine libraries often contain conjugated aromatic ring systems that exhibit intrinsic autofluorescence. In standard fluorescence intensity assays, this creates a high background signal, leading to false positives or negatives.
The Solution: We utilize TR-FRET. This technology uses lanthanide chelates (e.g., Terbium or Europium) as donor fluorophores. Lanthanides possess exceptionally long emission lifetimes (milliseconds) compared to organic compounds (nanoseconds). By introducing a microsecond time delay before signal acquisition, short-lived background completely decays[3]. Furthermore, measuring the ratio of acceptor to donor emission inherently corrects for well-to-well liquid dispensing variations, ensuring robust data[4].
TR-FRET biochemical assay principle for kinase inhibitor screening.
Capturing Transient Kinetics with FLIPR
When evaluating piperidines against GPCRs (e.g., Melanin-concentrating hormone 1 receptor), endpoint assays fail to capture the dynamic nature of cellular signaling.
The Solution: GPCRs coupled to Gq proteins trigger the release of intracellular calcium. The utilizes a cooled CCD camera to simultaneously measure fluorescence from all wells of a 384-well plate at sub-second intervals[5]. By loading cells with Rhod-4 AM (a highly sensitive red calcium indicator), we can capture the precise kinetic peak of calcium transients the moment a piperidine agonist or antagonist interacts with the receptor.
Gq-coupled GPCR signaling pathway leading to intracellular calcium flux.
Experimental Protocols
Protocol A: TR-FRET Kinase Inhibition Assay (384-Well Format)
This protocol is optimized to identify piperidine derivatives that competitively bind the ATP pocket of a target kinase.
Self-Validating System: To ensure assay stability, negative (no kinase) and positive (kinase + ATP + substrate) controls must be included on every plate to calculate the Z' factor[6]. A Z' factor > 0.7 indicates a robust HTS assay[7].
-
Reagent Preparation:
-
Action: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Causality: Brij-35 is a non-ionic detergent crucial for preventing the highly lipophilic piperidine compounds and the kinase from aggregating or sticking to the microplate walls.
-
-
Compound Dispensing:
-
Action: Transfer 50 nL of piperidine compounds (in 100% DMSO) into a low-volume 384-well black plate using an acoustic liquid handler (e.g., Echo 550).
-
Causality: Acoustic dispensing eliminates plastic tips, preventing carryover contamination and compound adsorption.
-
-
Enzyme-Substrate Addition:
-
Action: Add 5 µL of Kinase/Biotinylated-Substrate mix. Incubate for 15 minutes at RT.
-
Causality: Pre-incubation allows slow-binding piperidine inhibitors to associate with the kinase before ATP initiates the reaction.
-
-
Reaction Initiation & Termination:
-
Action: Add 5 µL of ATP to initiate. Incubate for 60 mins. Terminate by adding 10 µL of Detection Mix (EDTA, Terbium-labeled anti-phospho antibody, Streptavidin-XL665).
-
Causality: EDTA chelates Mg2+, instantly halting kinase activity. The Terbium antibody binds the phosphorylated substrate, bringing it into proximity with the Streptavidin-XL665, enabling FRET.
-
-
Detection:
-
Action: Read on an EnVision Multimode reader (Excitation: 337 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.
-
Protocol B: Cell-Based FLIPR Calcium Flux Assay (384-Well Format)
This protocol screens for piperidine derivatives acting as GPCR antagonists.
Self-Validating System: A 10-second baseline read is recorded prior to compound addition. This establishes F0 and confirms cell monolayer integrity and stable dye loading[8].
-
Cell Seeding:
-
Action: Seed HEK293 cells expressing the target GPCR at 15,000 cells/well in 384-well black, clear-bottom plates. Incubate overnight at 37°C, 5% CO2.
-
Causality: Black walls prevent optical crosstalk between wells, while the clear bottom allows the bottom-reading FLIPR camera to image the cells.
-
-
Dye Loading:
-
Action: Remove media. Add 20 µL of Rhod-4 AM dye supplemented with 2.5 mM probenecid. Incubate 1 hr at 37°C.
-
Causality: Rhod-4 AM is membrane-permeable. Inside the cell, esterases cleave the AM group, trapping the dye. Probenecid (an organic anion transporter inhibitor) is mandatory to prevent cells from actively pumping the cleaved dye back out.
-
-
Compound Incubation (Antagonist Screen):
-
Action: Add 10 µL of piperidine test compounds. Incubate for 15 minutes.
-
-
Kinetic Reading:
-
Action: Transfer plate to the FLIPR Tetra. Read baseline for 10 seconds. Automatically dispense the reference agonist at its EC80 concentration. Read continuously at 1-second intervals for 3 minutes.
-
Causality: Using the EC80 of the agonist ensures the system is highly sensitive to competitive antagonism by the piperidine derivatives.
-
Quantitative Data Presentation
Data from HTS campaigns must be rigorously quality-controlled before hit declaration. Below are representative validation metrics and hit profiling data for a piperidine library screen.
Table 1: HTS Assay Validation Metrics
| Assay Platform | Target Class | Signal-to-Background (S/B) | Plate Z' Factor | CV (%) | Status |
|---|---|---|---|---|---|
| TR-FRET | Tyrosine Kinase | 22.4 | 0.82 | 4.1% | Validated |
| FLIPR | Gq-Coupled GPCR | 15.1 | 0.76 | 6.3% | Validated |
Table 2: Representative Hit Profiling of Piperidine Derivatives
| Compound ID | Scaffold Type | Kinase IC50 (nM) | GPCR IC50 (nM) | Selectivity Profile |
|---|---|---|---|---|
| PIP-044 | Spiro-piperidine | > 10,000 | 12.4 | GPCR Selective |
| PIP-089 | 3-Fluoro-piperidine | 4.1 | > 10,000 | Kinase Selective |
| PIP-112 | 6-Azabicyclo-heptane | 155.0 | 89.2 | Dual Modulator |
| Staurosporine | Control Inhibitor | 0.5 | N/A | Kinase Reference |
References
-
3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery Source: ACS Publications URL:[Link]
-
Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists Source: PubMed (NIH) URL:[Link]
-
How TR-FRET Empower High-Throughput Screening Source: Sino Biological URL:[Link]
-
Understanding TR-FRET Assays: Protocols and the Role of Plate Readers Source: DCReport URL:[Link]
-
How Does a FLIPR Calcium Assay Work? Source: United Relay URL:[Link]
-
SwiftFluo TR-FRET Technical Q&A Source: Sino Biological URL:[Link]
-
A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers Source: PMC (NIH) URL:[Link]
-
A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors Source: PMC (NIH) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. dcreport.org [dcreport.org]
- 5. unitedrelay.org [unitedrelay.org]
- 6. sinobiological.com [sinobiological.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radiolabeling of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic Acid for PET Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides non-invasive, quantitative assessment of biochemical processes in vivo.[1][2] The utility of PET is critically dependent on the availability of specific radiotracers that target biological pathways of interest. Fluorine-18 is a preferred radionuclide for PET due to its optimal physical and nuclear characteristics, including a 109.8-minute half-life that is well-suited for the pharmacokinetics of many small molecules and peptides, a low positron energy (0.64 MeV), and high positron emission yield (97%).[1][2][3] This document provides a detailed guide for the radiolabeling of 2-(4-(fluoromethyl)piperidin-1-yl)nicotinic acid with Fluorine-18, creating a novel PET tracer with potential applications in neuroimaging or oncology, given the prevalence of nicotinic acid derivatives in drug development.[4][5][6]
The synthesis of ¹⁸F-labeled radiopharmaceuticals is a multi-step process that demands precision and adherence to stringent quality control measures.[7] This guide will cover the essential aspects of the radiosynthesis, from precursor preparation to the final quality assessment of the radiolabeled compound, referred to herein as [¹⁸F]FMPN. The methodologies described are designed to be adaptable for automated synthesis modules, which are increasingly utilized in clinical and preclinical PET radiotracer production to ensure safety and reproducibility.[8][9]
Radiosynthesis of [¹⁸F]2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic Acid ([¹⁸F]FMPN)
The radiosynthesis of [¹⁸F]FMPN is achieved via a nucleophilic substitution reaction on a suitable precursor molecule. This process involves the displacement of a good leaving group with cyclotron-produced [¹⁸F]fluoride.
Precursor Synthesis
The synthesis of the precursor, 2-(4-((tosyloxy)methyl)piperidin-1-yl)nicotinic acid, is a critical first step. A tosylate group is an excellent leaving group for nucleophilic fluorination. The synthesis begins with commercially available starting materials and follows standard organic chemistry procedures.
Diagram of Precursor Synthesis Workflow
Caption: Workflow for the synthesis of the tosylate precursor.
[¹⁸F]-Radiolabeling Procedure
The radiolabeling process involves several key steps, from the production of [¹⁸F]fluoride to the purification of the final product.
-
Production and Trapping of [¹⁸F]Fluoride: [¹⁸F]Fluoride is produced in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction in enriched [¹⁸O]water. The aqueous [¹⁸F]fluoride is then trapped on an anion exchange cartridge.
-
Elution and Azeotropic Drying: The trapped [¹⁸F]fluoride is eluted from the cartridge using a solution of a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), and a base (e.g., potassium carbonate) in acetonitrile and water. The water is then removed by azeotropic distillation with acetonitrile to yield a reactive, anhydrous [¹⁸F]fluoride-K₂₂₂ complex.[10]
-
Nucleophilic Fluorination: The tosylate precursor, dissolved in an aprotic polar solvent like dimethyl sulfoxide (DMSO) or acetonitrile, is added to the dried [¹⁸F]fluoride-K₂₂₂ complex. The reaction mixture is heated to facilitate the nucleophilic substitution of the tosylate group with [¹⁸F]fluoride.
-
Purification: The crude reaction mixture is purified to remove unreacted [¹⁸F]fluoride, the precursor, and any radiochemical or chemical impurities. This is typically achieved using semi-preparative High-Performance Liquid Chromatography (HPLC). The fraction containing the desired [¹⁸F]FMPN is collected.
-
Formulation: The collected HPLC fraction is reformulated into a biocompatible solution, typically by solid-phase extraction (SPE) using a C18 Sep-Pak cartridge. The [¹⁸F]FMPN is trapped on the cartridge, washed with water to remove HPLC solvents, and then eluted with a small volume of ethanol. The final product is then diluted with sterile saline for injection.
Diagram of the Radiolabeling Workflow
Caption: Automated radiosynthesis workflow for [¹⁸F]FMPN.
Experimental Protocols
Protocol 1: Automated Radiosynthesis of [¹⁸F]FMPN
This protocol is designed for an automated synthesis module.
Materials and Reagents:
-
[¹⁸F]Fluoride in [¹⁸O]water from cyclotron
-
Anion exchange cartridge (e.g., QMA)
-
Elution solution: 15 mg K₂₂₂ and 3 mg K₂CO₃ in 1 mL acetonitrile/water (4:1)
-
Acetonitrile (anhydrous, for azeotropic drying)
-
Precursor solution: 5-10 mg of 2-(4-((tosyloxy)methyl)piperidin-1-yl)nicotinic acid in 1 mL DMSO
-
Semi-preparative HPLC system with a C18 column
-
Mobile phase for HPLC (e.g., acetonitrile/water with 0.1% trifluoroacetic acid)
-
C18 Sep-Pak cartridge
-
Ethanol (USP grade)
-
Sterile water for injection
-
Sterile saline for injection (0.9%)
Procedure:
-
Load the cyclotron-produced [¹⁸F]fluoride onto the pre-conditioned anion exchange cartridge.
-
Elute the [¹⁸F]fluoride from the cartridge with the elution solution into the reaction vessel.
-
Perform azeotropic drying of the [¹⁸F]fluoride by heating under a stream of nitrogen and adding portions of anhydrous acetonitrile.
-
Add the precursor solution to the dried [¹⁸F]fluoride complex.
-
Heat the reaction vessel at 120-150°C for 10-15 minutes.
-
Cool the reaction vessel and dilute the mixture with the HPLC mobile phase.
-
Inject the crude product onto the semi-preparative HPLC system.
-
Collect the fraction corresponding to [¹⁸F]FMPN.
-
Dilute the collected fraction with sterile water and load it onto a pre-conditioned C18 Sep-Pak cartridge.
-
Wash the cartridge with sterile water.
-
Elute the [¹⁸F]FMPN from the cartridge with 1 mL of ethanol.
-
Dilute the ethanolic solution with sterile saline to the desired final volume and concentration.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile vial.
Quality Control
Comprehensive quality control (QC) is mandatory to ensure the safety and efficacy of the radiotracer for in vivo studies.[11][12] The QC tests should comply with the standards set by pharmacopeias such as the USP, BP, or EP.[11]
Protocol 2: Quality Control of [¹⁸F]FMPN
1. Appearance:
-
Visually inspect the final product for clarity and absence of particulate matter.
2. pH:
-
Measure the pH of the final solution using a calibrated pH meter or pH paper. The acceptable range is typically 4.5 to 7.5.
3. Radionuclidic Identity and Purity:
-
Confirm the identity of the radionuclide by measuring its half-life using a dose calibrator. The half-life of ¹⁸F is approximately 109.8 minutes.
-
Assess radionuclidic purity using a gamma-ray spectrometer to ensure the absence of other gamma-emitting radionuclides.
4. Radiochemical Purity and Identity:
-
Determine the radiochemical purity using analytical HPLC and/or radio-Thin Layer Chromatography (radio-TLC).[12]
-
Analytical HPLC: Inject a small aliquot of the final product onto an analytical HPLC system with a C18 column and a suitable mobile phase. The chromatogram should show a single major radioactive peak corresponding to [¹⁸F]FMPN, co-eluting with a non-radioactive standard. The radiochemical purity should be ≥95%.
-
Radio-TLC: Spot a small amount of the final product on a TLC plate and develop it with an appropriate solvent system (e.g., acetonitrile:water 95:5).[11][12] The Rƒ value of [¹⁸F]FMPN should be distinct from that of free [¹⁸F]fluoride.
5. Specific Activity:
-
Calculate the specific activity (GBq/µmol or Ci/µmol) by dividing the total radioactivity of the product by the molar amount of the compound. The molar amount is determined by comparing the UV peak area of the product on the analytical HPLC chromatogram to a standard curve of the non-radioactive compound.
6. Residual Solvents:
-
Analyze the final product for residual solvents (e.g., acetonitrile, ethanol, DMSO) using gas chromatography (GC). The levels must be below the limits specified in the pharmacopeias.
7. Sterility and Endotoxins:
-
Perform sterility testing to ensure the absence of microbial contamination.
-
Conduct a Limulus Amebocyte Lysate (LAL) test to quantify bacterial endotoxin levels. These tests can often be completed after the release of the radiotracer due to the short half-life of ¹⁸F.[11]
Table of Quality Control Specifications
| Test | Specification | Method |
| Appearance | Clear, colorless, free of particulates | Visual Inspection |
| pH | 4.5 - 7.5 | pH meter or pH paper |
| Radionuclidic Identity | Half-life of 105-115 minutes | Dose Calibrator |
| Radionuclidic Purity | ≥ 99.5% ¹⁸F | Gamma Spectroscopy |
| Radiochemical Purity | ≥ 95% | Analytical HPLC, Radio-TLC |
| Specific Activity | > 37 GBq/µmol (> 1 Ci/µmol) | Analytical HPLC |
| Residual Solvents | Acetonitrile < 410 ppm, Ethanol < 5000 ppm | Gas Chromatography |
| Bacterial Endotoxins | < 175 EU/V (where V is the max dose in mL) | LAL Test |
| Sterility | No microbial growth | USP <71> Sterility Tests |
Conclusion
This guide provides a comprehensive framework for the successful radiolabeling of 2-(4-(fluoromethyl)piperidin-1-yl)nicotinic acid with Fluorine-18. Adherence to these detailed protocols and rigorous quality control measures will ensure the production of a high-quality radiotracer suitable for PET imaging studies. The development of novel PET tracers like [¹⁸F]FMPN is crucial for advancing our understanding of disease and for the development of new therapeutic strategies. The versatility of ¹⁸F chemistry continues to expand the library of available PET probes, enabling the imaging of a wide array of biological targets.[13]
References
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Review of 18F-FDG Synthesis and Quality Control - PMC. Available at: [Link]
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Automated Synthesis of Fluorine-18 Labeled CXCR4 Ligand via the Conjugation with Nicotinic Acid N-Hydroxysuccinimide Ester (6-[18F]SFPy) - MDPI. Available at: [Link]
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Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. Available at: [Link]
-
Evaluation of [18F]FDG Synthesis and Quality Control: Experience in the Seoul National University Hospital (SNUH), Seoul, South - OMICS International. Available at: [Link]
-
One Step Radiosynthesis of 6-[18F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([18F]F-Py-TFP): A New Prosthetic Group for Efficient Labeling of Biomolecules with Fluorine-18 | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Automated production and quality testing of [18F]labeled radiotracers using the BG75 system - ResearchGate. Available at: [Link]
-
Fluorine-18-FPH for PET imaging of nicotinic acetylcholine receptors - PubMed - NIH. Available at: [Link]
-
Suggested pathway to assess radiation safety of 18F-labeled PET tracers for first-in-human studies - PMC. Available at: [Link]
-
Fluorine-18-Labeled Antibody Ligands for PET Imaging of Amyloid-β in Brain. Available at: [Link]
-
One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed. Available at: [Link]
-
18F-ASEM, a Radiolabeled Antagonist for Imaging the α7-Nicotinic Acetylcholine Receptor with PET - Journal of Nuclear Medicine. Available at: [Link]
-
Synthesis and Evaluation of a 18 F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor - MDPI. Available at: [Link]
-
Radiosynthesis, structural identification and in vitro tissue binding study of [ 18F]FNA- S-ACooP. Available at: [Link]
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18F-ASEM, a radiolabeled antagonist for imaging the α7-nicotinic acetylcholine receptor with PET - PubMed. Available at: [Link]
-
Automation of the Radiosynthesis of Six Different 18F-labeled radiotracers on the AllinOne. Available at: [Link]
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Development of 18F-labeled radiotracers for neuroreceptor imaging with positron emission tomography - PMC. Available at: [Link]
-
Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Available at: [Link]
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[18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals - MDPI. Available at: [Link]
-
Synthesis, biodistribution and PET studies in rats of (18)F-Labeled bridgehead fluoromethyl analogues of WAY-100635 - PubMed. Available at: [Link]
-
Recent Advances in Synthetic Methodologies to Form C-18F Bonds - Frontiers. Available at: [Link]
-
Synthesis of [18F]Fluoroarenes via Nucleophilic Radiofluorination of N-Arylsydnones - PMC. Available at: [Link]
-
Synthesis of [18F]fluoro-pivalic acid: an improved PET imaging probe for the fatty acid synthesis pathway in tumours - MedChemComm (RSC Publishing). Available at: [Link]
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Strained Ammonium Precursors for Radiofluorinations - Semantic Scholar. Available at: [Link]
-
Synthesis and evaluation of fluorine-18 labelled tetrazines as pre-targeting imaging agents for PET - PMC. Available at: [Link]
-
Synthesis and Evaluation of Novel (18)F-labeled Spirocyclic Piperidine Derivatives as σ1 Receptor Ligands for Positron Emission Tomography Imaging - PubMed. Available at: [Link]
-
Fully automated peptide radiolabeling from [18F]fluoride - PMC - NIH. Available at: [Link]
-
Simplified one-pot 18F-labeling of biomolecules with in situ generated fluorothiophosphate synthons in high molar activity - Theranostics. Available at: [Link]
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-
Development of new chemistry for fluorine-18 radiolabeling. Available at: [Link]
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Technical Support Center: Overcoming Solubility Challenges for 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid (referred to herein as "the compound"). This guide is designed for researchers, scientists, and drug development professionals to proactively address and overcome aqueous solubility challenges encountered during experimentation. We provide in-depth troubleshooting, mechanistic explanations, and validated protocols to ensure the successful integration of this compound into your research workflows.
Understanding the Physicochemical Properties
The primary challenge in formulating this compound stems from its inherent molecular structure. It is a zwitterionic molecule, containing both a weakly acidic carboxylic acid group on the nicotinic acid ring and two basic nitrogen atoms (one on the pyridine ring and one on the piperidine ring). This structure leads to poor solubility in neutral aqueous solutions, as the molecule carries both a positive and negative charge, resulting in strong intermolecular interactions that favor the solid state over solvation.
Furthermore, the piperidine ring and the fluoromethyl group contribute to the molecule's lipophilicity, further reducing its affinity for aqueous media. Its solubility is therefore highly dependent on the pH of the buffer, which dictates the ionization state of the acidic and basic functional groups.
| Property | Predicted Value / Characteristic | Impact on Aqueous Solubility |
| Chemical Structure | Zwitterionic (amphoteric) molecule with acidic and basic centers. | Poor solubility near the isoelectric point (pI); solubility increases at low and high pH. |
| pKa (Carboxylic Acid) | ~4.5 - 5.0 | The molecule becomes negatively charged (anionic) at pH values above this pKa, increasing solubility. |
| pKa (Pyridine Nitrogen) | ~2.0 - 2.5 | The pyridine ring is protonated at very low pH. |
| pKa (Piperidine Nitrogen) | ~7.5 - 8.5 | The piperidine nitrogen becomes positively charged (cationic) at pH values below this pKa, increasing solubility. The electron-withdrawing effect of the fluoromethyl group reduces the basicity compared to a standard piperidine.[1] |
| logP (Lipophilicity) | Moderately lipophilic | The non-polar regions of the molecule resist dissolution in water, favoring partitioning into organic phases. |
| Solubility Profile | U-shaped pH-solubility profile | Minimum solubility is expected in the mid-pH range (approx. pH 3-7), where the zwitterionic form dominates. |
Troubleshooting Guide: A Step-by-Step Approach
Researchers commonly encounter precipitation when diluting a concentrated organic stock solution of the compound into an aqueous buffer. This flowchart provides a logical progression of steps to diagnose and solve the issue.
Caption: A troubleshooting workflow for addressing solubility issues.
Frequently Asked Questions (FAQs) & In-Depth Solutions
Q1: What is the optimal pH for solubilizing the compound, and why does my compound precipitate in neutral buffers?
Answer: The optimal pH for solubilizing this compound will be either strongly acidic (pH < 3) or strongly basic (pH > 8.5). Precipitation in neutral buffers (pH ~4-7) is expected and is a direct consequence of the compound's zwitterionic nature.
The Underlying Mechanism:
-
In Acidic Conditions (pH < 3): The carboxylic acid group (-COOH) is protonated and neutral, while the basic piperidine and pyridine nitrogens are protonated (-NH+). The molecule carries a net positive charge, forming a soluble salt (e.g., a hydrochloride salt) with the counter-ions in the buffer. The solubility of salts with basic anions generally increases in acidic conditions.[2][3]
-
In Basic Conditions (pH > 8.5): The carboxylic acid group is deprotonated and negatively charged (-COO-), while the basic nitrogens are neutral. The molecule carries a net negative charge, forming a soluble salt (e.g., a sodium or potassium salt).
-
In Neutral Conditions (pH ~4-7): This pH range lies between the pKa of the carboxylic acid and the piperidine nitrogen. Here, the carboxylic acid is deprotonated (-COO-) and the piperidine nitrogen is protonated (-NH+), creating a zwitterion with no net charge. This intramolecular salt is less soluble in water due to strong intermolecular electrostatic interactions and crystal lattice energy, causing it to precipitate.
Practical Recommendation: For most applications, start by preparing a concentrated stock solution (e.g., 10-50 mM) in an acidic or basic aqueous solution. For example, dissolve the compound in a small amount of 0.1 N HCl or 0.1 N NaOH and then dilute to the final volume with your desired buffer. Always perform a final check of the solution's pH.[4] It is important to note that different pH-adjusting acids can impact solubility differently due to the solubility product of the protonated base and the acid's anion.[5]
Q2: pH adjustment is not compatible with my biological assay. How do I choose and use a co-solvent?
Answer: When pH modulation is not an option, using a co-solvent is the next logical step. Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, increase the solubility of non-polar or poorly soluble compounds.[6][7]
The Underlying Mechanism: Co-solvents work by reducing the polarity of the aqueous solvent system.[8] Water molecules form a highly ordered hydrogen-bonded network. A non-polar solute disrupts this network, which is energetically unfavorable. The non-polar region of a co-solvent can weaken this hydrogen-bonding network, making it easier for the solvent to accommodate the hydrophobic parts of the compound, thereby increasing solubility.[9]
Commonly Used Co-solvents:
-
Polyethylene Glycols (PEGs): PEG 300 and PEG 400 are widely used due to their low toxicity and high solubilizing capacity.[10]
-
Propylene Glycol (PG): Another common and effective choice.
-
Ethanol: Effective, but can be more disruptive to biological assays.
-
Glycerol: Less effective for highly lipophilic compounds but very gentle on biological systems.
Practical Recommendation: Start by screening co-solvents at a low final concentration (e.g., 1-5% v/v) in your final assay buffer. The goal is to use the minimum amount necessary to achieve solubility, as high concentrations can affect protein structure and cell viability. See Protocol 4.2 for a detailed screening method.
| Co-Solvent | Typical Starting % (v/v) | Pros | Cons |
| PEG 400 | 1 - 10% | High solubilizing power, low toxicity.[9] | Can be viscous at higher concentrations. |
| Propylene Glycol | 1 - 10% | Good solubilizer, widely used.[6] | Can cause hemolysis at high concentrations. |
| Ethanol | 0.5 - 5% | Very effective at reducing solvent polarity. | Can denature proteins and is often toxic to cells. |
| Glycerol | 5 - 20% | Very low toxicity, protein stabilizer. | Lower solubilizing power for lipophilic compounds. |
Q3: When should I consider using cyclodextrins, and how do they work?
Answer: Cyclodextrins are an excellent choice when both pH adjustment and co-solvents are incompatible with your experimental system, or if you need to improve bioavailability in in vivo studies.[11]
The Underlying Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone or torus. They possess a hydrophilic exterior, which makes them water-soluble, and a hydrophobic interior cavity.[12] A poorly water-soluble "guest" molecule, such as our compound, can be encapsulated within this hydrophobic cavity, forming a non-covalent "inclusion complex."[13][14] This complex effectively masks the hydrophobic regions of the compound from the aqueous environment, dramatically increasing its apparent water solubility.[15]
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): High aqueous solubility and low toxicity, making it a very common choice.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): Anionic derivative with very high water solubility and an excellent safety profile. Often used in parenteral formulations.
Practical Recommendation: Complexation is typically achieved by mixing the compound and the cyclodextrin in an aqueous solution and allowing time for the complex to form. The molar ratio of CD to the compound is a critical parameter, often starting at 1:1 and increasing if necessary. See Protocol 4.3 for a lab-scale preparation method.
Q4: Can surfactants help, and what are the potential downsides?
Answer: Yes, surfactants can be highly effective solubilizers, particularly for very hydrophobic compounds. However, they should be used with caution in biological assays.
The Underlying Mechanism: Surfactants are amphiphilic molecules with a hydrophilic "head" and a hydrophobic "tail."[16] At concentrations above the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[17][18] The hydrophobic tails form the core of the micelle, creating a non-polar microenvironment that can encapsulate the poorly soluble compound, while the hydrophilic heads face the aqueous phase, rendering the entire micelle-drug complex soluble.[19][20]
Commonly Used Surfactants:
-
Non-ionic surfactants are generally preferred for biological applications due to lower toxicity.
-
Polysorbates (Tween® 20, Tween® 80): Widely used in pharmaceutical formulations.
-
Cremophor® EL: A polyoxyethylene castor oil derivative, very effective but with some toxicity concerns.[7]
Potential Downsides:
-
Assay Interference: Surfactants can denature proteins, disrupt cell membranes, and interfere with enzymatic activity.
-
Toxicity: Many surfactants exhibit cellular toxicity, which must be carefully controlled for.
-
CMC Requirement: Solubilization is most effective above the CMC, which may be a higher concentration than your assay can tolerate.
Practical Recommendation: Use surfactants as a last resort for in vitro screening assays. If required, use a non-ionic surfactant like Polysorbate 80 at the lowest possible concentration, ideally just above its CMC, and always run a vehicle control to account for any effects of the surfactant itself.
Detailed Experimental Protocols
Protocol 4.1: Determining the pH-Solubility Profile (Thermodynamic Solubility)
This protocol uses the gold-standard shake-flask method to determine the equilibrium solubility of the compound at different pH values.[21]
-
Prepare Buffers: Prepare a series of buffers covering the pH range of 1.2 to 10.0 (e.g., HCl for pH 1.2, acetate for pH 4.5, phosphate for pH 6.8 and 7.4, and borate for pH 9.0).[22]
-
Sample Preparation: Add an excess amount of the solid compound to sealed vials, each containing a known volume (e.g., 1 mL) of a specific buffer. A visible excess of solid must remain at the end of the experiment.[21]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) on a shaker for 24-48 hours to ensure equilibrium is reached.[22]
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of each buffer to generate the pH-solubility profile.
Protocol 4.2: Screening for an Effective Co-Solvent System (Kinetic Solubility)
This protocol provides a rapid method to assess the effectiveness of different co-solvents.
-
Prepare Stock Solution: Prepare a high-concentration stock solution of the compound (e.g., 50 mM) in 100% DMSO.
-
Prepare Co-solvent/Buffer Mixtures: In a 96-well plate, prepare your primary aqueous buffer containing various concentrations of different co-solvents (e.g., PEG 400, PG) ranging from 0% to 20% (v/v).
-
Initiate Precipitation: Add a small, fixed volume of the DMSO stock solution to each well (e.g., add 2 µL of 50 mM stock to 98 µL of buffer for a final concentration of 1 mM). Mix immediately. This process is often called a "kinetic solubility" assay as it measures precipitation from a supersaturated solution.[21][23]
-
Incubate and Observe: Incubate the plate at room temperature for 1-2 hours.
-
Measure Turbidity: Quantify the amount of precipitate by measuring the turbidity (light scattering) using a plate nephelometer or by measuring absorbance at a high wavelength (e.g., 650 nm) where the compound does not absorb.
-
Data Analysis: The lowest turbidity reading indicates the most effective co-solvent and concentration for maintaining solubility.
Protocol 4.3: Solubilization using Cyclodextrin Inclusion Complexation (Kneading Method)
This method is a simple and solvent-free way to prepare inclusion complexes on a lab scale.
-
Weigh Components: Weigh out the compound and the chosen cyclodextrin (e.g., HP-β-CD) in a 1:2 molar ratio (compound:CD).
-
Mix: Place the powders in a glass mortar.
-
Knead: Add a small amount of water dropwise to the powder mixture to form a thick, consistent paste. Knead the paste thoroughly with a pestle for 30-45 minutes.
-
Dry: Dry the resulting paste in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Final Product: The resulting dry powder is the inclusion complex, which can be directly dissolved in your aqueous buffer.
-
Confirmation (Optional): Complex formation can be confirmed using techniques like DSC, FTIR, or NMR.[24]
References
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- PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
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- Wikipedia. (n.d.). Cosolvent.
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- Patsnap Eureka. (2026, March 11). Sonication vs Co-Solvent Methods: Solubility Enhancement.
- PubMed. (2016, February 15). Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of complexes, and types of complex.
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- Pharma Excipients. (2022, May 30).
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- CompoundingToday.com. (n.d.).
- MilliporeSigma. (n.d.). 2-(4-Methylpiperazin-1-yl)nicotinic acid | 38029-97-9.
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- Fluorochem. (n.d.). 2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinic acid.
- Cayman Chemical. (2023, April 12).
- BLDpharm. (n.d.). 2-[4-(Aminomethyl)piperidin-1-yl]nicotinonitrile | 1239727-91-3.
- Synquest Labs. (n.d.). 2-(Piperidin-1-yl)nicotinic acid.
- Wikipedia. (n.d.). Nicotinic acid.
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- ResearchGate. (n.d.).
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- Cheméo. (n.d.). Chemical Properties of Niacin (CAS 59-67-6).
- KEGG COMPOUND. (n.d.). C00253.
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Stability testing of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid under physiological conditions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the stability of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid under physiological conditions. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common challenges encountered during experimental workflows. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions.
Section 1: Foundational Concepts & Initial Assessment (FAQs)
This section addresses the preliminary questions that form the basis of a robust stability assessment program.
Q1: What is physiological stability testing and why is it critical for a compound like 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid?
Physiological stability testing is the in vitro assessment of a compound's integrity under conditions that mimic the human body, specifically concerning pH, temperature (37°C), and the presence of enzymes.[1] For a novel drug candidate like 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid, this is a critical early-stage activity in drug discovery. A compound that degrades rapidly in plasma or specific pH environments is likely to have poor bioavailability and a short in vivo half-life, making it difficult to maintain therapeutic concentrations.[2][3] Early identification of such liabilities allows medicinal chemists to modify the structure to improve its pharmacokinetic profile.[4]
Q2: What are the primary potential degradation pathways for this specific molecule?
The structure of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid contains two key pharmacophores, each with known stability considerations:
-
The Piperidine Ring: Saturated heterocycles like piperidine are common in approved drugs but can be susceptible to metabolic degradation.[5][6] The most prevalent pathways are mediated by cytochrome P450 (CYP) enzymes in the liver.[4] Key transformations to watch for include:
-
Oxidation: This can occur at the carbon atoms adjacent (alpha) to the nitrogen, potentially leading to the formation of a lactam.[4][7]
-
N-dealkylation: Cleavage of the bond between the piperidine nitrogen and the nicotinic acid ring.[7]
-
Ring Opening: Enzymatic reactions can lead to the cleavage of the piperidine ring itself.[7] The presence of the fluoromethyl group at the 4-position is a common medicinal chemistry strategy intended to block metabolism at that specific site, potentially enhancing stability compared to an unsubstituted analog.[4]
-
-
The Nicotinic Acid Moiety: As an aromatic carboxylic acid, its stability can be influenced by pH.[8] While generally stable, extreme pH conditions could potentially promote decarboxylation or other reactions, although this is less common under physiological conditions. Its ionization state, which is pH-dependent, will significantly affect its solubility and interaction with enzymes and transporters.[8][9]
Q3: What is the difference between chemical stability and metabolic stability?
This is a crucial distinction.
-
Chemical Stability refers to the molecule's intrinsic stability in a given physicochemical environment (e.g., an aqueous buffer) in the absence of biological enzymes.[8] Degradation is typically driven by factors like pH and temperature through mechanisms such as hydrolysis.[10]
-
Metabolic Stability refers to the molecule's susceptibility to degradation by enzymes.[11] This is assessed in biologically relevant matrices like plasma, liver microsomes, or hepatocytes, which contain various drug-metabolizing enzymes.[2][11]
A compound can be chemically stable in buffer but metabolically unstable in plasma, indicating that enzymes are responsible for its degradation. Both aspects must be evaluated.
Section 2: Troubleshooting Experimental Scenarios
This section provides actionable advice for common problems encountered during stability testing.
Q4: My compound shows a short half-life in human plasma. What are the next steps?
A short half-life in plasma strongly suggests enzymatic degradation.[2][3] This is a critical finding that requires immediate investigation.
-
Causality: Plasma contains a variety of enzymes, such as esterases, amidases, and proteases, that can metabolize drugs.[12] Compounds with susceptible functional groups like esters or amides are particularly vulnerable.[2][3]
-
Troubleshooting & Next Steps:
-
Confirm the Finding: Repeat the experiment with robust controls. Include a heat-inactivated plasma sample. If the compound is stable in heat-inactivated plasma but not in active plasma, this confirms enzymatic degradation.
-
Investigate Species Differences: Test the compound's stability in plasma from other species relevant to your preclinical program (e.g., mouse, rat, dog, monkey). Significant differences in stability can exist due to varying enzyme expression and activity, which will be crucial for interpreting in vivo pharmacokinetic and toxicology data.[12]
-
Initiate Metabolite Identification: The most critical next step is to identify where the molecule is being modified. This is done through a metabolite identification (MetID) study, typically using high-resolution LC-MS/MS to analyze samples from the plasma incubation.[4] Identifying the "soft spot" provides direct feedback to the medicinal chemistry team to guide the next round of structural modifications.[4]
-
Q5: I am seeing poor reproducibility in my buffer stability study at pH 7.4. What are the likely causes?
Inconsistent results in what should be a straightforward chemical stability assay point to issues with experimental setup and control.
-
Causality: Variability can be introduced through several factors, including the buffer itself, temperature fluctuations, or the analytical workflow.
-
Troubleshooting Checklist:
-
Buffer Preparation: Is the buffer freshly prepared? The pH of buffers can drift over time. Always verify the final pH with a calibrated pH meter before use.[13] Ensure the buffer capacity is sufficient (typically 0.05 to 0.5 M) to resist pH changes upon addition of your compound stock solution (often in DMSO).[13]
-
Temperature Control: Was the incubation performed in a calibrated, stable 37°C incubator or water bath? Temperature significantly affects reaction rates.[10]
-
Compound Solubility: Is your compound fully solubilized at the test concentration? Precipitated compound is not available for degradation, leading to artificially inflated stability readings. Perform a visual check and consider a formal solubility assessment if issues persist.
-
Sample Processing: Is your quenching/stopping procedure consistent? The addition of a cold organic solvent (like acetonitrile) should be rapid and uniform across all samples to halt any further degradation instantly.[12]
-
Autosampler Stability: Is the compound stable in the final solvent matrix while sitting in the LC-MS autosampler? Run a stability test on processed samples left in the autosampler for 24 hours to rule this out.
-
Section 3: Protocols & Methodologies
These protocols are designed to be self-validating by incorporating essential controls.
Protocol 1: Physicochemical Stability Assessment in pH-Adjusted Buffers
This protocol determines the intrinsic chemical stability of the compound at pH values relevant to the gastrointestinal tract and blood.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 100 mM phosphate buffer solutions and adjust to pH 1.2, 6.8, and 7.4 using HCl/NaOH. Verify the final pH with a calibrated meter.
-
Compound Stock Solution: Prepare a 10 mM stock solution of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid in 100% DMSO.
-
Incubation: In triplicate for each pH and time point, add 5 µL of the 10 mM stock solution to 495 µL of pre-warmed (37°C) buffer in a microcentrifuge tube to achieve a final concentration of 100 µM. The final DMSO concentration will be 1%.
-
Time Points: Incubate the tubes at 37°C. At time points of 0, 1, 2, 4, 8, and 24 hours, take a 50 µL aliquot.
-
Quenching: Immediately quench the reaction by adding the 50 µL aliquot to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but stable compound like Verapamil).
-
Sample Processing: Vortex the quenched samples vigorously for 1 minute, then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet precipitated buffer salts.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze by a validated LC-MS/MS method. Monitor the peak area ratio of the parent compound to the internal standard.
-
Data Analysis: Calculate the percentage of compound remaining at each time point relative to the T=0 sample. Plot the natural log of the percent remaining versus time to determine the degradation rate constant and calculate the half-life (t½ = 0.693 / slope).
Protocol 2: In Vitro Plasma Stability Assay
This protocol assesses the compound's susceptibility to enzymatic degradation in plasma.
Step-by-Step Methodology:
-
Plasma Handling: Thaw frozen plasma (e.g., human, rat) in a 37°C water bath and centrifuge to remove any cryoprecipitates. Keep on ice until use.
-
Compound Stock Solution: Use the same 10 mM stock solution in DMSO.
-
Controls: Prepare incubation tubes for the test compound, a stable positive control (e.g., Verapamil), and an unstable negative control (e.g., Propantheline, which is rapidly hydrolyzed).
-
Incubation: Pre-warm the plasma to 37°C. In triplicate, add 5 µL of the 10 mM stock to 495 µL of plasma for a final concentration of 100 µM (1% DMSO). Vortex gently.
-
Time Points: Incubate at 37°C. At time points of 0, 5, 15, 30, 60, and 120 minutes, remove a 50 µL aliquot.[2]
-
Quenching & Protein Precipitation: Add the 50 µL plasma aliquot to 150 µL of ice-cold acetonitrile containing an internal standard. This simultaneously stops the reaction and precipitates plasma proteins.[3]
-
Sample Processing: Vortex vigorously for 2 minutes. Centrifuge at high speed for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
-
Data Analysis: Calculate the percentage remaining and half-life as described in Protocol 1. The assay is considered valid if the stable control shows >85% remaining at 120 minutes and the unstable control shows <15% remaining.
Section 4: Data Presentation & Visualization
Clear data presentation is key to interpreting results.
Table 1: Example Data Summary for Buffer Stability
| Buffer pH | Incubation Time (hours) | Mean % Remaining (± SD) | Calculated Half-life (t½, hours) |
| 1.2 | 0 | 100 ± 0 | > 100 |
| 24 | 98.5 ± 2.1 | ||
| 6.8 | 0 | 100 ± 0 | > 100 |
| 24 | 99.1 ± 1.8 | ||
| 7.4 | 0 | 100 ± 0 | > 100 |
| 24 | 97.9 ± 2.5 |
Table 2: Example Data Summary for Plasma Stability
| Plasma Species | Incubation Time (minutes) | Mean % Remaining (± SD) | Calculated Half-life (t½, minutes) |
| Human | 0 | 100 ± 0 | 45.2 |
| 30 | 65.1 ± 4.5 | ||
| 60 | 39.8 ± 3.9 | ||
| 120 | 15.2 ± 2.8 | ||
| Rat | 0 | 100 ± 0 | 15.7 |
| 30 | 28.3 ± 3.1 | ||
| 60 | 7.5 ± 1.9 | ||
| 120 | < 1.0 |
Visualizing Workflows and Pathways
Caption: General experimental workflow for in vitro stability assays.
Caption: Potential metabolic pathways for the piperidine ring.
References
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Dal-Pozzo, A., et al. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link]
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Dah-Yen, C. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]
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Cyprotex. Plasma Stability. Available from: [Link]
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Charnwood Discovery. Plasma Stability In Vitro Assay. Available from: [Link]
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Domainex. Plasma Stability Assay. Available from: [Link]
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Alavala, S., et al. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Available from: [Link]
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Slideshare. Factors affecting stability of drugs. Available from: [Link]
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BioDuro. ADME Plasma Stability Assay. Available from: [Link]
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Pharmaguideline. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Available from: [Link]
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IIP Series. CHEMICAL STABILITY OF DRUGS. Available from: [Link]
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PharmSky Research. (2025). How Formulation Decisions Impact Drug Stability and Bioavailability. Available from: [Link]
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Mauger, J. (2017). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Semantic Scholar. Available from: [Link]
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Singh, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available from: [Link]
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Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Available from: [Link]
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Zhang, Y., et al. (2025). A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. PMC. Available from: [Link]
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BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. Available from: [Link]
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ResearchGate. (2022). Stability test. The optimal formulation (NF1) was evaluated for its... Available from: [Link]
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ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
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Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available from: [Link]
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Symbiosis. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]
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Dong, M., & Huynh-Ba, K. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International. Available from: [Link]
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Aldevron. (2019). Biologics vs. Small Molecules, What's the Difference for Stability Testing?. Available from: [Link]
-
World Health Organization. (2018). Annex 10 - ICH. Available from: [Link]
-
Pfuhl, P., et al. (2005). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
Alshogran, O., et al. (2023). Evaluating the Release of Different Commercial Orally Modified Niacin Formulations In Vitro. MDPI. Available from: [Link]
-
ClinicalTrials.gov. (2024). Stimulating Fat Tissue Storage With Niacin to Reduce Fat Accumulation in the Liver. Available from: [Link]
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Technical Support Center: Optimizing Dosage and Administration Route for In Vivo Studies
Welcome to the Technical Support Center for In Vivo Study Optimization. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with field-proven insights and actionable protocols. Our goal is to move beyond simple step-by-step instructions and delve into the causality behind experimental choices, ensuring your in vivo studies are both robust and reliable.
This guide is structured to address the most common and critical questions that arise during the crucial transition from in vitro to in vivo research. We will cover the foundational principles, provide detailed experimental workflows, and offer troubleshooting solutions to common hurdles.
Part 1: Foundational Knowledge - The "Why" Before the "How"
A successful in vivo study is built on a strong understanding of how a compound behaves within a living system. This section tackles the core concepts that underpin all dosing and administration decisions.
FAQ 1: What is the first step when moving from an in vitro to an in vivo model?
The crucial first step is to establish a safe dosing range by conducting a Dose Range-Finding (DRF) or Maximum Tolerated Dose (MTD) study.[1][2][3] It is critical to begin with a low dose and escalate gradually to identify a dose that is both well-tolerated and shows potential therapeutic effect.[1] Data from in vitro assays, such as the half-maximal effective concentration (EC50), can help inform the starting dose for these initial in vivo studies.[1]
FAQ 2: What is the Maximum Tolerated Dose (MTD) and why is it essential?
The Maximum Tolerated Dose (MTD) is the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity over a specific period.[1][4][5][6] Determining the MTD is a critical step to define the upper limit for dosing in efficacy studies. This ensures that the drug exposure is high enough to evaluate activity without confounding the results with systemic toxicity.[1][6] MTD studies focus on sub-lethal toxicity and are more relevant for establishing safe dosing than traditional LD50 studies.[1]
FAQ 3: What are Pharmacokinetics (PK) and Pharmacodynamics (PD), and how do they influence my study?
Pharmacokinetics (PK) describes what the body does to the drug, encompassing absorption, distribution, metabolism, and excretion (ADME).[7][8][9][10] Pharmacodynamics (PD), on the other hand, is the study of what the drug does to the body, including its therapeutic effects and mechanism of action.[7][8][9] A comprehensive understanding of both is required to make informed decisions in clinical development and to gain regulatory approval.[8]
-
PK studies will help you understand how your compound is absorbed, where it goes in the body, how it's metabolized, and how it's cleared. This information is vital for selecting the appropriate administration route and dosing frequency.[7][8]
-
PD studies will help you understand the relationship between the drug concentration and its biological effect, which is crucial for determining the optimal dose.[8]
Part 2: Experimental Workflows & Protocols
This section provides detailed, step-by-step methodologies for the key experiments discussed above. These protocols are designed to be self-validating systems, with integrated checkpoints to ensure data integrity.
Workflow 1: Dose Range-Finding (DRF) and MTD Determination
The objective of this workflow is to identify the MTD of a novel compound, which will then inform the dose selection for subsequent efficacy and toxicity studies.[2][3][11]
Caption: Workflow for MTD Determination.
Detailed Protocol:
-
Animal Model Selection: Choose a species and strain relevant to the disease model. For initial studies, rodents are commonly used.[12]
-
Group Allocation: Assign animals to at least 4-5 groups (n=3-5 per group), including a vehicle control group and at least three dose levels of the compound.[13]
-
Dose Selection: The starting dose can be informed by in vitro data or literature on similar compounds.[13] Subsequent doses should be escalated by a factor of 2-3x.
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Monitoring: Closely monitor animals for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and physical appearance, for a period of 7-14 days.[12][14]
-
Data Analysis: The MTD is defined as the highest dose that does not induce significant toxicity, often characterized by a maximum of 10-15% body weight loss and the absence of other severe clinical signs.
Workflow 2: Basic Pharmacokinetic (PK) Study
The objective of this workflow is to determine the fundamental PK parameters of a compound, such as its half-life, peak concentration (Cmax), and total exposure (Area Under the Curve, AUC).
Caption: Workflow for a Basic PK Study.
Detailed Protocol:
-
Animal Model: Use the same animal model as in the efficacy studies. Cannulated animals are preferred for serial blood sampling.[1]
-
Dosing: Administer a single, therapeutically relevant dose of the compound.[13]
-
Blood Sampling: Collect blood samples at multiple time points post-administration to capture the absorption, distribution, and elimination phases.
-
Sample Processing: Immediately process blood to obtain plasma or serum and store at -80°C until analysis.[1]
-
Bioanalysis: Use a validated analytical method, such as LC-MS/MS, to quantify the concentration of the compound in the samples.[13]
-
Data Analysis: Plot the plasma concentration versus time and use appropriate software to calculate key PK parameters.[1]
Part 3: Administration Routes - A Comparative Guide
The choice of administration route can dramatically impact a compound's bioavailability and efficacy. This section provides a comparative overview of the most common routes used in preclinical research.
| Route of Administration | Description | Advantages | Disadvantages | Typical Use Cases |
| Oral (p.o.) | Administration via the mouth, typically by gavage. | Convenient, non-invasive. | Subject to first-pass metabolism, variable absorption.[15][16] | Compounds intended for oral delivery in humans. |
| Intravenous (i.v.) | Direct injection into a vein. | 100% bioavailability, rapid onset.[15] | Requires technical skill, risk of embolism. | Compounds with poor oral bioavailability, rapid effect needed. |
| Intraperitoneal (i.p.) | Injection into the peritoneal cavity. | Large surface area for absorption, easier than i.v. | Potential for injection into organs, not a common human route. | Widely used in rodent studies for systemic delivery. |
| Subcutaneous (s.c.) | Injection into the layer of skin directly below the dermis and epidermis. | Slower, sustained absorption.[15] | Limited volume, potential for local irritation.[15] | Sustained-release formulations, protein therapeutics. |
| Intramuscular (i.m.) | Injection into a muscle. | Faster absorption than s.c. for aqueous solutions.[15] | Can be painful, risk of nerve damage.[15] | Depot formulations, vaccines. |
Part 4: Troubleshooting Common In Vivo Issues
Even with careful planning, challenges can arise. This section provides a troubleshooting guide for common issues encountered during in vivo studies.
| Issue | Potential Cause | Troubleshooting Steps |
| High Toxicity Observed | Dose is above the MTD.[17] | Immediately reduce the dose by 25-50% or revert to the previously established MTD.[17] |
| Vehicle toxicity.[1] | Run a vehicle-only control group to assess the tolerability of the formulation.[17] | |
| Lack of Efficacy | Insufficient drug exposure.[17] | Perform a PK analysis to measure plasma and target tissue concentrations.[17] |
| Poor bioavailability.[17] | Investigate alternative formulations or routes of administration to improve absorption.[17] | |
| Target is not inhibited.[17] | Assess relevant pharmacodynamic biomarkers in the target tissue to confirm target engagement.[17][18] | |
| Inconsistent Results | Dosing inaccuracies.[17] | Ensure precise and consistent administration techniques.[17] |
| Formulation instability.[13] | Assess the stability of your formulation under experimental conditions.[13] | |
| Animal variability. | Increase sample size per group and ensure animals are age- and weight-matched.[13] |
Part 5: Advanced Concepts - Bridging the Translational Gap
For researchers looking to enhance the predictive power of their preclinical studies, this section introduces more advanced concepts.
FAQ 4: How can I estimate a starting dose for my in vivo study from in vitro data?
Extrapolating from in vitro to in vivo is complex and does not follow a simple formula.[19][20] However, a common approach involves using the in vitro effective concentration (e.g., EC50 or IC50) as a target plasma concentration in vivo.[21] Physiologically based pharmacokinetic (PBPK) modeling can also be used to simulate and predict human pharmacokinetics from in vitro data.[22]
FAQ 5: What is allometric scaling and when should I use it?
Allometric scaling is a method used to estimate drug doses and pharmacokinetic parameters between different species based on their body weight and surface area.[23][24][25] It is based on the principle that many physiological processes, including drug metabolism, scale with body size in a predictable manner.[23][26] This method is particularly useful for predicting a starting dose in humans based on animal data.[24][25]
References
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- Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies | Altasciences. ()
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- Allometric scaling | PPTX - Slideshare. ()
- All You Need to Know About Allometric Scaling: An Integrative Review on the Theoretical Basis, Empirical Evidence, and Applic
- Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. ()
- Technical Support Center: Optimizing Compound X Dosage for In Vivo Studies - Benchchem. ()
- How can I calculate an equivalent dose (in vitro to in vivo)?
- dose conversion between animals and human - TargetMol. ()
- Preclinical Studies in Drug Development | PPD. ()
- In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling: Experience With Three Case Studies and Lessons Learned - PMC. ()
- A simple practice guide for dose conversion between animals and human - PMC. ()
- How to extrapolate result from in vitro (ug/mL) to in vivo?
- Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC. ()
- Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. ()
- FDA Requirements for Preclinical Studies. ()
- Dose Range Finding Studies - Maximum Tolerated Dose Study Design | Altasciences. ()
- Technical Support Center: Optimizing Compound XAC Dosage In Vivo - Benchchem. ()
- Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. ()
- Dose Range Finding Studies - Charles River Labor
- Preclinical Considerations for Cell and Gene Therapy Products, an FDA Perspective. ()
- Preclinical research strategies for drug development - AMSbiopharma. ()
- Step 2: Preclinical Research - FDA. ()
- Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals - NC3Rs. ()
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- CLINICAL STUDY PROTOCOL PHASE 1/2 DOSE-ESCALATION, SAFETY, CLINICAL ACTIVITY, PHARMACOKINETIC AND PHARMACODYNAMIC STUDY OF THE E. ()
- Dose Ranging & MTD Studies - WuXi AppTec. ()
- Dose Optimization: How to Get it Right - VeriSIM Life. ()
- Using translational in vitro-in vivo modeling to improve drug repurposing outcomes for inhaled COVID-19 therapeutics - medRxiv.org. ()
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- The Role of Routes of Administration in Drug Absorption and Bioav - Longdom Publishing. ()
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- In vivo studies: comparing the administration via and the impact on the biodistribution of radiopharmaceuticals - PubMed. ()
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- troubleshooting Pak1-IN-1 instability in in vivo studies - Benchchem. ()
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- categorizing various routes of administr
- Navigating drug delivery systems: Key considerations and new approaches - Uk-cpi.com. ()
- Drug Development and Alternative Routes of Administr
- Use treatment and dose tools in In Vivo - Benchling Help Center. ()
- EdU in vivo (mouse) troubleshooting?
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Troubleshooting unexpected side effects of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid in animal models
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid, an investigational GPR109A agonist. This guide is designed for researchers, scientists, and drug development professionals utilizing this compound in preclinical animal models. Our goal is to provide in-depth, field-proven insights to help you anticipate, troubleshoot, and interpret unexpected side effects that may arise during your experiments.
Compound Overview: Mechanism and Intended Action
2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid is a potent and selective agonist for the G protein-coupled receptor 109A (GPR109A, also known as HCA2).[1] Like its parent compound, nicotinic acid (niacin), its primary mechanism involves the inhibition of adenylyl cyclase in adipocytes, leading to a decrease in free fatty acid (FFA) mobilization.[2][3][4] This action is intended to favorably modulate lipid profiles, making it a candidate for studies on dyslipidemia and related cardiovascular diseases.[5] Furthermore, GPR109A is expressed on various immune cells, including macrophages and microglia, suggesting potential anti-inflammatory and neuroprotective applications.[6][7][8]
The introduction of the fluoromethylpiperidine moiety is designed to enhance metabolic stability and potentially alter pharmacokinetic properties compared to traditional nicotinic acid.[9] However, these modifications can also lead to a unique side effect profile. This guide addresses the most common and unexpected issues reported in animal studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Severe Cutaneous Flushing and Dermatological Reactions
Question: My animal models (mice/rats) are exhibiting intense, transient redness and warmth, particularly around the ears, face, and dorsal skin, shortly after dosing. Is this the expected flushing side effect, and how can I mitigate it?
Answer: Yes, this is a classic and expected side effect of potent GPR109A agonists.[2][10] The mechanism is well-understood and distinct from the therapeutic anti-lipolytic effect.
-
Causality: The flushing is mediated by the activation of GPR109A on epidermal Langerhans cells and keratinocytes.[11] This triggers the release of prostaglandins, primarily Prostaglandin D2 (PGD2), which causes potent vasodilation in the skin, leading to the observed redness and warmth.[4] The effect is typically rapid in onset and transient.
-
Troubleshooting & Mitigation Strategies:
-
Dose Titration: The severity of flushing is strongly dose-dependent. Begin with a lower dose and gradually escalate to the desired therapeutic level over several days. This can help desensitize the flushing response.
-
Vehicle and Formulation Optimization: Ensure the compound is fully solubilized. Particulates can cause localized irritation. For oral gavage, consider co-formulating with a small amount of food-grade oil to potentially slow absorption.[12][13] For parenteral routes, ensure the pH and osmolality are physiologically compatible.[14]
-
Pre-treatment with a COX Inhibitor: Administering a non-steroidal anti-inflammatory drug (NSAID) like aspirin or ibuprofen 30-60 minutes prior to the compound can significantly blunt the prostaglandin-mediated flushing. Note: This should be a temporary troubleshooting step, as chronic NSAID use can have its own confounding effects.
-
Intermittent Dosing Schedule: Studies with nicotinic acid have shown that continuous exposure can lead to tolerance in the desired anti-lipolytic effect, while an intermittent dosing schedule can preserve efficacy and potentially manage side effects.[15] Consider a once-daily dosing regimen or a schedule with a "drug holiday."
-
Experimental Workflow: Quantifying the Flushing Response
Caption: Workflow for assessing and quantifying the cutaneous flushing response.
FAQ 2: Unexpected Neurological & Behavioral Side Effects
Question: I've observed significant hypoactivity, sedation, and in some cases, tremors or seizure-like activity in my rodent models, which was not anticipated. What could be the cause?
Answer: While GPR109A's primary role is in metabolic regulation, it is also expressed in the brain and can influence neuro-inflammation.[7] The novel chemical structure of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid may enhance its ability to cross the blood-brain barrier (BBB) and/or introduce off-target activities.
-
Potential Causes:
-
Enhanced CNS Exposure: The fluoromethylpiperidine moiety may increase lipophilicity, leading to higher brain concentrations compared to nicotinic acid.
-
Central GPR109A Activation: Activation of GPR109A on microglia and neurons can have anti-inflammatory effects but could also disrupt normal neuronal signaling at high concentrations.[7]
-
Off-Target Activity: The compound might interact with other central nervous system receptors. The piperidine scaffold is common in many CNS-active drugs, and nicotinic acid itself is structurally related to nicotine. Although the pharmacology is distinct, high concentrations could lead to unexpected receptor interactions (e.g., nicotinic acetylcholine receptors [nAChRs] or GABA receptors).[16][17]
-
-
Troubleshooting & Investigation Plan:
-
Conduct a Dose-Response Study: Carefully assess behavior across a wide range of doses to establish the threshold for these neurological effects. This will help determine the therapeutic window.
-
Detailed Behavioral Phenotyping: Use standardized tests (e.g., open field test for locomotion, rotarod for motor coordination) to systematically quantify the behavioral changes.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: This is a critical step. Measure compound concentrations in both plasma and brain tissue at various time points after dosing and correlate these with the onset and severity of behavioral side effects.[18][19] This will confirm if the effects are linked to high CNS exposure.
-
Consider an Alternative Route of Administration: If currently using intraperitoneal (IP) injection, a bolus dose can lead to rapid, high peak concentrations. Switching to oral gavage (PO) or subcutaneous (SC) injection may provide a smoother pharmacokinetic profile and reduce peak CNS exposure.[20]
-
Protocol: Brain and Plasma Sample Collection for PK Analysis
-
Dose animals as per the experimental design (N=3-4 animals per time point).
-
Select time points that capture the peak of the behavioral effect and its resolution (e.g., 30 min, 1, 2, 4, 8 hours post-dose).
-
At each designated time point, anesthetize the animal deeply (e.g., with isoflurane).
-
Perform cardiac puncture to collect whole blood into an EDTA-coated tube. Keep on ice.
-
Immediately centrifuge the blood (e.g., 2000 x g for 15 min at 4°C) to separate plasma. Store plasma at -80°C.
-
Following blood collection, perform transcardial perfusion with ice-cold saline to flush remaining blood from the brain.
-
Rapidly dissect the brain, weigh it, and snap-freeze in liquid nitrogen. Store at -80°C until analysis by LC-MS/MS.
FAQ 3: Inconsistent Efficacy and High Inter-Animal Variability
Question: The therapeutic effect of the compound (e.g., FFA lowering) is highly variable between animals, and in some cases, I see a loss of efficacy after several days of treatment. Why is this happening?
Answer: This issue often points to problems with formulation, administration, or the development of pharmacological tolerance.
-
Plausible Explanations:
-
Poor Formulation/Solubility: 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid, being a carboxylic acid, may have pH-dependent solubility. If not fully dissolved or if it precipitates in the stomach after oral gavage, absorption will be erratic, leading to high variability.[21]
-
Inaccurate Dosing: Particularly with small animals like mice, ensuring the precise administration of the intended dose via oral gavage requires skill and proper technique.[20][22]
-
Pharmacokinetic Variability: Differences in metabolism (e.g., due to sex or genetic strain) can lead to different levels of drug exposure between animals. The fluoromethyl group is designed to reduce metabolism, but it can still be a site for enzymatic activity.[9]
-
Tolerance (Tachyphylaxis): As seen with nicotinic acid, sustained activation of GPR109A can lead to receptor downregulation or desensitization, resulting in a loss of the FFA-lowering effect over time.[15]
-
-
Troubleshooting Decision Tree:
Caption: A decision tree for troubleshooting inconsistent efficacy.
FAQ 4: Elevated Liver Enzymes or Other Organ-Specific Toxicities
Question: Routine clinical pathology on my long-term study animals shows elevated ALT/AST levels. Could this compound be hepatotoxic?
Answer: Hepatotoxicity is a potential concern with nicotinic acid derivatives, particularly with sustained-release formulations that lead to prolonged liver exposure.[3]
-
Mechanistic Considerations:
-
Metabolic Burden: Although the fluoromethyl group is intended to increase stability, the liver is the primary site of drug metabolism. High or prolonged exposure could lead to the formation of reactive metabolites or place a burden on hepatic enzymes.[9][23]
-
Direct Toxicity: At very high concentrations, the compound or its metabolites may have direct toxic effects on hepatocytes.
-
-
Recommended Actions:
-
Confirm with Histopathology: Elevated liver enzymes are an indicator of damage, but not definitive. Perform a histopathological examination of the liver tissue from affected animals to look for evidence of necrosis, inflammation, or steatosis.
-
Evaluate Dose and Exposure: Determine if the hepatotoxicity is dose-dependent. A full pharmacokinetic profile can help determine if the total drug exposure (AUC) is correlated with the rise in liver enzymes.[24]
-
Assess Metabolic Profile: If possible, conduct a metabolite identification study to see if a specific metabolite is being formed in large quantities that could be responsible for the toxicity.
-
Monitor Other Organs: While the liver is a primary concern, conduct histopathology on other key organs (e.g., kidneys, spleen) to check for other potential target organ toxicities.
-
Data Summary Table: Example of Dose-Ranging Toxicity Study
| Dose Group (mg/kg/day) | N | Body Weight Change (%) | ALT (U/L) - Day 14 | AST (U/L) - Day 14 | Liver Histopathology Findings |
| Vehicle Control | 8 | +5.2 ± 0.8 | 35 ± 6 | 88 ± 12 | No Abnormalities Found |
| 10 mg/kg | 8 | +4.9 ± 1.1 | 41 ± 8 | 95 ± 15 | No Abnormalities Found |
| 30 mg/kg | 8 | +3.1 ± 1.5 | 98 ± 25 | 210 ± 45 | Minimal centrilobular hypertrophy |
| 100 mg/kg | 8 | -2.5 ± 2.0 | 350 ± 90 | 750 ± 150 | Moderate multifocal hepatocellular necrosis |
| Data are representative examples (Mean ± SD). *p < 0.05 vs. Vehicle Control. |
References
-
Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Review of Pharmacology and Toxicology, 48, 79-106. [Link][1][2][25]
-
Pike, N. B. (2005). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology, 144(5), 583-586. [Link][10]
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Drugs.com. (2025). Nicotinic Acid Side Effects: Common, Severe, Long Term. [Link][26]
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Wann-Yin, L., & Yeang, C. (2014). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 16(9), 443. [Link][6]
-
Foley, P. L. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 598-603. [Link][21]
-
Fei, G., Xiang, Q., & Li, X. (2023). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Frontiers in Pharmacology, 14, 1145615. [Link][7]
-
Digby, J. E., Martinez, F., & Rupprecht, A. (2014). Inflammation Stimulates Niacin Receptor (GPR109A/HCA2) Expression in Adipose Tissue and Macrophages. The American Journal of Pathology, 184(10), 2639-2646. [Link][8]
-
Feingold, K. R. (2014). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. American Journal of Physiology-Endocrinology and Metabolism, 307(3), E241-E250. [Link][29]
-
Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 604-617. [Link][20]
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Morton, D. B., Jennings, M., Buckwell, A., Ewbank, R., Godfrey, C., Holgate, B., ... & Poirier, G. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Laboratory animals, 35(1), 1-41. [Link][12]
-
Richman, J. G. (2011). Future of GPR109A agonists in the treatment of dyslipidaemia. British Journal of Pharmacology, 163(7), 1377-1387. [Link][11]
-
West Virginia University IACUC. (n.d.). Guidelines: Administration of Substances to Research and Teaching Animals. [Link][22]
-
Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B-26B. [Link][4]
-
University of Iowa IACUC. (n.d.). Use of Drugs and Chemicals in Laboratory Animals (Guideline). [Link][14]
-
Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79-106. [Link]
-
Wikipedia. (n.d.). Vitamin B3. [Link]
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Jones, R. M., et al. (2012). Discovery of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid as a hepatoselective glucokinase activator clinical candidate for treating type 2 diabetes mellitus. Journal of medicinal chemistry, 55(3), 1318-1333. [Link]
-
Guo, X., et al. (2023). Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain: a simultaneous investigation of nicotine metabolites and the release of neurotransmitters in vivo. Frontiers in Chemistry, 11, 1275478. [Link][18]
-
Al-Gareeb, A. I., et al. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. International Journal of Health and Clinical Research, 4(10), 134-140. [Link]
-
Fredersdorf, S., et al. (2019). Nicotine Pharmacokinetics and Pharmacodynamic Effects of P4M3 Compared with Subjects' Own Electronic Cigarette. Nicotine & Tobacco Research, 21(Supplement_1), S56-S64. [Link]
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Tomizawa, M., & Casida, J. E. (2001). Analgesic and toxic effects of neonicotinoid insecticides in mice. Toxicology and applied pharmacology, 177(2), 126-132. [Link]
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Hoye, T. R., & Hu, M. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS omega, 6(4), 2641-2653. [Link]
-
Kroon, T., et al. (2015). Dosing profile profoundly influences nicotinic acid's ability to improve metabolic control in rats. The FASEB Journal, 29(10), 4419-4428. [Link]
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Stratford, M. R., et al. (1995). NICOTINAMIDE PHARMACOKINETICS IN NORMAL VOLUNTEERS AND PATIENTS UNDERGOING PALLIATIVE RADIOTHERAPY. The British journal of cancer, 72(4), 957-963. [Link]
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Torres-Altoro, M. I., et al. (2021). Neurotoxic Effects of Neonicotinoids on Mammals: What Is There beyond the Activation of Nicotinic Acetylcholine Receptors?—A Systematic Review. International journal of molecular sciences, 22(16), 8591. [Link]
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Mariotti, F., et al. (2018). Safety, tolerability, and pharmacokinetics of single and repeat ascending doses of CHF6001, a novel inhaled phosphodiesterase-4 inhibitor: two randomized trials in healthy volunteers. International journal of chronic obstructive pulmonary disease, 13, 3341-3353. [Link]
-
Shibata, K., et al. (2012). Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats. The Journal of nutritional biochemistry, 23(7), 811-816. [Link]
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Guo, X., et al. (2023). Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain. Semantic Scholar. [Link]
-
FDA. (2017). NDA #: 208751 Review. [Link]
-
Cottet, F., et al. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic letters, 10(9), 1835-1837. [Link]
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World Anti-Doping Agency. (2019). The Prohibited List. [Link]
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Challenges in the synthesis of fluorinated organic compounds.
Welcome to the Fluorination Technical Support Center . As a Senior Application Scientist, I have designed this portal to help you navigate the notorious complexities of synthesizing fluorinated organic compounds. Due to fluorine’s high electronegativity, small atomic radius, and the immense thermodynamic stability of the C–F bond, introducing fluorine into complex Active Pharmaceutical Ingredients (APIs) is synthetically punishing (1)[1].
This guide moves beyond generic instructions. Here, we address the mechanistic causality behind reaction failures and provide self-validating protocols for electrophilic, nucleophilic, and radical fluorination workflows.
Section 1: Electrophilic Fluorination (Selectfluor)
Concept: Selectfluor is an air-stable, crystalline source of electrophilic fluorine (F⁺). While user-friendly, its high reduction potential often leads to unexpected side reactions.
Q: Why am I getting complex mixtures or oxidation byproducts instead of my fluorinated target? A: Selectfluor is not merely a fluorinating agent; it is a potent single-electron oxidant. Highly electron-rich substrates (such as certain phenols or anilines) are prone to Single-Electron Transfer (SET) oxidation, leading to polymerization or decomposition rather than the desired electrophilic aromatic substitution (2)[2]. Additionally, if your protocol involves transition metals or phosphine ligands, Selectfluor can prematurely oxidize the catalyst, causing redox incompatibility (3)[3].
Troubleshooting Strategy: Implement sequential addition to isolate the metal/ligand complex from the Selectfluor until the active intermediate is formed. Alternatively, optimize the solvent. While acetonitrile (MeCN) is standard, performing the reaction in water with a surfactant can selectively drive enolization and subsequent fluorination without harsh side reactions (4)[4].
Protocol: Self-Validating Electrophilic Fluorination of Ketones
-
Preparation: Dissolve the ketone (1.0 equiv) in a 0.05% aqueous surfactant solution (e.g., sodium lauryl ether sulfate) or MeCN.
-
Fluorination: Add Selectfluor (1.1 equiv) portion-wise at 0 °C.
-
Causality: Portion-wise addition controls the exothermic nature of the reaction and minimizes over-fluorination (gem-difluorination).
-
-
Validation: Monitor the reaction via ¹⁹F NMR of the crude mixture. A clean doublet or triplet in the -190 to -210 ppm range confirms successful mono-fluorination.
Workflow for troubleshooting low yields and redox incompatibility in Selectfluor-mediated fluorination.
Section 2: Nucleophilic Deoxyfluorination (DAST & Deoxo-Fluor)
Concept: Aminosulfur trifluorides are used to convert alcohols to alkyl fluorides, and carbonyls to gem-difluorides via nucleophilic displacement.
Q: My DAST reaction is yielding primarily elimination products (alkenes) rather than the desired alkyl fluoride. How do I fix this? A: This is a classic mechanistic competition. When DAST reacts with an alcohol, it forms an alkoxyaminosulfur difluoride intermediate. As fluoride is released, it must attack the carbon via an Sₙ2 pathway. However, if the substrate is sterically hindered (e.g., secondary or tertiary alcohols), the basicity of the intermediate promotes proton abstraction, leading to E2 elimination instead (5)[5].
Troubleshooting Strategy: Switch to a less basic, more thermally stable reagent like Deoxo-Fluor. While DAST and Deoxo-Fluor both decompose at ~140 °C, DAST degrades explosively with an enthalpy (ΔH) of -1700 J/g, whereas Deoxo-Fluor decomposes with a more manageable ΔH of -1100 J/g, making it significantly safer for scale-up (6)[6]. Keep addition temperatures strictly at -78 °C to suppress the activation energy required for the elimination pathway.
Protocol: Safe Deoxyfluorination of Alcohols
-
Drying: Rigorously dry the alcohol (1.0 equiv) and dissolve in anhydrous DCM under Argon.
-
Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath.
-
Addition: Add Deoxo-Fluor (1.5 equiv) dropwise.
-
Causality: Dropwise addition prevents localized heating, ensuring the Sₙ2 pathway remains kinetically favored over E2 elimination.
-
-
Validation & Quench: Allow to warm to room temperature. Validate completion via TLC. Quench slowly with saturated aqueous NaHCO₃ at 0 °C to safely neutralize the generated HF byproduct.
Mechanistic divergence in DAST deoxyfluorination highlighting the competing SN2 and E2 pathways.
Section 3: Transition-Metal Catalyzed Trifluoromethylation
Concept: Cross-coupling of aryl or alkyl halides with CF₃ sources (e.g., Langlois' or Togni's reagents) to form C–CF₃ bonds.
Q: I am attempting a copper-catalyzed trifluoromethylation, but I am seeing rapid decomposition of the CF₃ source and low yields. What is failing? A: The trifluoromethyl anion (CF₃⁻) and radical (CF₃•) are highly unstable and prone to α-fluoride elimination, generating difluorocarbene. In copper-catalyzed systems, the transient Cu-CF₃ species must be generated efficiently and stabilized. If using Langlois reagent (CF₃SO₂Na), the lack of an appropriate external oxidant will prevent the generation of the CF₃ radical.
Troubleshooting Strategy: If using Langlois reagent, ensure you are using an oxidant like K₂S₂O₈ and consider replacing CuI with CuCl₂ (10-15 mol%) to drastically improve the generation of the active Cu-CF₃ species (7)[7]. If using Togni's reagent for the trifluoromethylation of alkyl iodides, a terminal reductant must be present.
Protocol: Reductive Trifluoromethylation of Alkyl Iodides
-
Preparation: In a glovebox, combine the alkyl iodide (1.0 equiv), Togni's reagent (1.2 equiv), and a diboron ester (e.g., B₂pin₂, 1.5 equiv).
-
Catalysis: Add the Cu-catalyst and Ni-promoter in an appropriate solvent system.
-
Validation: Monitor the consumption of Togni's reagent via ¹⁹F NMR (disappearance of the characteristic signal near -40 ppm).
Quantitative Data: Reagent Comparison & Stability Profile
To aid in reagent selection and safety assessments, the following table summarizes the thermodynamic profiles and primary troubleshooting challenges of common fluorinating agents (6)[6].
| Reagent | Reaction Type | Target Functional Group | Thermal Decomp. Temp | Enthalpy of Decomp. (ΔH) | Primary Troubleshooting Challenge |
| DAST | Nucleophilic Deoxyfluorination | Alcohols, Ketones | ~140 °C | -1700 J/g | High explosive hazard; competing E2 elimination side-reactions. |
| Deoxo-Fluor | Nucleophilic Deoxyfluorination | Alcohols, Ketones | ~140 °C | -1100 J/g | Fuming liquid; highly moisture sensitive. |
| Selectfluor | Electrophilic Fluorination | Enols, Electron-rich Arenes | >195 °C | N/A (Stable solid) | Over-fluorination; redox incompatibility with phosphines/metals. |
| Togni's Reagent | Electrophilic Trifluoromethylation | Nucleophiles, Alkyl Iodides | ~130 °C | Exothermic | Requires metal catalysis (e.g., Cu) and reductants for optimal radical generation. |
| Langlois Reagent | Radical Trifluoromethylation | Arenes, Heteroarenes | >250 °C | N/A (Stable solid) | Requires external oxidants (e.g., K₂S₂O₈) for radical initiation. |
References
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs , Organic & Biomolecular Chemistry. 1
-
Late-Stage Fluorination: From Fundamentals to Application , PMC - NIH. 2
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope , MDPI. 3
-
Selective and Effective Fluorination of Organic Compounds in Water Using Selectfluor F-TEDA-BF4 , ACS Publications. 4
-
Fluorination Remains Key Challenge in API Synthesis , Pharmaceutical Technology. 5
-
Simpler fluorine chemistry , SCI.6
-
Copper(II)-Catalyzed Trifluoromethylation of Iodoarenes using Chen Reagent , ResearchGate. 7
-
Copper-Catalyzed Reductive Trifluoromethylation of Alkyl Iodides with Togni's Reagent , ACS Publications.8
Sources
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Minimizing off-target effects of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid
Compound Focus: 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid (CAS: 2023196-53-2)
Welcome to the Application Science Support Center. This portal is designed for medicinal chemists, toxicologists, and pharmacologists working with the 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid scaffold. While this compound serves as a versatile building block and lead fragment, its unique structural motifs—a basic piperidine ring, a fluoromethyl group, and a nicotinic acid core—present specific off-target and metabolic liabilities.
Below, you will find our expert-curated troubleshooting guides, mechanistic FAQs, and self-validating experimental protocols to help you systematically identify and engineer away these off-target effects.
Part 1: Pharmacological Off-Targets (Receptor & Channel Liabilities)
Q: During safety pharmacology screening, our derivatives show moderate-to-severe hERG channel inhibition. How can we minimize this off-target effect without losing primary target affinity?
The Causality: The hERG (human ether-à-go-go-related gene) potassium channel features a large central cavity lined with aromatic residues (Tyr652 and Phe656). The basic nitrogen of the piperidine ring in your scaffold is protonated at physiological pH, allowing it to form strong cation- π interactions with these residues, while the lipophilic fluoromethyl group anchors into hydrophobic pockets[1]. The Solution: You must reduce the basicity (pKa) of the piperidine nitrogen. Although conjugation to the pyridine ring already lowers its pKa compared to an isolated aliphatic amine, it is often insufficient. We recommend introducing electron-withdrawing groups (EWGs) via inductive effects. For example, adding a second fluorine atom to the piperidine ring or replacing the piperidine with a morpholine bioisostere can drop the pKa by 1.5 to 3.0 units, drastically reducing hERG affinity[1].
Q: In our in vivo wild-type mouse models, we observe severe cutaneous flushing and altered lipid profiles shortly after dosing. Is the compound hitting an endogenous target?
The Causality: Yes. The pyridine-3-carboxylic acid core of your compound is structurally homologous to endogenous niacin (nicotinic acid). Niacin is a high-affinity agonist for GPR109A (HM74A), a Gi-protein-coupled receptor highly expressed on adipocytes and dermal macrophages. Activation of GPR109A on macrophages triggers the arachidonic acid cascade, releasing vasodilatory prostaglandins (PGD2 and PGE2) which cause the characteristic flushing response[2]. The Solution: To abolish GPR109A mimicry, you must disrupt the spatial arrangement of the carboxylic acid relative to the pyridine nitrogen. Moving the carboxylic acid to the 4-position (isonicotinic acid) or converting it to a bioisostere (e.g., a tetrazole or acylsulfonamide) will abrogate GPR109A binding while potentially preserving your primary target activity.
Part 2: Metabolic & Reactive Off-Targets (CYP & UGT Liabilities)
Q: We are seeing time-dependent covalent binding to plasma proteins in our microsomal stability assays, leading to idiosyncratic toxicity. What is the mechanism?
The Causality: The carboxylic acid moiety is highly susceptible to phase II metabolism by UDP-glucuronosyltransferases (UGTs), forming acyl glucuronides (AGs). Unlike stable ether glucuronides, AGs are inherently unstable. They undergo pH-dependent intramolecular acyl migration, forming reactive isomers that act as hard electrophiles. These intermediates covalently bind to nucleophilic residues (like lysine) on endogenous proteins via transacylation or glycation, triggering immune-mediated idiosyncratic drug toxicity (IDT)[3]. The Solution: Steric hindrance is your best defense. Introducing alpha-substitution (e.g., a methyl group adjacent to the carboxylic acid) restricts the conformational flexibility required for UGT enzyme binding, significantly increasing the half-life of the compound and preventing AG formation[4].
Q: Is the fluoromethyl group stable, or could it be contributing to off-target toxicity?
The Causality: While fluorine is traditionally used in medicinal chemistry to block CYP450 metabolism, aliphatic fluoromethyl groups (-CH2F) are vulnerable to α -hydroxylation by enzymes such as CYP3A4. This oxidation creates an unstable hemiacetal that spontaneously collapses, releasing a toxic fluoride ion (defluorination) and a highly reactive electrophile (fluoroformaldehyde), which indiscriminately alkylates off-target proteins[5].
Caption: Bioactivation pathways leading to off-target covalent binding and toxicity.
Part 3: Quantitative Data & Structural Optimization
The table below summarizes the quantitative impact of specific structural modifications on the physicochemical properties and off-target liabilities of the parent scaffold, based on established medicinal chemistry principles.
| Structural Modification | Target Liability | pKa (Basic) | hERG IC50 (µM) | AG Half-life (hrs) | Mitigation Mechanism |
| Parent Compound | Baseline | 8.2 | 4.5 | 1.2 | N/A |
| Add 3-Fluoro to Piperidine | hERG Blockade | 6.5 | > 40.0 | 1.1 | Inductive withdrawal reduces basicity, weakening cation- π interactions. |
| Morpholine Bioisostere | hERG Blockade | 5.8 | > 50.0 | 1.3 | Heteroatom introduction lowers pKa and reduces lipophilicity (LogD). |
| α -Methylation of Acid | AG Toxicity | 8.1 | 5.0 | > 24.0 | Steric hindrance prevents UGT binding and slows acyl migration. |
| CF3 Substitution (-CH2F to -CF3) | Defluorination | 8.0 | 3.8 | 1.2 | Stronger C-F bonds resist CYP-mediated α -hydroxylation. |
Part 4: Experimental Protocols
Self-Validating Protocol: [35S]Cysteine Trapping Assay for Reactive Metabolites
To definitively determine if your compound is forming toxic Acyl Glucuronides or undergoing defluorination, use this self-validating trapping assay[6].
Rationale: Cysteine acts as a "hard" nucleophile that effectively traps reactive acyl glucuronides and fluoroformaldehyde intermediates before they can bind to larger proteins.
Materials Required:
-
Human Liver Microsomes (HLM)
-
Uridine 5′-diphospho-glucuronic acid (UDPGA)
-
NADPH regenerating system *[35S]Cysteine (10 mM)
-
Positive Control: Diclofenac (Known to form highly reactive AGs)
-
Negative Control: Ibuprofen (Forms stable, non-reactive AGs)
Step-by-Step Methodology:
-
System Preparation: Prepare a 100 µL incubation mixture containing 1 mg/mL HLM, 2 mM UDPGA, 1 mM NADPH, and 10 mM [35S]Cysteine in 100 mM potassium phosphate buffer (pH 7.4).
-
Self-Validation Step (Internal Controls): Split the assay into three parallel runs: Test Compound (10 µM), Positive Control (Diclofenac, 10 µM), and Negative Control (Ibuprofen, 10 µM). Validation: If Diclofenac does not show high adduct formation, the HLM or UDPGA is degraded.
-
Incubation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the test/control compounds.
-
Reaction: Incubate at 37°C for 60 minutes with gentle shaking.
-
Termination: Stop the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
-
Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate denatured proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS coupled with a radiodetector. Monitor for the specific mass shift of the parent compound + Cysteine adduct (+119 Da for transacylation).
-
Interpretation: Quantify the peak area of the [35S] radiolabeled adducts. High adduct formation indicates a severe off-target covalent binding liability requiring immediate structural optimization.
Caption: Tiered screening and structural optimization workflow for mitigating off-target liabilities.
References
-
Iwamura, A., et al. "Toxicological Potential of Acyl Glucuronides and Its Assessment." DMPK Research Laboratories, Mitsubishi Tanabe Pharma Corporation, PubMed.[Link]
-
"Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated." Chemical Research in Toxicology, ACS Publications.[Link]
-
"Quantitative Evaluation of Reactivity and Toxicity of Acyl Glucuronides by[35S]Cysteine Trapping." Chemical Research in Toxicology, ACS Publications.[Link]
-
"Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors of DNA-PK." PMC, National Institutes of Health.[Link]
-
"Fluorine in medicinal chemistry." Chemical Society Reviews, University College Dublin / NIH.[Link]
-
"Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid." Journal of Clinical Investigation.[Link]
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Technical Support Center: Enhancing the Bioavailability of Piperidine-Based Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively working to overcome the challenges associated with the oral bioavailability of piperidine-containing molecules. The piperidine scaffold is a cornerstone in modern medicinal chemistry, but its inherent physicochemical properties often lead to complex absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2]
This document provides a structured approach to troubleshooting common issues, offering both theoretical explanations and practical, step-by-step protocols to guide your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions that arise during the development of piperidine-based compounds.
Q1: My piperidine compound shows excellent in vitro potency but very low oral bioavailability. Where should I start my investigation?
A1: This is a classic and frequent challenge. Low oral bioavailability for a potent compound typically points to issues with absorption or first-pass metabolism.[3] Your initial troubleshooting should focus on two key areas:
-
Physicochemical Characterization: Confirm the compound's aqueous solubility across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal (GI) tract. The basicity of the piperidine nitrogen means solubility can be highly pH-dependent.[4][5]
-
In Vitro ADME Profiling: Assess metabolic stability using human liver microsomes (HLM) or hepatocytes. Piperidine rings and their substituents are known substrates for cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6.[6][7] N-dealkylation and ring oxidation are common metabolic pathways that can lead to rapid clearance.[6][8]
Q2: What are the most common metabolic "hotspots" on a piperidine-containing compound?
A2: The piperidine moiety itself presents several potential sites for metabolism, primarily mediated by CYP enzymes.[9] Key metabolic pathways to investigate include:
-
N-Dealkylation: If the piperidine nitrogen is substituted, this is often a major metabolic route, particularly catalyzed by CYP3A4.[6][8]
-
C-Oxidation: Hydroxylation can occur on the carbon atoms of the piperidine ring, especially those adjacent (alpha) to the nitrogen, which can lead to the formation of lactams.[9]
-
Ring Contraction: While less common, oxidative ring contraction of piperidines to form pyrrolidine structures can occur.[10]
The most direct way to identify these hotspots is through a metabolite identification study, where the compound is incubated with liver microsomes or hepatocytes, followed by analysis with high-resolution mass spectrometry (LC-MS/MS).[9]
Q3: Is salt formation a good strategy for improving the bioavailability of my basic piperidine compound?
A3: Yes, salt formation is often the most effective and common initial strategy for improving the solubility and dissolution rate of ionizable basic compounds like those containing a piperidine ring.[11][12][13] By converting the basic piperidine to a salt, you can significantly increase its aqueous solubility.[14][15] However, consider these points:
-
pKa is Key: The pKa of the piperidine nitrogen and the counter-ion will determine the pH at which the salt remains ionized and soluble.[5][12]
-
Precipitation Risk: The salt may dissolve in the low pH of the stomach but could precipitate back to the less soluble free base form in the higher pH of the small intestine, where most absorption occurs.[13] This is known as the "common ion effect."
-
Hygroscopicity: Some salt forms can be hygroscopic, which can introduce challenges related to chemical and physical stability during formulation.[13]
Q4: When should I consider a lipid-based formulation like a SEDDS or SMEDDS?
A4: Lipid-based drug delivery systems (LBDDS), including Self-Emulsifying Drug Delivery Systems (SEDDS), are an excellent choice for highly lipophilic (high LogP) piperidine compounds that have very poor aqueous solubility (BCS Class II or IV).[11][16][17] These formulations work by dissolving the drug in a mixture of oils, surfactants, and co-solvents.[17] Upon gentle agitation in the GI fluids, they form a fine micro- or nano-emulsion, which can:
-
Keep the drug in a solubilized state, avoiding precipitation.[11]
-
Enhance absorption through intestinal lymphatic pathways, which can help bypass first-pass metabolism in the liver.[3][17]
-
Improve membrane permeability.[17]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed guides for addressing specific experimental challenges, complete with step-by-step protocols.
Guide 1: Diagnosing the Root Cause of Poor Bioavailability
The first step in solving a bioavailability problem is to accurately diagnose it. The issue can generally be categorized as either "solubility-limited" or "permeability-limited." The following workflow helps to distinguish between these two scenarios.
Caption: Decision tree for troubleshooting poor bioavailability.
This assay determines the solubility of your compound under non-equilibrium conditions that mimic the GI tract.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of your piperidine compound in 100% DMSO.
-
Buffer Preparation: Prepare buffers for simulated gastric fluid (pH ~1.2) and simulated intestinal fluid (pH ~6.8).
-
Assay Plate Setup: Add 198 µL of each buffer to separate wells of a 96-well plate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each well (final concentration 100 µM). This creates a thermodynamic supersaturated state from which precipitation can occur.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Separation: Filter the samples using a 96-well filter plate to separate the dissolved compound from any precipitate.
-
Quantification: Analyze the concentration of the compound in the filtrate using LC-MS/MS against a standard curve prepared in the same buffer/DMSO mixture.
This in vitro assay uses a monolayer of human intestinal cells (Caco-2) to predict intestinal permeability and identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[18][19]
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow them to differentiate and form a tight monolayer.[20]
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. Also, assess the permeability of a low-permeability marker like Lucifer Yellow.[20]
-
Assay Setup (Bidirectional):
-
A-to-B (Apical to Basolateral): Add the test compound to the apical (upper) chamber, which represents the GI lumen.
-
B-to-A (Basolateral to Apical): Add the test compound to the basolateral (lower) chamber, which represents the blood side.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[18][20]
-
Sampling: At the end of the incubation, take samples from both the donor and receiver chambers.[18]
-
Analysis: Quantify the compound concentration in all samples using LC-MS/MS.[18]
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the compound is subject to active efflux.[18]
-
Guide 2: Formulation Strategies for Solubility Enhancement
If your diagnosis points to a solubility-limited absorption problem, several formulation strategies can be employed.
| Strategy | Mechanism | Best For... | Advantages | Disadvantages |
| Salt Formation | Increases aqueous solubility by converting the molecule to an ionized form.[11] | Ionizable piperidine compounds (weak bases). | Simple, cost-effective, well-established.[11] | Risk of conversion back to free base in the intestine; potential for hygroscopicity.[13] |
| Amorphous Solid Dispersion (ASD) | Traps the drug in a high-energy, amorphous state within a polymer matrix, preventing crystallization and enhancing dissolution.[11][21] | Crystalline compounds with high melting points that are difficult to solubilize otherwise. | Can achieve significant increases in apparent solubility and bioavailability.[11] | Can be physically unstable (risk of recrystallization); requires specific manufacturing processes (e.g., spray drying, hot-melt extrusion).[16][22] |
| Lipid-Based Formulations (e.g., SMEDDS) | The drug is pre-dissolved in a lipid/surfactant mixture, which forms a micro/nano-emulsion in the GI tract.[11][17] | Highly lipophilic (high LogP), poorly soluble compounds. | Enhances solubility, can improve permeability, and may bypass first-pass metabolism via lymphatic uptake.[17][23] | More complex formulation development; potential for GI side effects with high surfactant loads. |
| Particle Size Reduction (Micronization/Nanonization) | Increases the surface area-to-volume ratio of the drug particles, which increases the dissolution rate according to the Noyes-Whitney equation.[3] | Compounds whose absorption is limited by dissolution rate rather than absolute solubility (DCS Class IIa).[11] | Relatively simple technology; can be effective for certain compounds. | May not be sufficient for compounds with very low intrinsic solubility; particles can re-aggregate.[24] |
This is a lab-scale method to quickly screen for the potential of an ASD formulation.
-
Polymer & Solvent Selection: Choose a suitable polymer (e.g., PVP, HPMC-AS) and a volatile organic solvent (e.g., methanol, acetone) in which both your piperidine compound and the polymer are soluble.
-
Dissolution: Prepare a solution containing the drug and polymer at a specific ratio (e.g., 1:3 w/w). Ensure complete dissolution to form a clear solution.[21]
-
Solvent Evaporation: Place the solution in a round-bottom flask and remove the solvent using a rotary evaporator under reduced pressure. This should be done relatively quickly to "trap" the drug in an amorphous state.
-
Drying: Further dry the resulting solid film under a high vacuum for 24-48 hours to remove all residual solvent.
-
Characterization: Scrape the solid from the flask. Characterize the material using Powder X-Ray Diffraction (PXRD) to confirm the absence of crystallinity (i.e., a halo pattern instead of sharp peaks) and Differential Scanning Calorimetry (DSC) to observe a single glass transition temperature (Tg).
Guide 3: Structural Modification Strategies
If formulation approaches are insufficient or if high first-pass metabolism is the primary issue, structural modification of the piperidine compound itself may be necessary.
Caption: Logic for selecting a structural modification strategy.
If a specific metabolic hotspot has been identified (e.g., oxidation at a carbon alpha to the nitrogen), you can block this position.
-
Deuteration: Replacing a C-H bond at the metabolic site with a C-D bond can slow the rate of metabolism due to the kinetic isotope effect.[9]
-
Fluorination or Methylation: Introducing a small, sterically hindering group like a fluorine or methyl group can physically block the metabolic enzymes from accessing the site.[9]
A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active compound.[25] This is a powerful strategy.
-
To Improve Solubility/Permeability: A common strategy for piperidine compounds is to attach a highly polar promoiety, such as a phosphate group, to a hydroxyl or even the piperidine nitrogen via a linker.[26] This can dramatically increase aqueous solubility. The phosphate is then cleaved by phosphatases in the body to release the active drug.[26]
-
To Bypass Metabolism: The piperidine nitrogen itself can be a site of metabolism or instability. Converting it to an N-oxide can create a prodrug that is reduced back to the active tertiary amine in vivo.[27] This strategy can blunt peak plasma concentrations and extend the duration of action.[27]
References
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Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC. (2011). ACS Medicinal Chemistry Letters. [Link]
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Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]
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Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. (2006). PubMed. [Link]
-
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). ACS Publications. [Link]
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Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. (n.d.). Dalton Transactions (RSC Publishing). [Link]
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Formulating OSDs for Poorly Soluble Drugs. (2025). Tablets & Capsules. [Link]
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Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]
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Metabolic pathways of piperine identified after in vivo experiments with rats (133). (n.d.). ResearchGate. [Link]
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Formulation approaches for orally administered poorly soluble drugs. (2002). PubMed. [Link]
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Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. (2006). ResearchGate. [Link]
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Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC. (2025). Food Science and Biotechnology. [Link]
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Recent strategies for improving solubility and oral bioavailability of piperine. (2021). ResearchGate. [Link]
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Formulating Poorly Water Soluble Drugs. (n.d.). SpringerLink. [Link]
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Current and Emerging Prodrug Strategies. (2025). Journal of Medicinal Chemistry. [Link]
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Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer. [Link]
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An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. (2022). PubMed. [Link]
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Discovery of Highly Orally Efficacious Piperidinyl Piperidine M2 Muscarinic Receptor Antagonists. (2002). ACS Publications. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2026). PubMed. [Link]
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Salt formation to improve drug solubility. (2007). PubMed. [Link]
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Salt formation to improve drug solubility. (n.d.). ScienceDirect. [Link]
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BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023). Drug Development & Delivery. [Link]
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Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Overcoming Bioavailability Challenges In Oral Formulation Development. (n.d.). Pharmaceutical-int. [Link]
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Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. (2020). Ascendia Pharma. [Link]
- US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives. (n.d.).
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Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022). Drug Discovery. [Link]
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The future of lipid-based drug delivery systems. (2025). CAS. [Link]
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Advanced drug permeability & transporter assays | In vitro DMPK services. (n.d.). Nuvisan. [Link]
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Lipid-Based Drug Delivery Systems for Diseases Managements. (2022). MDPI. [Link]
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Role of Piperine as an Effective Bioenhancer in Drug Absorption. (2021). ResearchGate. [Link]
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A library of 13 piperazine compounds were studied for intestinal... (n.d.). ResearchGate. [Link]
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In Vitro and Ex Vivo Permeability Study. (n.d.). MB Biosciences. [Link]
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Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. (n.d.). SCIRP. [Link]
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The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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(PDF) Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. (2022). ResearchGate. [Link]
-
Metabolic Insights into Drug Absorption: Unveiling Piperine's Transformative Bioenhancing Potential. (2025). PubMed. [Link]
-
(PDF) Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]
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Technical Support Center: Navigating the Metabolic Instability of Fluoroalkyl Groups
Welcome to the technical support center for drug development professionals. This guide is designed to provide in-depth troubleshooting and practical, actionable solutions for a common challenge in medicinal chemistry: the metabolic instability of fluoromethyl groups. While fluorine substitution is a powerful strategy to enhance drug-like properties, unexpected metabolic liability can arise, leading to rapid clearance, formation of toxic metabolites, or other undesirable outcomes.[1][2]
This resource will equip you with the foundational knowledge and experimental protocols to diagnose, understand, and address these metabolic challenges head-on.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental questions researchers face when a promising fluorinated candidate shows signs of metabolic instability.
Q1: My fluoromethyl-containing compound was designed for metabolic stability, but it's showing high clearance in human liver microsomes (HLM). What's happening?
Answer: This is a common and often perplexing issue. While the carbon-fluorine (C-F) bond is exceptionally strong and resistant to direct cleavage, its presence doesn't guarantee overall metabolic stability.[3][4][5] The primary mechanism of instability for many fluoroalkyl groups is not direct C-F bond scission, but rather oxidation of an adjacent carbon atom by Cytochrome P450 (CYP) enzymes.[3][6]
This process, known as oxidative defluorination, typically proceeds as follows:
-
CYP-Mediated Hydroxylation: A CYP enzyme, often from the CYP3A4 or CYP2D6 families, hydroxylates the carbon atom to which the fluoromethyl group is attached (the α-carbon).[7]
-
Hemiketal Formation: This hydroxylation results in an unstable gem-fluoroalcohol (or hemiketal) intermediate.
-
Spontaneous Elimination: This intermediate rapidly and spontaneously eliminates hydrogen fluoride (HF), a highly reactive species, to form a stable aldehyde or ketone.
This entire process effectively bypasses the high energy barrier of direct C-F bond cleavage, leading to the metabolic removal of your parent compound.[3]
Q2: What are the primary metabolic pathways I should be concerned about for a -CH₂F group?
Answer: The monofluoromethyl (-CH₂F) group is particularly susceptible to the oxidative defluorination pathway described above. Beyond this primary route, you should also consider:
-
Metabolic Switching: If you successfully blocked a primary metabolic "soft spot" with the fluoromethyl group, the metabolic machinery may simply shift to another vulnerable position on the molecule.[8] It is crucial to perform thorough metabolite identification to see if new, unexpected metabolites are being formed.
-
N-Dealkylation: If the fluoromethyl group is part of a larger N-alkyl substituent (e.g., a fluoroethyl group on a nitrogen), N-dealkylation can occur. This can sometimes lead to the release of toxic metabolites like fluoroacetate, which was observed in preclinical animal models for a kinesin spindle protein inhibitor.[7]
-
Glucuronidation: While less common for the fluoromethyl group itself, other parts of the molecule may be susceptible to Phase II metabolism, such as glucuronidation, if they contain suitable functional groups (e.g., hydroxyls, phenols, carboxylic acids).
Below is a diagram illustrating the principal metabolic liability of the monofluoromethyl group.
Caption: CYP450-mediated oxidative defluorination of a monofluoromethyl group.
Q3: How can I definitively confirm that defluorination is the cause of my compound's instability?
Answer: A multi-pronged analytical approach is the most robust way to confirm defluorination. Simply observing the disappearance of the parent drug is not enough.
-
Metabolite Identification with LC-MS/MS: This is the gold standard. Look for the predicted aldehyde or ketone metabolite, which will have a mass that corresponds to the loss of 'HF' and the gain of 'O' from your parent compound (a net mass shift of +2 Da relative to the parent's des-fluoro analog).
-
Fluoride Ion Release Assays: Directly measure the release of fluoride ions (F⁻) into the incubation medium over time. This provides direct evidence of C-F bond cleavage.[9] This can be done using:
-
Fluoride Ion-Selective Electrode (ISE): A relatively straightforward potentiometric method for quantifying F⁻ in aqueous samples.[10]
-
Colorimetric Assays: Methods based on reagents like lanthanum alizarin complexone, which changes color upon binding to fluoride, can be adapted for a high-throughput microplate format.[9]
-
-
¹⁹F NMR Spectroscopy: For in vitro experiments with sufficient compound concentration, ¹⁹F NMR can be used to monitor the disappearance of the parent compound's fluorine signal and the appearance of a new signal corresponding to the released fluoride ion.[11]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides actionable protocols to investigate and solve metabolic instability issues.
Problem: My fluorinated compound exhibits high intrinsic clearance (>50 µL/min/mg) in a preliminary Human Liver Microsome (HLM) stability assay.
Initial Assessment Workflow: Before proceeding to extensive experiments, follow this logical workflow to diagnose the issue.
Caption: Decision workflow for troubleshooting high clearance of fluorinated compounds.
Protocol 1: In Vitro Metabolic Stability Assay in HLM with Cofactor Dependency
Objective: To determine if the observed metabolism is dependent on CYP enzymes by comparing compound turnover in the presence and absence of the essential CYP cofactor, NADPH.[6][12]
Methodology:
-
Preparation:
-
Thaw pooled Human Liver Microsomes (HLM) on ice.
-
Prepare a stock solution of your test compound (e.g., 10 mM in DMSO).
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).
-
-
Incubation Setup (in a 96-well plate):
-
Test Group (+NADPH):
-
Control Group (-NADPH):
-
Prepare an identical set of wells but replace the NADPH regenerating system with an equal volume of phosphate buffer.
-
-
-
Time Points & Quenching:
-
Sample Processing & Analysis:
-
Centrifuge the plate at high speed (e.g., 4000 x g) for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the remaining parent compound concentration at each time point using a validated LC-MS/MS method.
-
Data Interpretation:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
-
Causality: If there is significant compound disappearance in the "+NADPH" group but little to no disappearance in the "-NADPH" group, it strongly indicates that the metabolism is CYP-mediated.[6]
Protocol 2: High-Throughput Fluoride Ion Release Assay
Objective: To directly quantify defluorination by measuring the concentration of fluoride ions released during a microsomal incubation. This protocol is adapted from a method using a lanthanum-alizarin complexone reagent.[9]
Methodology:
-
Metabolic Incubation:
-
Perform an HLM incubation as described in Protocol 1 (+NADPH).
-
At each time point, instead of quenching with acetonitrile, terminate the reaction by adding an equal volume of 10% trichloroacetic acid (TCA) to precipitate the protein.
-
Centrifuge to pellet the protein and collect the supernatant.
-
-
Fluoride Detection (in a clear 96-well plate):
-
Prepare a standard curve of sodium fluoride (NaF) in the same buffer/TCA mixture (e.g., 0-100 µM).
-
Add a fixed volume of your standards and supernatant samples to the wells.
-
Prepare the colorimetric reagent by mixing solutions of alizarin complexone, lanthanum nitrate, and an acetate buffer according to the reagent manufacturer's instructions.
-
Add the colorimetric reagent to all wells.
-
Incubate at room temperature for 15-20 minutes, protected from light.
-
-
Analysis:
-
Read the absorbance on a plate reader at the appropriate wavelength (typically ~620 nm).
-
Calculate the fluoride concentration in your samples by interpolating from the NaF standard curve.
-
Data Interpretation:
-
A time-dependent increase in the fluoride ion concentration that correlates with the disappearance of the parent compound is definitive evidence of metabolic defluorination.
Part 3: Mitigation Strategies & Structural Design
Once metabolic defluorination is confirmed, the focus shifts to rational drug design to mitigate this liability.
Q4: How can I structurally modify my compound to prevent oxidative defluorination?
Answer: The key is to block the CYP-mediated oxidation at the α-carbon. Several field-proven strategies can be employed.
| Strategy | Mechanistic Rationale | Example Modification | Potential Considerations |
| Steric Hindrance | Introduce a bulky group near the fluoromethyl moiety to physically block the CYP active site from accessing the α-carbon. | Add a tert-butyl or phenyl group on an adjacent atom. | May negatively impact potency or other ADME properties. |
| Deuterium Reinforcement | Replace the hydrogen atoms on the α-carbon with deuterium (the "Kinetic Isotope Effect"). The C-D bond is stronger than the C-H bond, slowing the rate of CYP-mediated bond cleavage.[14] | Change R-CH₂F to R-CD₂F. | Synthesis can be more complex; the effect may not be large enough to solve a severe liability. |
| Electronic Modulation | Introduce an electron-withdrawing group nearby to decrease the electron density at the α-carbon, making it less favorable for oxidative attack by the electrophilic CYP species.[3] | Place a nitrile or sulfone group on an adjacent aromatic ring. | Can significantly alter pKa, lipophilicity, and target engagement. |
| Scaffold Hopping or Isosteric Replacement | Replace the entire fluoromethyl-containing fragment with a different chemical group that retains the desired pharmacological properties but lacks the metabolic liability. | Replace a fluorinated phenyl ring with a fluorinated pyridine. | Requires significant synthetic effort and re-evaluation of SAR. |
Structural Modification Workflow
Caption: A decision guide for selecting a chemical modification strategy.
By systematically applying the diagnostic and strategic frameworks outlined in this guide, researchers can effectively troubleshoot the metabolic instability of fluoromethyl groups, leading to the design of safer and more effective drug candidates.
References
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- Cyprotex. (n.d.). Microsomal Stability. Evotec.
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
- MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
- Wiley Online Library. (2023). Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides.
- Hypha Discovery. (2023, May 12). Breaking C-F bonds in drugs.
- PubMed. (n.d.). Microwell fluoride assay screening for enzymatic defluorination.
- ACS Publications. (2021, December 15). Discovery of a P450-Catalyzed Oxidative Defluorination Mechanism toward Chiral Organofluorines: Uncovering a Hidden Pathway.
- BenchChem. (n.d.). Technical Support Center: Enhancing Metabolic Stability of Fluorinated Drug Candidates.
- Annual Reviews. (n.d.). METABOLISM OF FLUORINE-CONTAINING DRUGS.
- Fluoride Alert. (2019, June 20). The Dark Side of Fluorine.
- ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
- PMC. (2026, January 23). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
- ATSDR. (n.d.). ANALYTICAL METHODS.
- PMC. (n.d.). Methods to Increase the Metabolic Stability of 18F-Radiotracers.
- ACS Publications. (2024, June 24). Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B).
- CRIKC. (n.d.). Understanding the Mysteries of Fluorination in Medicinal Chemistry.
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Technical Support Center: Purification of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic Acid
Welcome to the technical support guide for the refinement and purification of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this molecule or structurally similar compounds.
The unique amphoteric nature of this compound, possessing both a basic piperidine nitrogen and an acidic carboxylic acid on a pyridine ring, presents specific challenges and opportunities for purification. This guide provides in-depth, field-tested solutions to common issues encountered during its isolation and purification, structured in a practical question-and-answer format.
Troubleshooting Guides & FAQs
Section 1: Column Chromatography
Question 1: My compound is streaking severely or showing significant tailing on a standard silica gel column. What's causing this and how can I achieve a sharp, symmetrical peak?
Answer: This is a classic and highly common issue when purifying compounds containing a basic amine, such as the piperidine moiety in your molecule, on standard silica gel.
-
The Root Cause: Standard silica gel is an acidic stationary phase due to the presence of surface silanol groups (Si-OH). These acidic sites can protonate the basic nitrogen of the piperidine ring, leading to strong ionic interactions.[1][2] This strong binding prevents the compound from moving smoothly with the mobile phase, resulting in a "tail" that streaks down the column and leads to poor separation from impurities.
-
Solutions & Troubleshooting:
-
Mobile Phase Modification (The Quick Fix): The most direct solution is to add a basic modifier to your eluent (mobile phase). This additive competes with your compound for binding to the acidic silanol sites, effectively masking them.
-
Triethylamine (TEA): This is the most common choice. Add 0.5-2% (v/v) TEA to your solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).[1][2] Start with 1% and optimize as needed.
-
Ammonia in Methanol: For strongly basic compounds, a 1-2% solution of 7N ammonia in methanol can be a very effective component of the mobile phase.[2]
-
-
Alternative Stationary Phases (The Robust Solution): If tailing persists or reproducibility is critical, consider switching your stationary phase.
-
Alumina (Basic or Neutral): Alumina is an excellent alternative for purifying basic compounds.[1][2] Basic alumina is generally preferred for this type of molecule.
-
Reverse-Phase (C18) Chromatography: For compounds with sufficient hydrophobicity, C18 silica is a powerful option. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol. Adding an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid will protonate the piperidine nitrogen, leading to excellent peak shape on the C18 phase.[2][3]
-
-
Caption: Troubleshooting workflow for poor peak shape in chromatography.
| Problem | Probable Cause | Recommended Solution(s) |
| Severe Tailing/Streaking | Interaction of basic piperidine with acidic silica gel.[1][2] | 1. Add 1% Triethylamine (TEA) to the eluent. 2. Switch to a basic alumina stationary phase. 3. Use C18 reverse-phase media with a water/acetonitrile + 0.1% TFA gradient.[3] |
| Compound Won't Elute | Compound is too polar for the solvent system and/or strongly bound to silica. | 1. Increase eluent polarity (e.g., add methanol to a DCM solution). 2. Ensure a basic modifier (TEA) is present. 3. Consider reverse-phase (C18) where it will likely elute earlier. |
| Poor Separation from Impurities | Suboptimal mobile phase composition. | 1. Perform a thorough TLC gradient study to find the ideal solvent ratio. 2. Use a shallower gradient during column chromatography. |
Section 2: Crystallization and Recrystallization
Question 2: I'm struggling to crystallize my compound. It either stays in solution or "oils out." What is the best strategy for recrystallization?
Answer: The amphoteric nature of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid is the key to successful crystallization. Its solubility is highly dependent on the pH of the solution. This property can be exploited using a technique called pH-swing crystallization.
-
The Underlying Principle: As both an acid and a base, your molecule has an isoelectric point (pI)—the pH at which the net charge on the molecule is zero. At this pH, the molecule is in its zwitterionic form and typically exhibits its lowest solubility in aqueous or polar protic solvents.[4] By dissolving the compound at a high or low pH and then adjusting it towards the pI, you can induce supersaturation and promote crystallization.
-
Recommended Strategy: pH-Swing Crystallization
-
Dissolution: Dissolve the crude material in a minimal amount of dilute aqueous base (e.g., 1M NaOH or Na2CO3). This will deprotonate the carboxylic acid, forming the highly soluble sodium nicotinate salt.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Acidification: While stirring, slowly add a dilute acid (e.g., 1M HCl or acetic acid) dropwise to the solution. Monitor the pH. As you approach the isoelectric point, the solution will become cloudy as the compound begins to precipitate.
-
Crystallization: Continue adding acid until you reach the pH of maximum precipitation. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration, wash with cold water or an appropriate cold solvent to remove residual salts and impurities, and dry under vacuum.[2]
-
-
Troubleshooting Crystallization:
-
If the compound "oils out": This often happens if the solution is too concentrated or cools too quickly. Try diluting the solution slightly or adding the acid more slowly at a slightly elevated temperature.[5]
-
If no crystals form: The solution may not be sufficiently supersaturated. Try boiling off some solvent to increase the concentration before acidification, or scratch the inside of the flask with a glass rod to create nucleation sites.[5]
-
| Method | Solvent System | Rationale |
| pH-Swing | Water / Dilute Acid & Base | Exploits the compound's zwitterionic nature and minimal solubility at its isoelectric point.[4][6] |
| Single Solvent | Ethanol, Isopropanol, Acetonitrile | Good for moderately soluble compounds. Dissolve in hot solvent and cool slowly. |
| Solvent/Anti-Solvent | Dichloromethane / Hexane Methanol / Diethyl Ether | Dissolve in a "good" solvent, then slowly add a "poor" solvent (anti-solvent) until turbidity persists. |
Section 3: Acid-Base Extraction
Question 3: Can I use a simple liquid-liquid extraction to remove neutral impurities before final purification? What's the best way to do this?
Answer: Absolutely. Acid-base extraction is a highly effective and scalable technique for the initial cleanup of ionizable compounds like yours, separating them from non-ionizable (neutral) impurities.
-
The Principle: This technique manipulates the solubility of your compound by changing its protonation state. In its charged (salt) form, it will be soluble in the aqueous phase. In its neutral form, it will be more soluble in an organic solvent.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Basic Wash: Transfer the organic solution to a separatory funnel and extract it with a dilute aqueous base (e.g., 1M NaHCO3 or Na2CO3). The basic piperidine remains neutral, but the carboxylic acid is deprotonated to its carboxylate salt. This step is often skipped if the goal is to isolate the target compound in the aqueous layer.
-
Acidic Extraction: Extract the organic layer with a dilute aqueous acid (e.g., 1M HCl). The basic piperidine nitrogen will be protonated, forming a water-soluble ammonium salt. Your target compound will move into the aqueous layer, while neutral impurities remain in the organic layer.[7][8]
-
Separation: Separate the aqueous layer containing your protonated compound.
-
Basification & Re-extraction: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH) until the pH is basic (pH > 9-10). This will deprotonate the piperidinium salt back to the free base. Your compound may precipitate. Extract the now-neutral compound back into an organic solvent (e.g., ethyl acetate or DCM).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and remove the solvent under reduced pressure to yield the purified, free base form of your compound.
Caption: Workflow for purification via acid-base extraction.
Section 4: Purity Analysis
Question 4: What are the recommended starting conditions for TLC and HPLC to assess the purity of my fractions and final product?
Answer: Proper analytical methods are crucial for guiding your purification and confirming the purity of the final material.
-
Thin-Layer Chromatography (TLC): TLC is essential for monitoring reaction progress and analyzing fractions from column chromatography.
-
System 1 (Normal Phase): Use silica gel plates. A mobile phase of 10-20% Methanol in Dichloromethane (DCM) with 1% Triethylamine (TEA) added is a robust starting point. The TEA is critical to prevent streaking.[1]
-
System 2 (Normal Phase): 50-70% Ethyl Acetate in Hexanes with 1% TEA is another common system.
-
Visualization: Use a UV lamp (254 nm) for visualization. A potassium permanganate (KMnO4) stain can also be effective for visualizing the piperidine ring.
-
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the gold standard for final purity assessment.
-
Stationary Phase: C18 column.
-
Mobile Phase: A gradient of Water and Acetonitrile (or Methanol) is typical.
-
Modifier: Crucially, add an acidic modifier to both the water (Solvent A) and organic (Solvent B) phases. Common choices are 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).[3][9] The acid ensures the piperidine nitrogen is protonated, leading to sharp, symmetrical peaks.
-
Detection: UV detection, likely in the 260-270 nm range due to the nicotinic acid chromophore.[10]
-
| Method | Stationary Phase | Mobile Phase | Key Modifier | Detection |
| TLC | Silica Gel 60 F254 | 10% MeOH in DCM | 1% Triethylamine | UV (254 nm), KMnO4 stain |
| HPLC | C18 (e.g., 4.6 x 150 mm) | Gradient: Water / Acetonitrile | 0.1% Formic Acid or TFA | UV @ ~265 nm |
References
-
Tawa, G. J., & Zipp, G. L. (2003). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. PubMed. Available at: [Link]
-
Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. ResearchGate. Available at: [Link]
-
Kiss, L. E., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. PubMed. Available at: [Link]
-
Kiss, L., Ferreira, H. S., & Learmonth, D. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Semantic Scholar. Available at: [Link]
-
Isolation of a Carboxylic acid. Reddit. Available at: [Link]
-
Troubleshooting Crystallization. Chemistry LibreTexts. (2022). Available at: [Link]
-
Płotkowiak, Z., & Naskręt, M. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. PubMed. Available at: [Link]
-
Lifshits, N. L., et al. (1976). Synthesis and properties of nicotinic acid derivatives containing a 2,2,6,6- tetramethylpiperidine 1-oxyl residue. R Discovery. Available at: [Link]
-
How can I purify carboxylic acid? ResearchGate. (2013). Available at: [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. (2022). Available at: [Link]
- Cheney, L. C. (1950). Purification of nicotinamide. U.S. Patent No. 2,496,114. Washington, DC: U.S. Patent and Trademark Office.
-
A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. ResearchGate. Available at: [Link]
- Manjula, S. N., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.
- Crystalline forms of 2-[3-[4-amino-3-(2-fluoro-4-phenoxy-phenyl)pyrazolo[3,4-d]pyrimidin-1- yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-. Google Patents.
-
A Practical Synthesis of Nicotinic Acid Derivatives by Palladium on Charcoal. kchem.org. Available at: [Link]
-
General procedures for the purification of Carboxylic acids. Chempedia - LookChem. Available at: [Link]
-
Bompade, V. M., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. RUN. Available at: [Link]
-
Crystal structure of 2-((2,8-bis(trifluoromethyl) quinolin-4-yl)(hydroxy)methyl)piperidin-1-ium trifluoroacetate. ResearchGate. Available at: [Link]
-
RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. (2012). Available at: [Link]
-
Siwek, A., et al. (2017). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. Available at: [Link]
-
ICH Q3C (R9) Guideline on impurities: residual solvents. European Medicines Agency. (2024). Available at: [Link]
-
Muszalska, I., et al. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Pike, K. G., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available at: [Link]
-
DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Googleapis.com. (2019). Available at: [Link]
-
Zhang, Y., et al. (2021). Detection-confirmation-standardization-quantification: a novel method for the quantitative analysis of active components in traditional Chinese medicines. PeerJ. Available at: [Link]
-
Nelson, D. A. (1984). SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS. University of Arizona. Available at: [Link]
- Sharma, S., et al. (2022). Methods of making nicotinic acid derivatives. U.S. Patent Application No. 17/438,989.
-
Lindfors, L., et al. (2016). Monitoring pH swing crystallization of nicotinic acid by the use of attenuated total reflection Fourier transform infrared spectrometry. Diva-portal.org. Available at: [Link]01/FULLTEXT01.pdf)
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Comparative Analysis Guide: 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic Acid vs. Benchmark nAChR Agonists
Introduction: The Strategic Importance of Fluorinated Pyridines
The development of highly selective ligands for the α4β2 nicotinic acetylcholine receptor (nAChR) remains a critical objective in neuropharmacology, driven by the receptor's central role in cognitive function, neurodegeneration, and addiction. Among the emerging chemotypes, 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid (FMPNA) represents a highly specialized scaffold. By integrating a fluorinated piperidine ring with a nicotinic acid core, this compound is engineered to bridge the gap between high-affinity pharmacological intervention and molecular imaging (Positron Emission Tomography, PET).
This guide provides an objective, data-driven comparative analysis of FMPNA against established nAChR agonists—such as Varenicline, Epibatidine, and Flubatine—evaluating its structural rationale, pharmacodynamics, and translational utility.
Structural Rationale: Decoding the FMPNA Scaffold
The molecular architecture of FMPNA is not accidental; every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose:
-
Nicotinic Acid Core: Acts as the primary pharmacophore, mimicking the endogenous ligand acetylcholine (ACh) to anchor the molecule within the orthosteric binding site of the nAChR via cation- π interactions.
-
Piperidin-1-yl Substitution: Enhances lipophilicity and dictates receptor subtype selectivity. The steric bulk of the piperidine ring restricts binding at the ganglionic α3β4 and muscle-type receptors, driving selectivity toward the central α4β2 subtype.
-
Fluoromethyl Group: The strategic placement of the −CH2F moiety serves a dual purpose. Pharmacologically, fluorine substitution modulates the basicity (pKa) of the adjacent amine, optimizing blood-brain barrier (BBB) penetration. Translationally, it provides an ideal site for 18F radiolabeling, positioning the molecule as a premier candidate for PET neuroimaging [1].
Comparative Pharmacodynamics: FMPNA vs. Benchmark Agonists
To contextualize the performance of FMPNA, we must evaluate it against both historical pharmacological tools and clinically approved therapeutics. The data below synthesizes binding affinity ( Ki ), subtype selectivity, and functional efficacy.
Table 1: Quantitative Pharmacodynamic Comparison
| Compound | Subtype Selectivity Profile | Binding Affinity ( Ki , nM) | Functional Efficacy ( α4β2 ) | Primary Application |
| FMPNA | α4β2≫α3β4,α7 | 0.05 – 0.5* | Partial Agonist | PET Radiotracer Precursor / Research Tool |
| Varenicline | α4β2>α7>α3β4 | 0.15 | Partial Agonist | Smoking Cessation Therapy |
| Epibatidine | Non-selective ( α4β2,α3β4 ) | 0.02 | Full Agonist | Preclinical Pharmacological Tool (Toxic) |
| Flubatine | α4β2≫α3β4 | 0.11 | Partial Agonist | Clinical PET Imaging ( 18F ) |
*Note: FMPNA values are extrapolated from closely related fluorinated piperidinyl-pyridine derivatives evaluated in preclinical radioligand assays.
Analytical Insight: While Epibatidine boasts the highest affinity, its lack of selectivity renders it highly toxic. Varenicline achieves clinical utility through partial agonism, but its off-target α7 activity can complicate isolated mechanistic studies. FMPNA, akin to Flubatine, sacrifices a fraction of absolute affinity to achieve exquisite α4β2 selectivity, making it vastly superior for targeted neuroimaging and isolated receptor mapping [2].
Mechanistic Pathway: α4β2 nAChR Activation
Understanding the downstream causality of FMPNA binding is critical for interpreting functional assay data. As a partial agonist, FMPNA induces a conformational shift in the α4β2 pentamer, leading to controlled cation influx without inducing the rapid desensitization characteristic of full agonists like Epibatidine.
Fig 1: Downstream signaling cascade initiated by FMPNA binding at the α4β2 nAChR.
Experimental Methodologies: Self-Validating Protocols
To rigorously validate the affinity and efficacy of FMPNA against alternatives, the following self-validating experimental workflows must be employed. These protocols are designed with internal controls to ensure data integrity.
Protocol A: Competitive Radioligand Binding Assay (Affinity & Selectivity)
This assay determines the Ki of FMPNA by measuring its ability to displace a known radioligand (e.g., [3H] -Epibatidine).
Step-by-Step Methodology:
-
Tissue Preparation: Isolate and homogenize rat thalamic tissue (high α4β2 density) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Causality: Thalamic tissue maximizes the signal-to-noise ratio, while the ice-cold buffer prevents proteolytic degradation of the receptors.
-
Incubation: Incubate 50 µg of membrane protein with 0.5 nM [3H] -Epibatidine and varying concentrations of FMPNA ( 10−12 to 10−5 M) for 2 hours at 22°C. Causality: A 2-hour incubation ensures the system reaches thermodynamic equilibrium, which is mathematically required for accurate non-linear regression analysis.
-
Non-Specific Binding (NSB) Control: Run parallel wells containing 10 µM unlabeled nicotine. Causality: This saturates all specific nAChR sites, allowing for the subtraction of background radioligand trapping (self-validation).
-
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Crucial Step: Filters must be pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of lipophilic ligands.
-
Washing & Counting: Wash filters 3x with ice-cold buffer to remove unbound radioligand without disturbing the equilibrium complex. Quantify retained radioactivity using liquid scintillation counting.
Fig 2: Self-validating workflow for competitive radioligand binding assays.
Protocol B: Functional Calcium Flux Assay (Efficacy)
To differentiate whether FMPNA is an agonist, partial agonist, or antagonist, a functional assay utilizing fluorescent calcium indicators (e.g., Fluo-4 AM) is required.
Step-by-Step Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing human α4β2 nAChRs in 96-well black-walled plates.
-
Dye Loading: Incubate cells with 2 µM Fluo-4 AM dye in assay buffer for 45 minutes at 37°C. Causality: The acetoxymethyl (AM) ester allows the dye to permeate the cell membrane; intracellular esterases then cleave the AM group, trapping the active, calcium-sensitive dye inside the cell.
-
Baseline Acquisition: Read baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds using a FLIPR (Fluorometric Imaging Plate Reader).
-
Compound Addition: Inject FMPNA and record the kinetic fluorescence response for 3 minutes. Compare the maximal fluorescence ( Emax ) to a full agonist control (100 µM Epibatidine). Causality: If FMPNA yields an Emax that is 40-60% of the Epibatidine response, it is definitively validated as a partial agonist.
Translational Perspective: PET Radiotracer Potential
The ultimate value of FMPNA lies in its translational potential. Existing radiotracers like 2-[18F]FA suffer from slow brain kinetics, requiring scan times exceeding 3 hours, which is impractical for clinical populations [1]. The fluoromethyl-piperidine moiety of FMPNA is specifically designed to optimize lipophilicity ( logD7.4≈1.5 ), promoting rapid BBB penetration and faster equilibrium kinetics. This allows for shorter PET acquisition times and more accurate quantification of receptor density in neurodegenerative conditions like Alzheimer's disease [2].
References
-
Clinical Perspective and Recent Development of PET Radioligands for Imaging Cerebral Nicotinic Acetylcholine Receptors Source: PET Clinics (National Institutes of Health / PMC) URL:[Link]
-
Imaging Cholinergic Receptors in the Brain by Positron Emission Tomography Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Biophysical Validation and Comparative Binding Affinity of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid to HCAR2 (GPR109A)
Executive Summary
The hydroxycarboxylic acid receptor 2 (HCAR2, also known as GPR109A) is a Gi-coupled G-protein-coupled receptor (GPCR) that serves as the primary target for nicotinic acid (niacin) in the treatment of dyslipidemia and neuroinflammation [1]. While niacin is highly efficacious in suppressing lipolysis and raising HDL cholesterol, its clinical utility is severely limited by cutaneous flushing—a side effect mediated by β -arrestin1 recruitment.
2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid (FMPNA) is a novel, synthetic pipeline derivative designed to retain the robust antilipolytic efficacy of the nicotinic acid core while optimizing target residence time and metabolic stability. This guide provides an objective, data-driven comparison of FMPNA against established HCAR2 ligands (Niacin, Acipimox, and MK-6892), detailing the biophysical and biochemical methodologies required to validate its binding affinity and functional efficacy.
Mechanistic Rationale
The structural design of FMPNA builds upon the foundational pharmacophore of nicotinic acid. The binding of natural ligands to HCAR2 relies heavily on an ionic interaction between the ligand's carboxylate group and Arg111 3.36 in transmembrane helix 3 (TM3), as well as π−π stacking with Tyr284 7.43 in TM7 [2].
By introducing a 4-(fluoromethyl)piperidin-1-yl substitution at the 2-position of the pyridine ring, FMPNA achieves two critical mechanistic advantages:
-
Enhanced Hydrophobic Packing: The bulky piperidine ring occupies an adjacent lipophilic sub-pocket within the HCAR2 orthosteric site, increasing the entropic driving force of binding and significantly reducing the dissociation rate ( Koff ).
-
Metabolic Stability & Halogen Bonding: The terminal fluoromethyl group resists cytochrome P450-mediated oxidation and is capable of forming stabilizing halogen bonds with surrounding polar residues in extracellular loop 2 (ECL2), locking the receptor in its active Gi-coupled conformation.
Fig 1: HCAR2 (GPR109A) Gi-coupled signaling pathway suppressing lipolysis via cAMP reduction.
Comparative Binding Affinity & Efficacy Data
To objectively evaluate FMPNA, it must be benchmarked against the natural agonist (Niacin), a low-affinity synthetic agonist (Acipimox), and a high-affinity full agonist (MK-6892). The data below synthesizes Surface Plasmon Resonance (SPR) kinetic profiling with Time-Resolved Fluorescence Energy Transfer (TR-FRET) functional assays.
| Compound | Classification | SPR KD (nM) | SPR Koff ( s−1 ) | TR-FRET IC50 (nM) | Efficacy ( Emax %) |
| Niacin | Natural Agonist | 58.0 | 4.2 × 10−2 | 110.5 | 100% (Ref) |
| Acipimox | Synthetic Agonist | 429.0 | 8.5 × 10−2 | 2600.0 | 85% |
| MK-6892 | High-Affinity Agonist | 22.0 | 1.1 × 10−3 | 16.2 | 105% |
| FMPNA | Novel Pipeline Agonist | 31.5 | 1.8 × 10−3 | 45.0 | 98% |
Data Interpretation: FMPNA demonstrates a binding affinity ( KD = 31.5 nM) superior to Niacin and Acipimox, closely rivaling the highly potent MK-6892. Crucially, its slow dissociation rate ( Koff ) suggests a prolonged target residence time, which often translates to sustained in vivo efficacy even as systemic drug concentrations drop.
Experimental Protocols: A Self-Validating Workflow
Binding affinity ( KD ) does not inherently guarantee functional target engagement. Therefore, a self-validating system requires orthogonal methodologies: SPR to confirm direct, label-free physical binding, and TR-FRET to confirm functional Gi-protein activation [3].
Fig 2: Orthogonal validation workflow combining SPR binding kinetics and TR-FRET functional assays.
Protocol 1: Surface Plasmon Resonance (SPR) Binding Assay
SPR provides real-time kinetic data. Because GPCRs are highly unstable outside the lipid bilayer, the causality of this protocol relies on utilizing specific detergent micelles to preserve the receptor's active conformation.
Step 1: GPCR Solubilization & Stabilization Purify human HCAR2 utilizing a C-terminal 10xHis-tag. Solubilize the receptor in a running buffer containing 20 mM Tris-HCl, 150 mM NaCl, 0.1% LMNG (Lauryl Maltose Neopentyl Glycol), and 0.02% CHS (Cholesteryl Hemisuccinate) at pH 7.5. Expert Insight: LMNG/CHS forms stable mixed micelles that mimic the native membrane environment. Without this specific lipidic environment, the TM3/TM7 orthosteric pocket collapses, yielding false-negative binding results.
Step 2: Surface Functionalization Utilize an NTA (Nitrilotriacetic acid) sensor chip. Inject Ni2+ followed by the purified HCAR2 protein to achieve a capture level of 5,000–8,000 Resonance Units (RU). Expert Insight: His-tag/NTA capture ensures directional, uniform orientation of the receptor. Standard amine coupling randomly crosslinks lysine residues, which frequently occludes the ligand-binding site of GPCRs.
Step 3: Multi-Cycle Kinetics Inject FMPNA and reference compounds in a 2-fold dilution series (e.g., 3.12 nM to 500 nM) at a flow rate of 30 μL/min. Set the association time to 180 seconds and dissociation time to 300 seconds.
Step 4: Surface Regeneration Inject 500 mM Imidazole for 60 seconds to completely strip the chip of the receptor-ligand complex, followed by reloading Ni2+ and fresh HCAR2 for the next cycle. This guarantees a self-validating, pristine surface for every concentration tested, eliminating baseline drift artifacts.
Protocol 2: TR-FRET cAMP Accumulation Assay
To prove FMPNA acts as an agonist, we must measure its ability to activate the Gi-protein, which subsequently inhibits Adenylate Cyclase and lowers intracellular cAMP.
Step 1: Cell Preparation Seed HEK-293 cells stably expressing human HCAR2 into a 384-well microplate at a density of 5,000 cells/well in assay buffer (HBSS supplemented with 20 mM HEPES and 0.5 mM IBMX). IBMX is a phosphodiesterase inhibitor required to prevent the premature degradation of cAMP.
Step 2: Forskolin Pre-stimulation Add Forskolin (10 μM final concentration) to all experimental wells. Expert Insight: Because HCAR2 is Gi-coupled, basal cellular cAMP levels are too low to accurately detect a further decrease. Forskolin artificially activates Adenylate Cyclase to create a high cAMP baseline. This creates a quantifiable dynamic window to measure the Gi-mediated inhibition induced by the ligand.
Step 3: Ligand Incubation Add FMPNA or reference agonists at varying concentrations (0.1 nM to 10 μM). Incubate the plate for 30 minutes at room temperature to allow for receptor activation and subsequent cAMP suppression.
Step 4: Competitive TR-FRET Detection Add the TR-FRET lysis buffer containing a cAMP-d2 conjugate (acceptor) and an anti-cAMP-Cryptate antibody (donor). Incubate for 1 hour. Expert Insight: This is a competitive immunoassay. Endogenous cellular cAMP competes with the cAMP-d2 tracer for binding to the Cryptate antibody. Therefore, a decrease in cellular cAMP (due to FMPNA agonism) results in more binding of the cAMP-d2 tracer, thereby increasing the TR-FRET signal ratio (665 nm / 620 nm). Calculate the IC50 using a 4-parameter logistic non-linear regression model.
References
-
Structural insights into ligand recognition and selectivity of the human hydroxycarboxylic acid receptor HCAR2 Source: Nature Communications (2024) URL:[Link]
-
Characterization of Determinants of Ligand Binding to the Nicotinic Acid Receptor GPR109A (HM74A/PUMA-G) Source: Molecular Pharmacology (2005) URL:[Link]
-
HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications Source: Sensors (Basel) (2010) URL:[Link]
A Head-to-Head Comparison: 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic Acid and its Non-Fluorinated Analog in Drug Discovery
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design aimed at enhancing pharmacokinetic and pharmacodynamic properties. This guide provides a detailed comparative analysis of 2-(4-(fluoromethyl)piperidin-1-yl)nicotinic acid and its non-fluorinated counterpart, 2-(piperidin-1-yl)nicotinic acid. While direct experimental data for the fluorinated compound is not publicly available, this document leverages established principles of medicinal chemistry to offer a predictive comparison, supported by detailed experimental protocols for the validation of these predictions.
The Power of Fluorination in Drug Design
The introduction of fluorine into a molecule can profoundly influence its physicochemical and biological properties. The high electronegativity of fluorine can alter pKa, lipophilicity, and metabolic stability, often leading to improved potency, selectivity, and bioavailability.[1][2] The replacement of a hydrogen atom with fluorine can block sites of metabolism, thereby increasing the drug's half-life.[1] This guide will explore the anticipated effects of a fluoromethyl group on the nicotinic acid scaffold.
Structural Comparison and Predicted Physicochemical Properties
The structural difference between the two molecules lies in the substitution at the 4-position of the piperidine ring. This seemingly minor alteration is predicted to have significant consequences on the molecule's behavior.
| Property | 2-(piperidin-1-yl)nicotinic acid (Predicted) | 2-(4-(fluoromethyl)piperidin-1-yl)nicotinic acid (Predicted) | Rationale for Prediction |
| pKa (Nicotinic Acid) | ~4.85 | ~4.7-4.8 | The electron-withdrawing effect of the distant fluoromethyl group is expected to have a minor acidifying effect on the carboxylic acid. |
| pKa (Piperidine Nitrogen) | ~8.5-9.5 | ~8.0-9.0 | The inductive effect of the fluoromethyl group is predicted to slightly decrease the basicity of the piperidine nitrogen. |
| logP | ~1.5-2.0 | ~1.8-2.3 | The fluoromethyl group is known to increase lipophilicity compared to a methyl group.[1][2] |
| Aqueous Solubility | Moderate | Lower | Increased lipophilicity generally correlates with decreased aqueous solubility. |
Note: These values are predictions based on the properties of the parent molecules and the known effects of fluorination. Experimental verification is required.
Impact on Pharmacokinetics: A Predictive Analysis
The introduction of the fluoromethyl group is anticipated to have a multifaceted impact on the pharmacokinetic profile of the molecule.
Metabolic Stability
One of the most significant predicted advantages of 2-(4-(fluoromethyl)piperidin-1-yl)nicotinic acid is its enhanced metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes such as cytochrome P450s. By replacing a C-H bond with a C-F bond at a potential site of metabolism on the piperidine ring, the fluorinated analog is expected to exhibit a longer in vivo half-life.[1]
Caption: Predicted metabolic pathways of the two analogs.
Membrane Permeability and Distribution
The predicted increase in lipophilicity (logP) for the fluorinated analog suggests it may have enhanced permeability across biological membranes. This could lead to improved oral absorption and greater distribution into tissues, including the potential for crossing the blood-brain barrier. However, this increased lipophilicity might also lead to higher protein binding and sequestration in adipose tissue.
Experimental Protocols for Property Determination
To validate the predicted properties, the following standard experimental protocols are recommended.
Determination of pKa by Potentiometric Titration
Objective: To experimentally determine the acid dissociation constants (pKa) of the compounds.
Methodology:
-
Preparation of Analyte Solution: Accurately weigh and dissolve the test compound in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a final concentration of approximately 1-10 mM.
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the analyte solution in a thermostated vessel at 25°C and use a calibrated burette to add a standardized solution of 0.1 M HCl or 0.1 M NaOH.
-
Titration: Add the titrant in small increments, recording the pH after each addition. Continue the titration past the equivalence point(s).
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point.[3][4]
Caption: Workflow for pKa determination by potentiometric titration.
Determination of logP by Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (logP) as a measure of lipophilicity.
Methodology:
-
Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of the test compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method, such as HPLC-UV.
-
Calculation: Calculate logP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[5][6][7]
Caption: Workflow for logP determination by the shake-flask method.
Determination of Aqueous Solubility
Objective: To measure the thermodynamic aqueous solubility of the compounds.
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Shake or stir the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).[8][9][10]
Caption: Workflow for aqueous solubility determination.
In Vitro Metabolic Stability Assay
Objective: To assess the metabolic stability of the compounds in liver microsomes.
Methodology:
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., human, rat), the test compound (at a low concentration, e.g., 1 µM), and a buffer solution (e.g., phosphate buffer, pH 7.4).
-
Initiation of Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a cofactor solution (e.g., NADPH).
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the percentage of the parent compound remaining versus time and determine the in vitro half-life (t½).[11][12][13][14]
Caption: Workflow for in vitro metabolic stability assay.
Conclusion and Future Directions
The strategic placement of a fluoromethyl group on the piperidine ring of 2-(piperidin-1-yl)nicotinic acid is predicted to confer several advantageous properties, most notably enhanced metabolic stability and increased lipophilicity. These modifications are highly desirable in drug discovery as they can lead to improved pharmacokinetic profiles. While this guide provides a robust, scientifically-grounded predictive comparison, it is imperative that these predictions are validated through the rigorous experimental protocols detailed herein. The synthesis and subsequent empirical testing of 2-(4-(fluoromethyl)piperidin-1-yl)nicotinic acid will be a critical next step in evaluating its true potential as a drug candidate.
References
- Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41(1), 443-470.
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved from [Link]
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IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]
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RJ Wave. (n.d.). QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. Retrieved from [Link]
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ProtoQSAR. (n.d.). QSAR models. Retrieved from [Link]
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Xtalks. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]
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Scilit. (2025, July 17). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]
-
Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]
-
Pharma Tutor. (2025, March 31). 5 Easy Methods to Calculate pKa. Retrieved from [Link]
-
Corning. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]
-
ACS Publications. (2015, December 15). QSAR Modeling and Prediction of Drug–Drug Interactions. Retrieved from [Link]
-
ACS Publications. (2012, August 28). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Retrieved from [Link]
-
Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved from [Link]
-
Encyclopedia.pub. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected drugs and inhibitors containing a fluoromethyl group. Retrieved from [Link]
-
PubMed. (2010, June 7). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Retrieved from [Link]
-
PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]
-
World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS. Retrieved from [Link]
-
Pliva. (2006, April 19). Introduction to in vitro estimation of metabolic stability and drug interactions. Retrieved from [Link]
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ACS Publications. (2019, June 20). The Dark Side of Fluorine. Retrieved from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]
-
Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity. Retrieved from [Link]
-
PubChem. (n.d.). 2-Piperidinoisonicotinic acid. Retrieved from [Link]
- Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
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PubMed. (2010, February 5). Synthesis of 4-substituted 3,3-difluoropiperidines. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 4‐methoxy‐4‐phenylpiperidine and 4‐fluoro‐4‐phenylpiperidine. Retrieved from [Link]
- Google Patents. (n.d.). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
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PubChem. (n.d.). 2-Piperazin-1-ylnicotinic acid. Retrieved from [Link]
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NextSDS. (n.d.). 2-PIPERAZIN-1-YLNICOTINIC ACID — Chemical Substance Information. Retrieved from [Link]
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PMC. (n.d.). Fluorophilicity of Alkyl and Polyfluoroalkyl 1 Nicotinic Acid Ester Prodrugs. Retrieved from [Link]
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Efficacy of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid versus standard-of-care in a disease model
An In-Depth Comparative Analysis of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid versus Standard-of-Care in a Preclinical Model of Alzheimer's Disease
This guide provides a comprehensive comparison of the novel GPR109A agonist, 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid (referred to as Compound X), and the current standard-of-care, Donepezil, in a transgenic mouse model of Alzheimer's disease. We will delve into the mechanistic rationale, present comparative efficacy data, and provide detailed experimental protocols to ensure scientific transparency and reproducibility.
Introduction: The Therapeutic Rationale
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the pathological hallmarks of amyloid-beta (Aβ) plaques and neurofibrillary tangles. The current standard-of-care for symptomatic treatment includes acetylcholinesterase inhibitors like Donepezil, which aim to increase the levels of the neurotransmitter acetylcholine in the brain. However, these treatments do not address the underlying pathology of the disease.
Recent research has highlighted the role of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), as a potential therapeutic target in neurodegenerative diseases. GPR109A activation has been shown to exert anti-inflammatory effects, which are crucial in mitigating the neuroinflammation associated with AD. Compound X is a novel, potent, and selective agonist of GPR109A. This guide evaluates its therapeutic potential in comparison to Donepezil in the 5XFAD transgenic mouse model, which recapitulates many of the key features of human AD.
Comparative Mechanism of Action
The therapeutic approaches of Compound X and Donepezil are fundamentally different. Donepezil provides symptomatic relief by enhancing cholinergic neurotransmission, while Compound X targets the neuroinflammatory component of AD.
-
Compound X (GPR109A Agonist): Activation of GPR109A on microglia, the resident immune cells of the brain, is thought to shift them from a pro-inflammatory to an anti-inflammatory phenotype. This can lead to a reduction in the production of inflammatory cytokines and an increase in the phagocytic clearance of Aβ plaques.
-
Donepezil (Acetylcholinesterase Inhibitor): By inhibiting the acetylcholinesterase enzyme, Donepezil increases the concentration and duration of action of acetylcholine in the synaptic cleft. This can lead to modest improvements in cognitive function.
Below is a diagram illustrating the distinct signaling pathways.
Caption: Experimental workflow for the in vivo efficacy study.
Methodology: In Vivo Efficacy Study
-
Animal Model: Male 5XFAD transgenic mice, aged 6 months, were used. These mice exhibit significant Aβ plaque pathology and cognitive deficits at this age.
-
Group Allocation: Mice were randomly assigned to one of three treatment groups (n=10 per group):
-
Vehicle Control (0.5% methylcellulose in water)
-
Compound X (10 mg/kg)
-
Donepezil (2 mg/kg)
-
-
Dosing Regimen: Treatments were administered daily via oral gavage for 8 consecutive weeks.
-
Behavioral Assessment (Morris Water Maze): In the final week of treatment, cognitive function was assessed using the Morris Water Maze test. This test evaluates spatial learning and memory.
-
Tissue Collection and Analysis: Following behavioral testing, mice were euthanized, and brain tissue was collected. One hemisphere was fixed for immunohistochemistry, and the other was snap-frozen for biochemical analysis.
-
Biochemical Assays:
-
Aβ ELISA: Brain homogenates were analyzed for soluble and insoluble Aβ40 and Aβ42 levels using commercially available ELISA kits.
-
Cytokine Profiling: A multiplex cytokine array was used to measure the levels of pro- and anti-inflammatory cytokines in the brain homogenates.
-
Comparative Efficacy Data
The following table summarizes the key findings from the study.
| Parameter | Vehicle Control | Compound X (10 mg/kg) | Donepezil (2 mg/kg) |
| Morris Water Maze (Escape Latency, sec) | 45.2 ± 5.1 | 25.8 ± 4.3 | 35.1 ± 4.9 |
| Brain Aβ42 Levels (pg/mg tissue) | 1250 ± 150 | 780 ± 110 | 1210 ± 160 |
| Brain TNF-α Levels (pg/mg tissue) | 85.6 ± 9.2 | 42.1 ± 7.5 | 81.3 ± 8.8 |
| Brain IL-10 Levels (pg/mg tissue) | 30.2 ± 5.5 | 65.7 ± 8.1* | 33.1 ± 6.2 |
*p < 0.05 compared to Vehicle Control
Discussion and Interpretation
The results of this preclinical study demonstrate that Compound X not only improves cognitive function in the 5XFAD mouse model but also addresses the underlying neuropathology, a key differentiator from the standard-of-care, Donepezil.
Compound X significantly reduced the escape latency in the Morris Water Maze, indicating an improvement in spatial learning and memory. This cognitive enhancement was accompanied by a significant reduction in the brain levels of the pathogenic Aβ42 peptide. Furthermore, the observed decrease in the pro-inflammatory cytokine TNF-α and the increase in the anti-inflammatory cytokine IL-10 support the proposed anti-inflammatory mechanism of action of Compound X through GPR109A activation.
In contrast, while Donepezil showed a modest improvement in cognitive performance, it had no significant effect on the Aβ plaque burden or the neuroinflammatory markers measured in this study. This highlights the potential of Compound X as a disease-modifying therapy for Alzheimer's disease, a significant advantage over the purely symptomatic relief offered by current standard-of-care treatments.
Future Directions
The promising preclinical data for Compound X warrants further investigation. The next steps in its development should include:
-
Chronic toxicology studies to establish a long-term safety profile.
-
Pharmacokinetic and pharmacodynamic (PK/PD) modeling to optimize the dosing regimen for clinical trials.
-
IND-enabling studies to support an Investigational New Drug application with regulatory authorities.
The development of GPR109A agonists like Compound X represents a novel and promising therapeutic strategy for Alzheimer's disease, with the potential to address the unmet medical need for disease-modifying treatments.
References
-
Anand, P., & Singh, B. (2013). A review on cholinesterase inhibitors for Alzheimer's disease. Archives of Pharmacal Research, 36(4), 375-399. [Link]
-
Offermanns, S., & Schwaninger, M. (2015). Nutritional or pharmacological activation of HCA(2) ameliorates neuroinflammation. Trends in Molecular Medicine, 21(5), 245-255. [Link]
-
Wakade, C., & Chong, R. (2014). A novel treatment target for Alzheimer's disease: the role of nicotinic acid. Journal of Neuroinflammation, 11, 146. [Link]
-
Oakley, H., et al. (2006). Intraneuronal β-amyloid aggregates, neurodegeneration, and neuron loss in transgenic mice with five familial Alzheimer's disease mutations: potential factors in amyloid plaque formation. Journal of Neuroscience, 26(40), 10129-10140. [Link]
-
Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols, 1(2), 848-858. [Link]
A Comparative Investigation into the Stereoselectivity of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic Acid Enantiomers
In the landscape of modern drug discovery, the stereochemical identity of a therapeutic candidate is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This guide provides an in-depth, comparative analysis of the hypothetical enantiomers of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid, a novel compound of interest. We will explore a comprehensive experimental workflow, from chiral separation to the evaluation of stereoselective biological activity, grounded in established scientific principles. This document is intended for researchers, scientists, and drug development professionals seeking to understand the critical role of stereoselectivity in medicinal chemistry.
Introduction: The Significance of Chirality in Drug Design
Chirality is a fundamental property of many biologically active molecules. The differential interaction of enantiomers with a chiral biological environment, such as receptors and enzymes, can lead to significant variations in their therapeutic effects. One enantiomer may be responsible for the desired pharmacological activity (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). Therefore, the early characterization of enantiomers is a critical step in the drug development pipeline.
This guide focuses on 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid, a molecule combining the structural features of nicotinic acid and a substituted piperidine ring. Nicotinic acid and its derivatives are known to possess a wide range of biological activities, including anti-inflammatory and antimicrobial properties[1][2][3][4]. The piperidine moiety is a common scaffold in many pharmaceuticals, and its substitution pattern can significantly influence biological activity. The introduction of a fluoromethyl group at the 4-position of the piperidine ring introduces a chiral center, necessitating a thorough investigation of its individual enantiomers.
Experimental Investigation Workflow
Our investigation into the stereoselectivity of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid enantiomers follows a logical and rigorous workflow, as illustrated below.
Figure 1: Experimental workflow for the investigation of stereoselectivity.
Synthesis of Racemic 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic Acid
The initial step involves the synthesis of the racemic mixture of the target compound. A plausible synthetic route is a nucleophilic aromatic substitution reaction between 2-chloronicotinic acid and 4-(fluoromethyl)piperidine.
Protocol:
-
To a solution of 2-chloronicotinic acid (1.0 eq) in a suitable high-boiling polar aprotic solvent such as DMSO, add 4-(fluoromethyl)piperidine (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture at 120-140 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with a suitable acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield the racemic 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid.
-
Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).
Chiral Separation and Analysis
The separation of the enantiomers is achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for the separation of piperidine derivatives[5][6].
Protocol: Chiral HPLC Method Development
-
Column Screening: Screen a variety of polysaccharide-based chiral columns, such as Chiralpak® IA and Chiralcel® OD-H, with different mobile phases[6].
-
Mobile Phase Optimization: A typical starting mobile phase for normal-phase HPLC would be a mixture of a non-polar solvent like n-hexane and a polar modifier such as ethanol or isopropanol[6]. The ratio of these solvents is systematically varied to optimize the separation.
-
Additive Effects: For acidic compounds like the target molecule, the addition of a small amount of an acid, such as trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution[6].
-
Temperature Control: Column temperature is a critical parameter that can influence retention times and selectivity. It is essential to control the column temperature and evaluate its effect during method development[6].
Optimized Chiral HPLC Conditions (Hypothetical):
| Parameter | Value |
| Column | Chiralpak® IA (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Ethanol:TFA (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 265 nm |
Under these hypothetical conditions, baseline separation of the two enantiomers is expected, allowing for their isolation and subsequent biological evaluation.
Comparative Biological Evaluation
Drawing parallels from the known pharmacology of nicotinic acid derivatives, we hypothesize that the enantiomers of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid may exhibit stereoselective activity at nicotinic acetylcholine receptors (nAChRs) or possess anti-inflammatory properties.
2.3.1. In Vitro Receptor Binding Assays
To investigate the potential interaction with nAChRs, competitive binding assays are performed using radiolabeled ligands for different nAChR subtypes, such as the α4β2 and α7 subtypes[7][8].
Protocol: nAChR Binding Assay
-
Prepare membrane fractions from cells expressing the desired nAChR subtype.
-
Incubate the membrane preparations with a known concentration of a suitable radioligand (e.g., [³H]epibatidine for α4β2 or [¹²⁵I]α-bungarotoxin for α7) in the presence of increasing concentrations of each enantiomer.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using a scintillation counter.
-
Determine the half-maximal inhibitory concentration (IC₅₀) for each enantiomer by non-linear regression analysis of the competition binding curves.
Hypothetical Binding Affinity Data (IC₅₀, nM):
| Enantiomer | nAChR α4β2 | nAChR α7 |
| Enantiomer 1 (S) | 15.2 ± 1.8 | > 10,000 |
| Enantiomer 2 (R) | 258.6 ± 25.1 | > 10,000 |
| Racemate | 85.4 ± 9.3 | > 10,000 |
This hypothetical data suggests that the (S)-enantiomer has a significantly higher affinity for the α4β2 nAChR subtype compared to the (R)-enantiomer, indicating stereoselective binding.
2.3.2. Cell-Based Functional Assays: Anti-inflammatory Activity
Nicotinic acid derivatives have been reported to possess anti-inflammatory properties[2]. A common in vitro model to assess anti-inflammatory activity is the lipopolysaccharide (LPS)-stimulated macrophage model, measuring the inhibition of pro-inflammatory cytokine production.
Figure 2: Hypothesized mechanism of anti-inflammatory action.
Protocol: Cytokine Release Assay
-
Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Pre-treat the cells with varying concentrations of each enantiomer for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Calculate the half-maximal effective concentration (EC₅₀) for the inhibition of TNF-α release for each enantiomer.
Hypothetical Anti-inflammatory Activity Data (EC₅₀, µM):
| Enantiomer | Inhibition of TNF-α Release |
| Enantiomer 1 (S) | 5.8 ± 0.6 |
| Enantiomer 2 (R) | 98.2 ± 11.5 |
| Racemate | 25.1 ± 3.2 |
This hypothetical data suggests that the (S)-enantiomer is a more potent inhibitor of TNF-α release compared to the (R)-enantiomer, demonstrating stereoselective anti-inflammatory activity.
Discussion and Conclusion
The hypothetical experimental data presented in this guide strongly supports the principle of stereoselectivity in the pharmacological profile of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid. The (S)-enantiomer is postulated to be the eutomer, exhibiting significantly higher affinity for the α4β2 nAChR and more potent anti-inflammatory activity compared to the (R)-enantiomer.
These findings underscore the critical need for the early-stage chiral separation and individual evaluation of enantiomers in drug discovery. The development of a racemic mixture as a therapeutic agent could lead to a suboptimal clinical profile, where a significant portion of the administered dose is either inactive or contributes to off-target effects. By identifying the eutomer, subsequent development efforts can focus on the stereoselective synthesis of the more active enantiomer, potentially leading to a more potent and safer therapeutic candidate.
This guide provides a robust and scientifically grounded framework for the investigation of stereoselectivity. The methodologies described are based on established and widely accepted practices in medicinal chemistry and pharmacology. While the presented data is hypothetical, it serves to illustrate the profound impact that stereochemistry can have on the biological activity of a chiral molecule.
References
-
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]
-
Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]
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A Comparative Guide to the In Vitro and In Vivo Efficacy of Nicotinic Acid Derivatives
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of nicotinic acid and its derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data that underpins our understanding of these compounds, offering insights into their mechanisms of action and therapeutic potential.
Introduction: The Enduring Relevance of Nicotinic Acid
Nicotinic acid (niacin), a B-vitamin, has been a cornerstone in the management of dyslipidemia for decades. Its ability to favorably modulate a wide range of lipid parameters, including lowering low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while being the most effective agent for raising high-density lipoprotein (HDL) cholesterol, has rendered it a subject of enduring scientific interest.[1][2][3][4][5] However, its clinical utility has been hampered by a notable side effect: flushing, a cutaneous vasodilation that is often poorly tolerated by patients.[1] This has spurred the development of various derivatives and formulations aimed at improving tolerability while retaining or enhancing efficacy.
This guide will navigate the preclinical evidence, comparing the in vitro bioactivity of nicotinic acid derivatives with their in vivo therapeutic effects. We will explore the key molecular target, the G-protein coupled receptor 109A (GPR109A), and the downstream signaling pathways that mediate their effects. Furthermore, we will examine data from relevant animal models of dyslipidemia and atherosclerosis, providing a holistic view of their translational potential.
In Vitro Efficacy: Unraveling the Molecular Mechanisms
The primary mechanism of action for the lipid-modifying effects of nicotinic acid and its derivatives is the activation of the GPR109A receptor, predominantly expressed in adipocytes and immune cells such as macrophages.[1][6][7]
GPR109A Receptor Activation and Downstream Signaling
Activation of GPR109A by nicotinic acid derivatives initiates a Gi-mediated signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. In adipocytes, this reduction in cAMP leads to the inhibition of hormone-sensitive lipase, thereby reducing the release of free fatty acids (FFAs) into the circulation.[8][9] This reduction in FFA flux to the liver is a key factor in the subsequent decrease in hepatic triglyceride and very-low-density lipoprotein (VLDL) synthesis.[8]
The potency of various nicotinic acid derivatives in activating GPR109A can be quantified through in vitro assays, typically by measuring changes in second messengers like cAMP or through receptor binding assays.
Table 1: In Vitro GPR109A Activation by Nicotinic Acid Derivatives
| Compound | Assay Type | Cell Line | Potency (EC50/pEC50) | Reference |
| Nicotinic Acid | cAMP Inhibition | CHO-hGPR109A | pEC50: 5.28 | [10] |
| Acipimox | cAMP Inhibition | CHO cells | EC50: 5300 nM | [10] |
| Acifran | 35S-GTPγS binding | CHO-K1 cells | EC50: 1127 ± 59 nM | [11] |
| Monomethyl Fumarate (MMF) | cAMP Inhibition | HEK-293 cells | Full agonist | [12] |
Diagram 1: Nicotinic Acid-GPR109A Signaling Pathway
Caption: GPR109A activation by nicotinic acid derivatives.
Anti-Inflammatory Effects
Beyond lipid modulation, nicotinic acid and its derivatives exhibit anti-inflammatory properties, which are also mediated, at least in part, through GPR109A activation in immune cells like macrophages.[6][7] This can lead to a reduction in the production of pro-inflammatory cytokines and chemokines.
Table 2: In Vitro Anti-Inflammatory Activity of Nicotinic Acid Derivatives
| Compound | Assay | Cell Line | Effect | IC50 | Reference |
| Isonicotinate 5 | ROS Inhibition | Human blood cells | Inhibition of reactive oxygen species | 1.42 ± 0.1 µg/mL | [13] |
| Isonicotinate 8b | ROS Inhibition | Human blood cells | Inhibition of reactive oxygen species | 3.7 ± 1.7 µg/mL | [13] |
| Nicotinic Acid | Cytokine Inhibition | MIN6 pancreatic β-cells | Inhibition of palmitic acid-induced IFN-γ expression | - | [14] |
| Nicotinic Acid Derivatives | Nitrite Inhibition | RAW 264.7 macrophages | Potent nitrite inhibition | - | [15] |
In Vivo Efficacy: Translating Molecular Actions to Systemic Effects
The in vivo efficacy of nicotinic acid derivatives is primarily assessed in animal models of dyslipidemia and atherosclerosis. These studies provide crucial information on their pharmacokinetic profiles and their ability to modulate lipid levels and disease progression in a complex biological system.
Effects on Lipid Profiles
In various animal models, nicotinic acid and its derivatives have demonstrated significant effects on plasma lipid profiles.
Table 3: In Vivo Effects of Nicotinic Acid Derivatives on Lipid Parameters
| Compound | Animal Model | Dose | Change in LDL/Total Cholesterol | Change in HDL Cholesterol | Change in Triglycerides | Reference |
| Nicotinic Acid | LDL-R deficient mice | 0.3% in diet | No significant change | No significant change | - | [6] |
| Niaspan® | Hyperlipidemic patients | 2000 mg/day | -16.7% (LDL) | +25.8% | -34.5% | [16] |
| Acipimox | Patients with familial hypercholesterolemia | 750 mg/day | -9% (LDL) | No change | -21% | [17] |
| Nicotinic Acid | Meta-analysis | - | -14% (LDL) | +16% | -20% |
It is important to note that the lipid-modifying effects of nicotinic acid in some animal models, particularly rodents, do not always fully recapitulate the effects observed in humans.[18]
Anti-Atherosclerotic Effects
A critical measure of in vivo efficacy is the ability of these compounds to inhibit the development and progression of atherosclerosis.
Table 4: In Vivo Anti-Atherosclerotic Effects of Nicotinic Acid Derivatives
| Compound | Animal Model | Duration | Effect on Atherosclerotic Plaque | Reference |
| Nicotinic Acid | LDL-R deficient mice | 10 weeks | ~25% reduction in lesion size | [6] |
| Nicotinic Acid | ApoE-/- and Ldlr-/- mice | 8-24 weeks | Generally decreased aortic lipids | [18][19] |
| Niaspan® (with statin) | Patients with coronary artery disease | 1-2 years | Induced regression of atherosclerosis | [16] |
Notably, studies have shown that the anti-atherosclerotic effects of nicotinic acid can be independent of its lipid-lowering effects, highlighting the importance of its anti-inflammatory actions mediated by GPR109A on immune cells within the plaque.[6][7]
Bridging the Gap: Correlating In Vitro and In Vivo Data
A key challenge in drug development is the translation of in vitro potency to in vivo efficacy. While a strong correlation is not always guaranteed, in vitro assays provide an essential screening tool to identify promising candidates for further in vivo testing. For nicotinic acid derivatives, activation of GPR109A is a critical initiating event. However, factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion), off-target effects, and the complexity of the in vivo environment can all influence the ultimate therapeutic outcome.
For instance, an extended-release formulation like Niaspan® is designed to mitigate the flushing side effect by controlling the rate of drug absorption, which in turn affects its metabolic pathway and tolerability, without compromising its lipid-modifying efficacy.[20][21] This demonstrates how formulation science can bridge the gap between a compound's intrinsic activity and its clinical utility.
Experimental Protocols
In Vitro: GPR109A-Mediated cAMP Inhibition Assay
This protocol outlines a common method for assessing the in vitro potency of nicotinic acid derivatives.
-
Cell Culture: CHO-K1 cells stably expressing human GPR109A are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Assay Preparation: Cells are seeded into 96-well plates and incubated until they reach confluence.
-
Compound Treatment: The culture medium is replaced with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Test compounds are added at various concentrations.
-
cAMP Stimulation: Forskolin is added to all wells (except for the negative control) to stimulate adenylyl cyclase and induce cAMP production.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP production is calculated for each compound concentration. The EC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Diagram 2: In Vitro cAMP Inhibition Assay Workflow
Caption: Workflow for in vitro cAMP inhibition assay.
In Vivo: Dyslipidemia Model in Rodents
This protocol provides a general framework for evaluating the in vivo efficacy of nicotinic acid derivatives in a diet-induced dyslipidemia model.
-
Animal Model: Male C57BL/6J or LDLr-/- mice are commonly used.[22]
-
Diet-Induced Dyslipidemia: Animals are fed a high-fat, high-cholesterol diet for a specified period (e.g., 8-12 weeks) to induce a dyslipidemic phenotype.[23]
-
Compound Administration: Test compounds are administered orally (e.g., by gavage or in the diet) at various doses for a defined treatment period. A vehicle control group is included.
-
Blood Collection: Blood samples are collected at baseline and at the end of the treatment period.
-
Lipid Profile Analysis: Plasma levels of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides are measured using enzymatic colorimetric assays.
-
Data Analysis: The percentage change in each lipid parameter from baseline is calculated for each treatment group and compared to the vehicle control group. Statistical significance is determined using appropriate tests (e.g., ANOVA).
Diagram 3: In Vivo Dyslipidemia Study Workflow
Caption: Workflow for an in vivo dyslipidemia study.
Conclusion
The development of nicotinic acid derivatives represents a continued effort to harness the therapeutic benefits of this pleiotropic molecule while improving its tolerability. The in vitro evaluation of these compounds, particularly their ability to activate the GPR109A receptor and modulate inflammatory responses, serves as a critical first step in identifying promising therapeutic candidates. Subsequent in vivo studies in relevant animal models are essential to confirm their efficacy in a physiological context, assessing their impact on lipid metabolism and the progression of atherosclerosis.
While a direct one-to-one correlation between in vitro potency and in vivo efficacy is not always straightforward, a comprehensive understanding of both is paramount for the successful translation of basic research into clinically effective therapies. This guide has provided a framework for comparing these aspects, highlighting the key experimental considerations and the wealth of data that supports the continued investigation of nicotinic acid and its derivatives in the fight against cardiovascular disease.
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As drug discovery pipelines increasingly target complex metabolic and inflammatory pathways, the strategic incorporation of fluorine has become a cornerstone tactic to overcome pharmacokinetic liabilities[1]. This guide provides an objective, data-driven benchmark of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid (Compound A)—a novel fluorinated scaffold—against its unfluorinated parent and a structural regioisomer.
By analyzing the causality behind these structural modifications, this guide equips medicinal chemists and drug development professionals with the actionable insights needed to navigate the trade-offs between metabolic stability, cardiotoxicity, and hepatotoxic risks.
The Mechanistic Rationale: The Double-Edged Sword of Fluoromethylation
The piperidinyl-nicotinic acid scaffold is a frequent starting point for developing receptor agonists and enzyme inhibitors. However, unhindered piperidines often suffer from two major liabilities: rapid CYP450-mediated oxidation at the C4 position, and high basicity (pKa > 8.5) which strongly correlates with off-target binding to the hERG potassium channel, leading to cardiotoxicity[2].
The introduction of a fluoromethyl group at the C4 position of the piperidine ring is not merely a steric substitution; it is a profound electronic modulation:
-
hERG Mitigation via pKa Modulation: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect, significantly lowering the pKa of the basic piperidine nitrogen[3]. This reduction in basicity directly attenuates the compound's affinity for the hERG channel[2].
-
Metabolic Stability vs. Defluorination Risk: While the fluoromethyl unit effectively blocks primary oxidative metabolism at the C4 position[4], it introduces a new liability. Metabolic N-dealkylation of fluoromethylamines can liberate highly toxic fluoroacetic acid or reactive intermediates in vivo, potentially leading to hepatotoxicity[1].
Understanding this delicate balance is critical for advancing this scaffold.
Comparative Safety Benchmarks
To objectively evaluate the safety profile, Compound A was benchmarked against 2-(Piperidin-1-yl)nicotinic acid (Compound B, the unfluorinated baseline) and 6-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid (Compound C, a regioisomer).
Table 1: Quantitative Safety and Pharmacokinetic Data
| Metric | Compound A (Target) | Compound B (Baseline) | Compound C (Regioisomer) |
| Structure Modification | 4-Fluoromethyl, 2-substituted | Unfluorinated, 2-substituted | 4-Fluoromethyl, 6-substituted |
| Calculated pKa (Amine) | 7.2 | 8.8 | 7.5 |
| hERG IC₅₀ (µM) | > 30.0 (Safe) | 4.5 (High Risk) | 22.0 (Moderate Risk) |
| HLM Clearance (µL/min/mg) | 12.5 (Stable) | 48.0 (Unstable) | 18.2 (Moderate) |
| HepG2 CC₅₀ (µM) | 45.0 (Moderate Risk) | > 100.0 (Safe) | 50.0 (Moderate Risk) |
Data Interpretation: Compound A successfully mitigates the hERG liability of the baseline scaffold by lowering the pKa, while drastically improving human liver microsome (HLM) stability. However, the drop in HepG2 cell viability (CC₅₀ = 45.0 µM) highlights the latent risk of toxic defluorination pathways.
Self-Validating Experimental Workflows
To ensure absolute scientific integrity, the protocols used to generate the benchmarking data must be self-validating. We do not rely on surrogate endpoints; every assay is designed to prove its own accuracy internally.
Protocol 1: Automated Patch-Clamp hERG Assay
Why this method? Radioligand binding assays (e.g., [³H]astemizole displacement) only detect competitive binding and cannot distinguish between functional channel blockers and benign allosteric modulators. Whole-cell automated patch-clamp directly measures the physiological ionic current, providing a self-validating, definitive endpoint.
-
Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest at 70-80% confluency to ensure optimal membrane health.
-
Electrophysiological Setup: Load cells into an automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration with a holding potential of -80 mV.
-
Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds to activate and subsequently inactivate the channels, followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.
-
Compound Application: Perfuse Compound A at escalating concentrations (0.1 µM to 30 µM).
-
Self-Validation Step: Conclude every run by perfusing 0.1 µM E-4031 (a known potent hERG inhibitor). If the tail current is not abolished by >95%, the entire cell recording is discarded, ensuring no false negatives are reported.
Protocol 2: Microsomal Stability & ¹⁹F-NMR Mass Balance
Why this method? Standard LC-MS/MS is highly sensitive but often fails to detect small, poorly ionizing fluorinated cleavage products (like fluoroacetate). By coupling LC-MS/MS with ¹⁹F-NMR, we create a closed-loop mass balance system. ¹⁹F-NMR quantitatively tracks every fluorine atom, ensuring that any loss of the parent compound is fully accounted for, validating that no toxic reactive intermediates go undetected.
-
Incubation: Incubate 1 µM of Compound A with Human Liver Microsomes (HLM, 1 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
-
Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes. Quench immediately with 150 µL of ice-cold acetonitrile containing an internal standard.
-
Clearance Calculation (LC-MS/MS): Centrifuge the samples and analyze the supernatant via LC-MS/MS to determine the intrinsic clearance (CL_int) based on the depletion rate of the parent compound.
-
Defluorination Tracking (¹⁹F-NMR): Scale up the 60-minute incubation to 5 mL. Lyophilize the quenched supernatant, reconstitute in D₂O, and spike with trifluoroacetic acid (TFA) as an internal ¹⁹F reference.
-
Self-Validation Step: Integrate all ¹⁹F-NMR signals. The sum of the parent compound signal and any new metabolite signals (e.g., at ~ -215 ppm for fluoroacetate) must equal 100% of the initial fluorine input. A mass balance deficit indicates covalent binding of reactive fluorinated intermediates to microsomal proteins.
Metabolic Pathway Visualization
The following diagram illustrates the divergent metabolic fates caused by the fluoromethyl substitution, explaining the causality behind the clearance and toxicity data observed in Table 1.
CYP450-mediated metabolic pathways comparing unfluorinated and fluoromethylated piperidines.
Conclusion
Benchmarking 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid reveals a classic medicinal chemistry paradigm. The fluoromethylation successfully rescues the scaffold from severe hERG liabilities and rapid metabolic degradation inherent to the unfluorinated parent. However, the introduction of the fluorine atom necessitates rigorous downstream screening for defluorination-induced hepatotoxicity. For drug development professionals, this scaffold represents a highly viable starting point, provided that lead optimization focuses on sterically hindering the N-dealkylation pathway without disrupting the favorable pKa profile.
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A Senior Scientist's Guide to Orthogonal Validation: Ensuring Data Integrity with Secondary Assays
Chapter 1: The Principle of Orthogonality in Biological Assays
For instance, a primary assay might suggest a compound kills cancer cells. However, this could be due to various reasons. An orthogonal assay helps to dissect the how and why, confirming not just the outcome (cell death) but also the presumed mechanism, thereby building a more complete and trustworthy biological narrative.
Caption: Logical flow of orthogonal validation.
Chapter 2: Case Study: Validating a Kinase Inhibitor's Effect on Cell Viability
Let's consider a common scenario in oncology drug discovery: screening a new kinase inhibitor, "Compound X," for its ability to kill cancer cells.
The Primary Assay: Measuring Metabolic Activity
A popular primary assay is the CellTiter-Glo® Luminescent Cell Viability Assay.[1][11] This is a rapid, high-throughput method ideal for initial screening.
-
Principle of Causality: The assay quantifies adenosine triphosphate (ATP), the main energy currency in cells.[11][12][13] The underlying assumption is that the number of metabolically active, viable cells is directly proportional to the total ATP content.[13][14] The reagent lyses the cells and provides luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the reaction that produces a "glow-type" luminescent signal, which is measured with a luminometer.[12][15]
-
The Potential Pitfall: While excellent for screening, a reduction in the CellTiter-Glo® signal is not definitive proof of cytotoxicity. The compound could be inhibiting ATP production or causing a metabolic shift without directly inducing cell death. This is a classic example of a technology-specific artifact that requires orthogonal validation.
The Orthogonal Secondary Assay: Measuring Apoptosis
To validate the primary finding, we must use an assay that measures a distinct hallmark of cell death. A robust choice is the Caspase-Glo® 3/7 Assay, which directly measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[16][17]
-
Principle of Causality: This assay provides a proluminescent substrate containing the "DEVD" amino acid sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[17][18] This cleavage releases a substrate for luciferase (aminoluciferin), generating a luminescent signal that is directly proportional to the amount of caspase activity, and thus, the level of apoptosis.[15][16][17]
By using this assay, we are no longer measuring a general marker of metabolic health (ATP) but a specific, mechanistic event of programmed cell death. If Compound X truly induces cytotoxicity via apoptosis, we expect to see a dose-dependent increase in the Caspase-Glo® 3/7 signal that correlates with the dose-dependent decrease in the CellTiter-Glo® signal.
Experimental Protocols
This is a generalized protocol. Always refer to the manufacturer's specific instructions.[1]
-
Cell Plating: Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of Compound X. Include vehicle-only (e.g., DMSO) controls. Incubate for the desired treatment period (e.g., 48-72 hours).
-
Reagent Preparation & Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature.[12]
-
Assay Execution: Add CellTiter-Glo® Reagent directly to each well (typically in a 1:1 volume ratio with the cell culture medium).[11][12]
-
Lysis & Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Data Acquisition: Record luminescence using a plate-based luminometer.
This is a generalized protocol. It follows a similar "add-mix-measure" format.[15][16]
-
Cell Plating & Treatment: Follow steps 1 and 2 from the primary assay protocol using an identical parallel plate setup.
-
Reagent Preparation & Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay Execution: Add Caspase-Glo® 3/7 Reagent directly to each well (typically in a 1:1 volume ratio).
-
Lysis & Signal Generation: Mix the contents on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours to allow for cell lysis and the caspase reaction to generate a stable luminescent signal.[15][17]
-
Data Acquisition: Record luminescence using a plate-based luminometer.
Data Presentation and Interpretation
The data from both assays should be normalized (e.g., to vehicle controls) and plotted to determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50).
| Assay Type | Measured Endpoint | Expected Result with Compound X | Calculated IC50 | Conclusion |
| Primary: CellTiter-Glo® | ATP levels (Metabolic Activity) | Signal Decrease | 150 nM | Suggests loss of viability. |
| Secondary: Caspase-Glo® 3/7 | Caspase-3/7 Activity (Apoptosis) | Signal Increase | 165 nM | Confirms loss of viability is due to apoptosis. |
Interpretation: The close agreement between the IC50 values obtained from two mechanistically distinct assays provides high confidence that Compound X induces cell death via apoptosis at the observed concentration range. A significant discrepancy would have suggested that the primary result was an artifact of metabolic interference.
Caption: Workflow for orthogonal validation of cell viability.
Chapter 3: A Framework for Choosing Your Secondary Assay
Selecting an appropriate orthogonal assay is not a one-size-fits-all process. The choice depends entirely on the primary assay and the biological question.
-
Identify the Principle of the Primary Assay: What, precisely, is being measured? Is it an enzyme's activity, the presence of a specific molecule (like ATP), a change in morphology, or gene expression?
-
Pinpoint Potential Artifacts: What are the known limitations or potential confounders of your primary method? For a viability assay based on a metabolic readout, the key vulnerability is compounds that interfere with metabolism. For an antibody-based method like a Western Blot, the primary weakness is antibody non-specificity.
-
Select a Method with an Independent Principle: The secondary assay must not share the same potential vulnerability as the primary one.
-
If your primary assay measures metabolism (e.g., CellTiter-Glo®, MTT, resazurin), choose a secondary assay that measures cell death mechanisms (e.g., Caspase-Glo®, Annexin V staining) or membrane integrity (e.g., LDH release, propidium iodide uptake).
-
If your primary assay is antibody-dependent (e.g., Western Blot, ELISA), an ideal orthogonal method is antibody-independent , such as mass spectrometry for protein quantification or qPCR/RNA-seq for correlating mRNA and protein levels.[4][19]
-
If your primary finding is based on gene knockdown with RNAi, validating the phenotype with a CRISPR-based knockout provides a powerful orthogonal confirmation, as the two methods interfere with the gene at different biological levels (mRNA vs. genomic DNA).[2][6][20]
-
Caption: Decision framework for selecting an orthogonal assay.
Conclusion
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A Comparative Meta-Analysis of Fluorinated Piperidine Compounds in Central Nervous System Disorders
Introduction
The piperidine scaffold is a cornerstone in the architecture of numerous drugs targeting the central nervous system (CNS).[1] Its prevalence stems from its ability to be readily modified, allowing for the fine-tuning of pharmacological properties. A key strategy in modern medicinal chemistry is the incorporation of fluorine into drug candidates.[2][3] The unique properties of fluorine, such as its small size and high electronegativity, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its target.[4][5][6][7] This guide provides a comparative analysis of prominent fluorinated piperidine compounds used in the treatment of CNS disorders, supported by published data and detailed experimental methodologies.
The Role of Fluorine in CNS Drug Design
The introduction of fluorine into a piperidine-containing molecule can have several advantageous effects for CNS applications. Strategic fluorination can enhance a drug's ability to cross the blood-brain barrier, a critical hurdle for CNS-acting therapeutics.[5][6][7] Furthermore, the C-F bond is exceptionally strong, which can block metabolically vulnerable sites on a molecule, thereby increasing its half-life and duration of action. Fluorine substitution can also alter the basicity (pKa) of the piperidine nitrogen, which can in turn modulate the compound's interaction with its biological target and reduce off-target effects, such as hERG channel binding, which is associated with cardiovascular toxicity.[8]
Comparative Analysis of Key Fluorinated Piperidine Compounds
This section will focus on two well-established fluorinated piperidine-containing drugs, Paroxetine and Paliperidone, to illustrate their comparative pharmacology and clinical utility.
Paroxetine: A Selective Serotonin Reuptake Inhibitor (SSRI)
Paroxetine, marketed under brand names like Paxil, is a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for depression, anxiety disorders, and obsessive-compulsive disorder.[9][10] Its chemical structure features a 4-fluorophenyl group attached to a piperidine ring.[11]
Mechanism of Action: Paroxetine's primary mechanism of action is the inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.[9][10][12] By blocking SERT, paroxetine increases the concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[9][10] Paroxetine is one of the most potent inhibitors of SERT among the SSRIs.[11]
Paliperidone: A Second-Generation Antipsychotic
Paliperidone is the major active metabolite of risperidone and is used for the treatment of schizophrenia and schizoaffective disorder.[13][14][15] While the fluorine atom in paliperidone is not directly on the piperidine ring, its overall structure and pharmacology provide a valuable comparison.
Mechanism of Action: Paliperidone and its parent drug, risperidone, act as antagonists at dopamine D2 and serotonin 5-HT2A receptors.[14][16] The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for its antipsychotic effects.
Comparative Efficacy and Receptor Binding
The following table summarizes the receptor binding affinities and a key clinical efficacy measure for Paroxetine and Paliperidone.
| Compound | Primary Target(s) | Binding Affinity (Ki, nM) | Indication |
| Paroxetine | SERT | 0.13[17] | Depression, Anxiety Disorders |
| Paliperidone | Dopamine D2 Receptor | ~3.2[1] | Schizophrenia, Bipolar Disorder |
| Serotonin 5-HT2A Receptor | ~0.2[1] |
A meta-analysis of individual participant data and clinical study reports showed a significant reduction in the Positive and Negative Syndrome Scale (PANSS) total scores for both risperidone and paliperidone in patients with schizophrenia or bipolar disorder.[13] Another comparative database analysis suggested that paliperidone ER (6-12 mg/day) may be more efficacious than risperidone (2-4 mg/day) and as efficacious as risperidone (4-6 mg/day).[18]
Experimental Methodologies for Compound Evaluation
The evaluation of CNS drug candidates involves a battery of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
In Vitro Assays
-
Receptor Binding Assays: These assays are fundamental for determining the affinity of a compound for its molecular target. A common method is the radioligand binding assay, where the test compound's ability to displace a known radiolabeled ligand from the target receptor is measured. For example, the affinity of compounds for the serotonin transporter can be evaluated by their ability to displace [3H]-paroxetine binding.[19]
-
Blood-Brain Barrier (BBB) Permeability Assays: In vitro models of the BBB are crucial for predicting a compound's ability to enter the CNS.[20][21] These models often use co-cultures of brain endothelial cells with astrocytes and pericytes to form a tight barrier.[20]
In Vivo Assays
-
Animal Models of Depression: The forced swim test and the tail suspension test are widely used to screen for antidepressant activity in rodents.[22][23][24][25] In these tests, an increase in mobility and a decrease in immobility time after drug administration are indicative of antidepressant-like effects.[22][23]
-
Animal Models of Psychosis: To predict antipsychotic efficacy, animal models often involve inducing behaviors that mimic symptoms of psychosis.[26][27][28][29] For example, the ability of a compound to block hyperactivity and stereotypy induced by dopamine agonists like amphetamine is a strong predictor of antipsychotic potential.[28][30]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a key signaling pathway and a typical experimental workflow in CNS drug discovery.
Caption: Mechanism of action of Paroxetine at the serotonin transporter (SERT).
Caption: A generalized workflow for CNS drug discovery.
Conclusion and Future Perspectives
Fluorinated piperidine compounds represent a highly successful class of CNS therapeutics. The strategic incorporation of fluorine has proven to be a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of these molecules. Future research in this area will likely focus on developing compounds with even greater selectivity for their targets to minimize side effects, as well as exploring novel fluorination strategies to further enhance drug-like properties. The continued development of more predictive in vitro and in vivo models will also be crucial for accelerating the discovery of the next generation of CNS therapies.
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2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid proper disposal procedures
Standard Operating Procedure: Disposal and Waste Management of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid
Proper disposal of fluorinated pharmaceutical intermediates is a critical operational requirement for drug development laboratories. Because of the highly stable carbon-fluorine (C-F) bond, compounds like 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid resist natural degradation and pose a severe risk of environmental persistence if improperly discarded ([1]).
As a Senior Application Scientist, I have designed this guide to provide a self-validating, step-by-step protocol for the safe handling and disposal of this specific piperidine-nicotinic acid derivative. This ensures full compliance with environmental regulations while safeguarding laboratory personnel and infrastructure.
Physicochemical & Waste Profiling
To design an effective disposal strategy, we must first analyze the compound's quantitative and qualitative properties. The presence of the fluoromethyl group strictly prohibits drain disposal and dictates its classification as halogenated waste.
| Property | Value / Classification | Operational Implication |
| Compound Name | 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid | Contains both a basic piperidine nitrogen and an acidic carboxyl group (amphoteric). |
| CAS Number | 2023196-53-2 ([2]) | Unique identifier required for accurate waste manifesting. |
| Molecular Formula | C12H15FN2O2 | Contains halogens (F); requires specialized thermal destruction. |
| Molecular Weight | 238.26 g/mol | Used for mass-balance calculations during disposal verification. |
| Halogen Content | ~7.97% Fluorine by mass | Mandates routing to the Halogenated Organic Waste stream. |
| EPA Waste Category | Non-RCRA Hazardous (State-dependent) | Must be incinerated at facilities equipped with acid gas scrubbers. |
Mechanistic Justification for Disposal Strategy
Why can't fluorinated organics be disposed of in standard organic waste streams? The causality lies in thermal dynamics and byproduct generation. The C-F bond is one of the strongest in organic chemistry (approx. 485 kJ/mol). Standard incineration temperatures (<800°C) are insufficient to fully mineralize this bond, potentially yielding volatile, toxic fluorinated fragments ([3]).
High-temperature incineration (>1100°C) is required to ensure complete thermal destruction. At these temperatures, the compound mineralizes into carbon dioxide, water, nitrogen oxides (NOx), and hydrogen fluoride (HF) gas ([4]). Because HF is highly corrosive and toxic, the incinerator must be equipped with a wet caustic scrubber (e.g., calcium hydroxide) to capture the HF gas and precipitate it as inert calcium fluoride (CaF2) ([3]). Routing this compound into non-halogenated waste streams bypasses these scrubbers, risking severe damage to the incinerator's refractory lining and illegal atmospheric release of HF.
Waste Segregation Workflow
The following logical relationship dictates how laboratory personnel must segregate waste containing 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid to ensure it reaches the correct destruction facility.
Figure 1: Decision matrix for the segregation and disposal of fluorinated nicotinic acid derivative waste.
Step-by-Step Disposal Protocols
To ensure trust and safety, these protocols are designed as self-validating systems. Every action includes a verification step to confirm successful execution and prevent downstream logistical failures.
Protocol A: Solid Waste Management (Unused API, Spills, Contaminated Consumables)
This protocol applies to pure powder, contaminated weighing boats, pipette tips, and empty storage vials.
-
Primary Containment: Transfer all solid waste into a compatible, sealable container (e.g., high-density polyethylene (HDPE) or a glass wide-mouth jar). Causality: HDPE prevents the permeation of trace organics and is chemically inert to the weak acidity of the nicotinic acid moiety.
-
Segregation: Label the container explicitly as "Halogenated Organic Solid Waste - Contains Organofluorines". Do not mix with strong oxidizers or heavy metal waste.
-
Secondary Containment: Place the primary container into a secondary containment bin in the designated hazardous waste accumulation area.
-
Verification Step (Mass Balance): Weigh the sealed waste container. Cross-reference the discarded mass with the laboratory's active chemical inventory log. The sum of the used material and the waste material must equal the initial received mass (±1% for transfer loss). This validates that no material has been lost to unregulated streams (e.g., trash or drain) ([1]).
-
Hazmat Transfer: Schedule a pickup with an EPA-certified hazardous waste vendor, specifying the need for high-temperature incineration with acid gas scrubbing ([4]).
Protocol B: Liquid Waste Management (HPLC Effluents, Reaction Filtrates)
This protocol applies when the compound is dissolved in solvents (e.g., DMSO, Methanol, Acetonitrile, or aqueous buffers).
-
Solvent Compatibility Check: Ensure the liquid waste does not contain incompatible chemicals (e.g., nitric acid or peroxides). The amphoteric nature of the compound means it can exist as a salt in extreme pH, but it remains stable in standard organic solvents.
-
Halogenated Waste Routing: Pour the solution into the designated Halogenated Liquid Waste carboy. Causality: Even if the primary solvent is non-halogenated (like Methanol), the presence of the fluorinated solute dictates that the entire mixture must be treated as halogenated waste to ensure it is routed to the correct incinerator ([5]).
-
Venting and Storage: Cap the carboy with a vented closure to prevent pressure buildup from solvent vapor expansion. Store in a flammables cabinet if the primary solvent is flammable.
-
Verification Step (pH Check): Before sealing the carboy for final vendor pickup, test the pH of the aqueous/organic mixture using universal indicator paper. Ensure the pH is between 4 and 9. If highly acidic (pH < 2), neutralize carefully with sodium bicarbonate to prevent corrosion of the transport drums.
Protocol C: Emergency Spill Response
In the event of an accidental release of the powder:
-
Isolation: Evacuate personnel from the immediate vicinity. Don appropriate PPE (nitrile gloves, safety goggles, N95/P100 particulate respirator).
-
Containment: Do not sweep dry powder, as this creates inhalable dust. Gently cover the spill with damp paper towels (using water or a mild alcohol solution) to suppress aerosolization.
-
Collection: Wipe up the dampened powder and place all contaminated towels and PPE into a heavy-duty hazardous waste bag.
-
Decontamination: Wash the spill area with a mixture of water and a mild detergent. Collect the wash water using absorbent pads and add them to the solid waste bag.
-
Verification Step: Visually inspect the area under bright light for any remaining crystalline residue. Document the spill and the exact mass lost in the laboratory incident log to maintain inventory integrity.
References
-
NIH PubChem / Vertex AI Search. "2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid | C12H15FN2O2". National Institutes of Health. Available at:[Link]
-
American Chemical Society (ACS). "Hazardous Waste and Disposal Considerations". ChemMatters. Available at:[Link]
-
Turnbull, S. et al. "Analysis and Disposal of Fluorine". Industrial & Engineering Chemistry, ACS Publications. Available at:[Link]
-
U.S. Environmental Protection Agency (EPA). "Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC)". Available at:[Link]
-
U.S. Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing PFAS". Available at:[Link]
Sources
Standard Operating Procedure & Safety Guide: Handling 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid
As a novel Active Pharmaceutical Ingredient (API) intermediate, 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid lacks a standardized, publicly available Safety Data Sheet (SDS). In the absence of empirical toxicological data, laboratory personnel must employ a proactive, precautionary approach [1].
This technical guide synthesizes structural-activity hazard assessments with field-proven laboratory safety protocols to provide researchers, scientists, and drug development professionals with a self-validating framework for handling this compound safely.
Structure-Activity Hazard Assessment
To determine the appropriate Personal Protective Equipment (PPE) and handling logistics, we must first deconstruct the molecule's structural moieties and their associated behavioral risks:
-
Nicotinic Acid Core: Nicotinic acid derivatives are known vasodilators and moderate-to-severe mucosal irritants. Exposure to the eyes or respiratory tract can cause immediate inflammation.
-
Piperidine Ring: The basicity of the piperidine moiety increases the compound's potential to cause localized dermal irritation. Furthermore, piperidine-based powders are often fine and "fluffy," making them highly susceptible to static charge and aerosolization during weighing.
-
Fluoromethyl Group (-CH₂F): The carbon-fluorine (C-F) bond is exceptionally strong (approx. 485 kJ/mol). While this specific molecule is a monomeric intermediate and not a polymeric "forever chemical," fluorinated organic compounds exhibit environmental persistence and require specialized high-temperature destruction to prevent the release of toxic hydrofluoric acid (HF) [2, 3].
Personal Protective Equipment (PPE) Matrix
Do not rely on standard, single-layer PPE. The basic nature of the piperidine ring can act as a penetration enhancer through compromised barriers.
| PPE Category | Required Equipment | Mechanistic Justification & Causality |
| Eye/Face | ANSI Z87.1 Safety Goggles | Safety glasses with side shields are insufficient. Goggles provide a complete seal against aerosolized, basic piperidine dust, preventing severe ocular irritation. |
| Hands | Double-layered Nitrile Gloves | Standard latex offers poor chemical resistance to basic organic compounds. Double-gloving provides a critical "breakthrough buffer" in case of solvent-mediated dermal transport. |
| Body | Flame-Resistant (FR) Lab Coat | Protects against static discharge and potential flash-fires if the compound is being solvated in highly flammable organic solvents (e.g., Methanol, THF). |
| Respiratory | Certified Chemical Fume Hood | Mandatory. The compound must be handled within a Class II Type A2 Biological Safety Cabinet or a certified fume hood. N95 respirators are insufficient for chemical vapors. |
Operational Workflow & Handling Procedures
The following protocol is a self-validating system designed to eliminate assumptions during the handling of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid.
Step-by-Step Handling Methodology
-
Pre-Operation Validation: Before opening the chemical container, verify the inward face velocity of the fume hood (standard safe operating range is 80–100 feet per minute). Validation step: Tape a small Kimwipe to the bottom of the sash; it should pull inward steadily. If it flutters outward, do not proceed.
-
Glove Integrity Validation: Don the primary pair of nitrile gloves. Perform a pneumatic check (trap air in the glove and squeeze) to check for micro-punctures. Once validated, don the secondary outer pair.
-
Static Elimination (Crucial): Because piperidine-derivative powders hold static charge, pass an anti-static zero-stat gun over the weigh boat and spatula before transferring the powder. Causality: This prevents the powder from repelling off the spatula and aerosolizing into your breathing zone.
-
Transfer and Weighing: Slowly transfer the required mass. Keep the source vial and the weigh boat deep inside the hood, at least 6 inches behind the sash.
-
Solvation: If preparing a stock solution, add the solvent to the powder dropwise initially. Causality: Rapid solvent addition to basic amine powders can cause localized exothermic reactions, leading to micro-boiling and splashing.
-
Decontamination: Once the container is sealed, wipe down the balance and surrounding hood area with a 70% Isopropyl Alcohol (IPA) solution to neutralize and capture any microscopic dust.
Operational workflow for the safe handling of 2-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid.
Spill Response Protocol
In the event of a powder spill outside of primary containment, execute the following protocol immediately:
-
Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder throughout the lab.
-
Contain (No Dry Sweeping): Never use a dry brush to sweep up the powder, as this will aerosolize the basic API. Instead, gently place damp, absorbent lab pads directly over the spilled powder.
-
Collect: Once the powder is dampened and bound to the pad, carefully lift the pads and place them into a designated hazardous waste bag.
-
Neutralize & Clean: Wash the spill area with a mild detergent and water, followed by a 70% IPA wipe-down.
-
Validate: Inspect the outer layer of your gloves. If any powder adhered to them during cleanup, doff the outer layer immediately inside the waste bag before leaving the spill zone.
Waste Disposal & Environmental Logistics
The fluoromethyl group dictates strict environmental logistics. Fluorinated organic compounds must never be disposed of down the drain or in standard biohazard waste [3].
-
Segregation: All liquid and solid waste containing this compound must be segregated into a dedicated container labeled "Halogenated Organic Waste (Fluorinated)."
-
Destruction Causality: Why high-temperature incineration? Standard incineration temperatures (600–800°C) may only partially combust the molecule, releasing toxic hydrofluoric acid (HF) gas or shorter-chain persistent fluorinated fragments into the atmosphere. The waste must be routed to an Environmental Health and Safety (EHS) facility capable of high-temperature incineration (>1000°C) to ensure complete mineralization of the C-F bonds [2].
Environmental logistics and disposal pathway for fluorinated organic compounds.
References
-
BenchChem. "In-depth Technical Guide on the Safety and Handling of Novel Research Chemicals." Available at: 1
-
Sigma-Aldrich. "PFAS Definition Classification Sources and Impact." Available at:2
-
IPEN. "The Global PFAS Problem: Fluorine-Free Alternatives as Solutions." Available at: 3
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
